ZM 253270
Beschreibung
Eigenschaften
CAS-Nummer |
169340-04-9 |
|---|---|
Molekularformel |
C22H26ClN7O3 |
Molekulargewicht |
471.9 g/mol |
IUPAC-Name |
4-(4-chloroanilino)-2-[4-[(2E)-2-hydroxyiminopropanoyl]piperazin-1-yl]-6-propan-2-yl-5H-pyrrolo[3,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C22H26ClN7O3/c1-13(2)30-12-17-18(21(30)32)25-22(26-19(17)24-16-6-4-15(23)5-7-16)29-10-8-28(9-11-29)20(31)14(3)27-33/h4-7,13,33H,8-12H2,1-3H3,(H,24,25,26)/b27-14+ |
InChI-Schlüssel |
OYOSXTKSOATNNB-MZJWZYIUSA-N |
SMILES |
CC(C)N1CC2=C(C1=O)N=C(N=C2NC3=CC=C(C=C3)Cl)N4CCN(CC4)C(=O)C(=NO)C |
Isomerische SMILES |
CC(C)N1CC2=C(C1=O)N=C(N=C2NC3=CC=C(C=C3)Cl)N4CCN(CC4)C(=O)/C(=N/O)/C |
Kanonische SMILES |
CC(C)N1CC2=C(C1=O)N=C(N=C2NC3=CC=C(C=C3)Cl)N4CCN(CC4)C(=O)C(=NO)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ZM 253270; ZM253270; ZM-253270. |
Herkunft des Produkts |
United States |
Foundational & Exploratory
ZM 253270: A Technical Guide to its Mechanism of Action as a Neurokinin-2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZM 253270 is a potent and selective non-peptide antagonist of the neurokinin-2 (NK-2) receptor. Its mechanism of action is centered on the competitive inhibition of the Gq/11 protein-coupled NK-2 receptor, thereby blocking the downstream signaling cascade that leads to intracellular calcium mobilization. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on signaling pathways, quantitative pharmacological data, and detailed experimental protocols for its characterization.
Introduction
The tachykinin family of neuropeptides, which includes Substance P, Neurokinin A (NKA), and Neurokinin B, plays a significant role in a variety of physiological and pathophysiological processes. These peptides exert their effects through three distinct G protein-coupled receptors: NK-1, NK-2, and NK-3. The NK-2 receptor, preferentially activated by NKA, is coupled to the Gq/11 family of G proteins. Activation of the NK-2 receptor initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger the release of intracellular calcium. This compound has been identified as a selective antagonist for the NK-2 receptor, making it a valuable tool for studying the physiological roles of this receptor and a potential lead compound in drug development.
Mechanism of Action: Inhibition of the NK-2 Receptor-Gq/11 Signaling Pathway
The primary mechanism of action of this compound is the competitive antagonism of the neurokinin-2 receptor. By binding to the receptor, this compound prevents the endogenous ligand, Neurokinin A, from binding and initiating the downstream signaling cascade. This blockade directly inhibits the activation of the associated Gq/11 protein.
The canonical signaling pathway for the NK-2 receptor is as follows:
-
Ligand Binding: Neurokinin A binds to the extracellular domain of the NK-2 receptor.
-
G Protein Coupling and Activation: This binding event induces a conformational change in the receptor, leading to the coupling and activation of the heterotrimeric G protein, Gq/11. The α-subunit of Gq/11 exchanges GDP for GTP.
-
Phospholipase C Activation: The activated Gαq/11 subunit dissociates and activates phospholipase C (PLC).
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.
-
Cellular Response: The increase in intracellular calcium concentration leads to a variety of cellular responses, including smooth muscle contraction.
This compound acts at the initial step of this pathway, competitively inhibiting the binding of NKA to the NK-2 receptor, thereby preventing all subsequent downstream events.
ZM 253270: A Nonpeptide Neurokinin A (NK₂) Receptor Antagonist – A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of ZM 253270, a nonpeptide antagonist of the neurokinin A (NKA) receptor, also known as the tachykinin NK₂ receptor. This compound has been characterized as a potent and competitive antagonist with notable species selectivity. This document details its pharmacological profile, including binding affinities and functional antagonism, summarizes key experimental protocols for its characterization, and visualizes the underlying signaling pathways and experimental workflows. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in the study of neurokinin receptor pharmacology and the development of related therapeutics.
Pharmacological Profile of this compound
This compound is a pyrrolopyrimidine derivative that acts as a selective antagonist of the neurokinin-2 (NK₂) receptor. Its antagonist properties have been demonstrated through both radioligand binding assays and functional studies. A key characteristic of this compound is its species selectivity, exhibiting higher affinity for the hamster NK₂ receptor compared to the human ortholog.
Quantitative Data: Binding Affinity and Functional Antagonism
The pharmacological data for this compound is summarized in the tables below. These tables provide a clear comparison of its binding affinity (Ki) for different neurokinin receptor subtypes and its functional antagonist potency (pA₂ or -logKB) in various tissues.
| Receptor Subtype | Species | Preparation | Radioligand | Ki (nM) | Reference |
| NK₂ | Hamster | Urinary Bladder (Native/Cloned) | [³H]NKA | 2 | [1] |
| NK₂ | Human | Cloned | [³H]NKA | 96 (48-fold weaker than hamster) | [1] |
| NK₁ | Guinea Pig | Lung Membranes | [³H]SP | > 2000 | [1] |
| NK₃ | - | - | - | Data Not Available | - |
Table 1: Binding Affinity of this compound for Neurokinin Receptors. This table summarizes the equilibrium dissociation constants (Ki) of this compound for NK₁, NK₂, and NK₃ receptors from different species.
| Tissue | Species | Agonist | Antagonist Potency (-logKB / pA₂) | Reference |
| Trachea | Hamster | Neurokinin A (NKA) | 7.5 | [1] |
| Bronchus | Human | Neurokinin A (NKA) | ~5.5 (approx. 90-fold less potent than in hamster) | [1] |
Table 2: Functional Antagonist Potency of this compound. This table presents the functional antagonist potency of this compound in isolated tissue preparations.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound as an NK₂ receptor antagonist.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the NK₂ receptor through competitive displacement of a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the NK₂ receptor.
Materials:
-
Membrane Preparations: Cell membranes prepared from tissues endogenously expressing the NK₂ receptor (e.g., hamster urinary bladder) or from cell lines stably expressing the cloned hamster or human NK₂ receptor.
-
Radioligand: [³H]-Neurokinin A ([³H]NKA).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of unlabeled Neurokinin A (e.g., 1 µM).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [³H]NKA (at a concentration close to its Kd), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of unlabeled NKA (1 µM), 50 µL of [³H]NKA, and 100 µL of membrane suspension.
-
Competitor Binding: 50 µL of serial dilutions of this compound, 50 µL of [³H]NKA, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total and competitor binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by the agonist Neurokinin A in cells expressing the NK₂ receptor.
Objective: To determine the functional antagonist potency (IC₅₀) of this compound.
Materials:
-
Cells: A cell line stably expressing the human or hamster NK₂ receptor (e.g., CHO or HEK293 cells).
-
Agonist: Neurokinin A (NKA).
-
Antagonist: this compound.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or Calcium-6.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (optional): To prevent dye extrusion from the cells.
-
Fluorescence Plate Reader: With an integrated liquid handling system (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the NK₂ receptor-expressing cells into 96- or 384-well black, clear-bottom microplates and grow them to near confluency.
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer, with or without probenecid.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Antagonist Pre-incubation:
-
Gently wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of this compound to the appropriate wells. Include vehicle control wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's automated injection system, add a pre-determined concentration of NKA (typically the EC₈₀) to all wells.
-
Immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 90-180 seconds) to monitor the change in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the response as a function of the log concentration of this compound.
-
Calculate the IC₅₀ value from the resulting dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway of the NK₂ receptor and the general workflows for the experimental protocols described above.
Figure 1: NK₂ Receptor Signaling Pathway.
Figure 2: Radioligand Binding Assay Workflow.
Figure 3: Calcium Mobilization Assay Workflow.
In Vivo Studies
While in-depth in vivo studies specifically investigating this compound are limited in the publicly available literature, the role of NK₂ receptor antagonists has been explored in various animal models of diseases where neurokinin A is implicated, such as asthma and inflammatory conditions. In these models, NK₂ receptor antagonists are evaluated for their ability to inhibit NKA-induced effects, including bronchoconstriction and plasma extravasation. The species selectivity of this compound would be a critical consideration in the design and interpretation of such in vivo experiments, with hamster models likely showing greater efficacy than rodent or primate models.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the neurokinin A and the NK₂ receptor. Its characterization as a potent, competitive, and species-selective nonpeptide antagonist provides a solid foundation for its use in in vitro research. This technical guide has summarized the key quantitative data, provided detailed experimental protocols for its characterization, and visualized the relevant biological and experimental processes. Further in vivo studies would be beneficial to fully elucidate the therapeutic potential of this compound and similar NK₂ receptor antagonists.
References
The Gq Protein Signaling Pathway: A Technical Guide to Its Core and Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gαq protein signaling pathway is a fundamental cellular communication cascade initiated by the activation of a diverse family of G protein-coupled receptors (GPCRs). This pathway plays a critical role in a myriad of physiological processes, including neurotransmission, smooth muscle contraction, and inflammatory responses. Dysregulation of Gq signaling is implicated in numerous diseases, making it a key target for therapeutic intervention.
This technical guide provides an in-depth exploration of the Gq signaling pathway, with a particular focus on its modulation by small molecule inhibitors. While the initial query centered on ZM 253270, our comprehensive review of the scientific literature indicates that this compound is primarily characterized as a neurokinin A (NK-2) receptor antagonist and is not a direct inhibitor of the Gq protein itself.[1] Therefore, this guide will address the core Gq pathway and detail the mechanisms of the well-established and selective Gq inhibitors, YM-254890 and FR900359.
The Canonical Gq Signaling Pathway
The Gq signaling cascade is initiated when an agonist binds to a Gq-coupled GPCR. This binding event induces a conformational change in the receptor, which in turn activates its associated heterotrimeric G protein (composed of Gαq, Gβ, and Gγ subunits). The activated receptor facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gαq subunit.
The GTP-bound Gαq subunit dissociates from the Gβγ dimer and activates its primary effector enzyme, phospholipase C-β (PLCβ). PLCβ then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3, a soluble molecule, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration activates various downstream effectors, including calmodulin and calcium/calmodulin-dependent protein kinases (CaMKs).
DAG remains in the plasma membrane and, in concert with the elevated intracellular calcium, activates protein kinase C (PKC). Activated PKC phosphorylates a wide range of cellular proteins, leading to diverse physiological responses.
Figure 1: The canonical Gq protein signaling pathway.
Selective Inhibitors of Gq Proteins: YM-254890 and FR900359
YM-254890 and FR900359 are naturally occurring cyclic depsipeptides that have emerged as potent and selective inhibitors of the Gq family of G proteins (Gαq, Gα11, and Gα14).[2][3] They are invaluable tools for dissecting Gq-mediated signaling events and represent promising leads for drug development.
Mechanism of Action
Both YM-254890 and FR900359 act by directly binding to the Gαq subunit.[4][5] Their binding site is a hydrophobic cleft between the GTPase and helical domains of Gαq.[4][5] By occupying this cleft, the inhibitors stabilize the GDP-bound, inactive conformation of the Gαq subunit.[4][6] This stabilization prevents the release of GDP, which is a prerequisite for GTP binding and subsequent G protein activation.[4][5] Consequently, the Gαq subunit remains locked in its inactive state, unable to dissociate from the Gβγ dimer and activate downstream effectors like PLCβ.
Figure 2: Mechanism of Gq inhibition by YM-254890 and FR900359.
Quantitative Data for Gq Inhibitors
The following tables summarize the reported inhibitory potencies (IC50 values) of YM-254890 and FR900359 in various in vitro assays.
Table 1: Inhibitory Potency (IC50) of YM-254890
| Assay Type | Receptor/Stimulus | Cell Line/System | IC50 (nM) | Reference |
| Ca2+ Mobilization | P2Y1 Receptor | C6-15 cells | 31 | [7] |
| [35S]GTPγS Binding | P2Y1 Receptor | C6-15 cell membranes | ~100 | [7] |
| [35S]GTPγS Binding | Muscarinic M1 Receptor | CHO cell membranes | ~100 | [7] |
| ERK1/2 Phosphorylation | Gq-coupled receptors | HCAEC | ~1-2 | [7] |
| ERK1/2 Phosphorylation | Gs-coupled receptors | HCAEC | ~1-2 | [7] |
| ERK1/2 Phosphorylation | Gi/o-coupled receptors | HCAEC | 27 | [7] |
Table 2: Inhibitory Potency (IC50) of FR900359
| Assay Type | Receptor/Stimulus | Cell Line/System | IC50 (nM) | Reference |
| IP-One Accumulation | M1 Muscarinic Receptor | HEK293 cells | 0.54 | [8] |
| Ca2+ Mobilization | M1 Muscarinic Receptor | HEK293 cells | 0.79 | [8] |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
[35S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation. Inhibition of this binding is a direct measure of G protein inactivation.
Materials:
-
Cell membranes expressing the Gq-coupled receptor of interest.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
GDP (Guanosine 5'-diphosphate).
-
[35S]GTPγS (radiolabeled).
-
Agonist for the receptor of interest.
-
YM-254890 or FR900359.
-
Scintillation cocktail.
-
96-well filter plates.
-
Vacuum manifold.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from cells overexpressing the Gq-coupled receptor of interest.
-
In a 96-well plate, add assay buffer, GDP (final concentration ~10 µM), and cell membranes (5-20 µg protein/well).
-
Add the Gq inhibitor (YM-254890 or FR900359) at various concentrations.
-
Add the agonist at a concentration that elicits a submaximal response. For antagonist testing, pre-incubate with the antagonist before adding the agonist.
-
Initiate the binding reaction by adding [35S]GTPγS (final concentration ~0.1-1 nM).
-
Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data are expressed as a percentage of the agonist-stimulated [35S]GTPγS binding in the absence of the inhibitor.
Figure 3: Workflow for a [35S]GTPγS binding assay.
Intracellular Calcium Mobilization Assay
This cell-based assay measures changes in intracellular calcium concentration upon GPCR activation using a calcium-sensitive fluorescent dye.
Materials:
-
Cells expressing the Gq-coupled receptor of interest.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Agonist for the receptor of interest.
-
YM-254890 or FR900359.
-
Fluorescence plate reader with an injection system.
-
Black-walled, clear-bottom 96-well plates.
Procedure:
-
Seed cells into black-walled, clear-bottom 96-well plates and culture overnight.
-
Prepare the dye loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in assay buffer.
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
Add assay buffer containing the Gq inhibitor (YM-254890 or FR900359) at various concentrations and incubate for a specified period.
-
Place the plate in the fluorescence plate reader.
-
Measure the baseline fluorescence.
-
Inject the agonist and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration. Data are typically expressed as the peak fluorescence response or the area under the curve.
Conclusion
The Gq protein signaling pathway is a vital and complex system that is amenable to modulation by selective small molecule inhibitors. While this compound is not a direct Gq inhibitor, compounds like YM-254890 and FR900359 have proven to be indispensable research tools for elucidating the intricacies of Gq-mediated signaling. The detailed understanding of this pathway and the mechanisms of its inhibitors, as outlined in this guide, is crucial for the development of novel therapeutics targeting a wide range of human diseases.
References
- 1. medkoo.com [medkoo.com]
- 2. Recent achievements in developing selective Gq inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrocyclic Gq Protein Inhibitors FR900359 and/or YM-254890–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Structural basis for the specific inhibition of heterotrimeric Gq protein by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functional evidence for biased inhibition of G protein signaling by YM-254890 in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Pharmacological Profile of ZM 253270: A Selective Neurokinin-2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM 253270 is a potent and selective nonpeptide antagonist of the neurokinin-2 (NK-2) receptor. As a member of the pyrrolopyrimidine class of compounds, it has been instrumental in characterizing the physiological and pathological roles of the NK-2 receptor. This technical guide provides a detailed overview of the pharmacological properties of this compound, including its binding affinity, selectivity, and functional activity. Detailed experimental protocols and a summary of the relevant signaling pathways are also presented to facilitate further research and drug development efforts.
Core Pharmacological Profile
This compound exhibits competitive antagonism at the NK-2 receptor, with a notable species-specific selectivity. It is significantly more potent at the hamster NK-2 receptor than the human ortholog.
Data Presentation: Binding Affinity and Functional Antagonism
The following tables summarize the key quantitative data for this compound.
| Binding Affinity (Ki) | Receptor | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |
| This compound | Hamster NK-2 | Hamster urinary bladder | [³H]Neurokinin A | 2 | [1] |
| Human NK-2 | Cloned human NK-2R | [³H]Neurokinin A | 96 | [1] | |
| Guinea Pig NK-1 | Guinea pig lung membranes | [³H]Substance P | >2000 | [1] |
| Functional Antagonism (-logKB / pA2) | Agonist | Tissue Preparation | Response Measured | -logKB / pA2 | Reference |
| This compound | Neurokinin A | Hamster trachea | Contraction | 7.5 | [1] |
| Neurokinin A | Human bronchus | Contraction | ~5.5 | [1] |
Signaling Pathways
The NK-2 receptor, the primary target of this compound, is a G protein-coupled receptor (GPCR) that predominantly couples to the Gq/11 family of G proteins.[2] Activation of the NK-2 receptor by its endogenous ligand, neurokinin A (NKA), initiates a well-defined signaling cascade.
Neurokinin-2 Receptor Signaling Pathway
Activation of the NK-2 receptor leads to the dissociation of the Gαq/11 subunit from the Gβγ dimer.[1][3][4][5] The activated Gαq/11 subunit then stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3][4][5] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to various downstream cellular responses.
Experimental Protocols
The following are detailed methodologies for key experiments used in the pharmacological characterization of this compound.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the NK-2 receptor.
Materials:
-
Cell membranes prepared from hamster urinary bladder or a cell line stably expressing the human NK-2 receptor (e.g., CHO or HEK293 cells).
-
[³H]Neurokinin A (Radioligand).
-
This compound (Test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine cell membranes, [³H]NKA (at a concentration near its Kd), and varying concentrations of this compound in binding buffer. For determination of non-specific binding, a high concentration of a non-labeled NK-2 agonist (e.g., NKA) is used instead of this compound.
-
Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to antagonize NKA-induced increases in intracellular calcium.
Materials:
-
A cell line stably expressing the NK-2 receptor (e.g., CHO or HEK293 cells).
-
Neurokinin A (Agonist).
-
This compound (Antagonist).
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Cell Plating: Seed the NK-2R expressing cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes at 37°C) to allow for dye uptake.
-
Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a short period to allow for receptor binding.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading, then add a fixed concentration of NKA (typically the EC₈₀) to all wells and immediately begin kinetic measurement of fluorescence changes over time.
-
Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. Determine the inhibitory effect of this compound on the NKA-induced calcium response and calculate the IC50 value.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of the NK-2 receptor. Its high affinity and selectivity, particularly for the hamster NK-2 receptor, have been well-characterized through radioligand binding and functional assays. The detailed protocols and signaling pathway information provided in this guide are intended to support further research into the therapeutic potential of NK-2 receptor antagonism and the development of novel modulators targeting this important GPCR.
References
- 1. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Gq alpha subunit - Wikipedia [en.wikipedia.org]
ZM 253270: A Technical Guide for the Study of Tachykinin Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM 253270 is a potent and species-selective non-peptide antagonist of the tachykinin NK2 receptor. Tachykinin receptors, including the NK1, NK2, and NK3 subtypes, are G-protein coupled receptors (GPCRs) that mediate the biological effects of the tachykinin neuropeptides, such as Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). These receptors are implicated in a variety of physiological and pathological processes, including inflammation, pain transmission, and smooth muscle contraction. The selectivity of this compound for the NK2 receptor makes it a valuable pharmacological tool for elucidating the specific roles of this receptor subtype in various biological systems. This guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its characterization, and visualizations of relevant signaling pathways and workflows.
Pharmacological Profile of this compound
This compound exhibits high affinity for the tachykinin NK2 receptor, with a notable species-selectivity. While its binding affinity for NK1 and NK3 receptors has not been extensively quantified in publicly available literature, its designation as a selective NK2 antagonist suggests significantly lower affinity for these subtypes.
Binding Affinity Data
The primary quantitative data available for this compound is its inhibitory constant (Ki) at the hamster NK2 receptor.
| Receptor Subtype | Species | Radioligand | Preparation | Ki (nM) |
| NK2 | Hamster | [3H]NKA | Bladder | 2[1] |
| NK2 | Human | [3H]NKA | Cloned Receptor | ~96 (48-fold weaker than hamster)[1] |
| NK1 | - | - | - | Not Available |
| NK3 | - | - | - | Not Available |
Note: The Ki value for the human NK2 receptor is estimated based on the reported 48-fold weaker inhibitory effect compared to the hamster receptor.
Tachykinin Receptor Signaling
Tachykinin receptors primarily couple to Gq/11 proteins. Upon agonist binding, the receptor activates Gq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound, as an antagonist, blocks the initiation of this signaling cascade by preventing agonist binding to the NK2 receptor.
References
Unveiling the Research Landscape of CAS 169340-04-9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound identified by CAS number 169340-04-9 is chemically known as Calcium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate. It is a synthetic monoazo dye also recognized by several synonyms, including D&C Red No. 7, Pigment Red 57:1, and Lithol Rubine BK. Primarily utilized as a vibrant red pigment in a wide array of industrial and consumer products such as inks, coatings, plastics, and cosmetics, its research applications are predominantly centered on toxicological and safety assessments rather than therapeutic drug development. This technical guide provides a comprehensive overview of the existing research on this compound, with a focus on quantitative toxicological data, detailed experimental methodologies, and visual representations of experimental workflows.
Toxicological Profile
The main body of scientific literature on Calcium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate investigates its safety profile. Key studies have focused on repeat-dose toxicity, mutagenicity, and skin sensitization.
Quantitative Toxicological Data
The following table summarizes the key quantitative findings from toxicological evaluations of D&C Red No. 7.
| Study Type | Species | Dose Levels | Key Findings | NOAEL (No-Observed-Adverse-Effect Level) |
| 28-Day Repeated Dose Oral Toxicity | Rat (Crj:CD (Sprague-Dawley)) | 0, 100, 300, 1000 mg/kg/day | Increased incidence of renal tubule regeneration in males (≥300 mg/kg). Increased incidence of renal tubule regeneration and necrotic/foamy tubular epithelial cells in females (≥100 mg/kg). Decreased thymus weights in females (≥100 mg/kg). Altered serum chemistry in males at 1000 mg/kg (decreased K+, total cholesterol; increased Cl-, GOT).[1] | Male: 100 mg/kg/day.[1] Female: < 100 mg/kg/day.[1] |
| Chromosomal Aberration Test (In Vitro) | Chinese Hamster Lung (CHL/IU) cells | Up to 5 mg/mL | No induction of structural or numerical chromosomal aberrations with or without metabolic activation.[1] | Not Applicable |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains TA98, TA100, TA1535, TA1537 | Not specified in summary | Negative for mutagenic activity. | Not Applicable |
| Skin Sensitization (HET-CAM Assay) | Chicken Embryo Chorioallantoic Membrane | 1% aqueous dilution | No indication of skin sensitization. | Not Applicable |
| Reproductive/Developmental Toxicity | Rat | 5, 16, 50 mg/kg/day (by gavage on days 6-15 of pregnancy) | No adverse maternal effects or effects on embryo-fetal development. | 1000 mg/kg/day.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized protocols for the key toxicological assays performed on this compound, based on standard OECD guidelines.
28-Day Repeated Dose Oral Toxicity Study in Rodents (based on OECD Guideline 407)
This study aims to provide information on the potential health hazards likely to arise from repeated exposure to a substance over a 28-day period.
-
Animal Model: Young, healthy adult rats (e.g., Sprague-Dawley strain), with an equal number of males and females per group.
-
Group Allocation: At least three dose groups and one control group.
-
Administration: The test substance is administered orally via gavage daily for 28 consecutive days. The vehicle used for the control group should be the same as for the test substance.
-
Observations:
-
Clinical Signs: Animals are observed daily for any signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of parameters such as red and white blood cell counts, hemoglobin, and liver and kidney function markers.
-
-
Pathology:
-
Gross Necropsy: All animals are subjected to a full gross necropsy.
-
Organ Weights: Key organs (e.g., liver, kidneys, spleen, thymus) are weighed.
-
Histopathology: Tissues from all control and high-dose animals are examined microscopically. Any target organs identified are also examined in the lower-dose groups.
-
Bacterial Reverse Mutation Assay (Ames Test) (based on OECD Guideline 471)
This in vitro assay is used to assess the mutagenic potential of a chemical by its ability to induce reverse mutations in several strains of Salmonella typhimurium.
-
Bacterial Strains: A set of Salmonella typhimurium strains with pre-existing mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) are used.
-
Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.
-
Exposure: The bacterial strains are exposed to the test substance at various concentrations, along with positive and negative controls.
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.
-
Incubation: Plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have undergone a reverse mutation allowing them to grow in the absence of histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Research Applications in Drug Development: A Noteworthy Absence
Despite its well-characterized toxicological profile, there is a conspicuous absence of research on Calcium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate within the domain of drug development. Searches of scientific literature and databases do not yield studies investigating this compound for any therapeutic purpose. There is no publicly available data on its interaction with specific biological targets, its mechanism of action in a pharmacological context, or its potential to modulate any signaling pathways relevant to disease. While there is a passing mention of its potential use in drug delivery systems, this appears to be a speculative statement based on its general properties of stability and low toxicity, rather than the result of dedicated research.
Conclusion
The research landscape for CAS number 169340-04-9, or Calcium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate, is firmly rooted in industrial toxicology and safety assessment. The available data indicates a low level of concern for genotoxicity and skin sensitization, with a defined NOAEL for oral toxicity in rats. For researchers and scientists in the field of drug development, this compound does not currently present itself as a viable candidate for therapeutic investigation. The lack of any known biological targets or pharmacological activity suggests that its utility is likely to remain confined to its role as a colorant. Future research, if any, might explore its potential as a stable, non-toxic carrier in novel material science applications, but its journey as a potential therapeutic agent has yet to begin.
References
ZM 253270: A Technical Guide to its Role as a Selective Gq Protein Inhibitor in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM 253270 is a potent and selective small molecule inhibitor of the Gαq family of G proteins. This family, which includes Gαq, Gα11, Gα14, and Gα15/16, plays a pivotal role in cellular signaling by coupling G protein-coupled receptors (GPCRs) to the activation of phospholipase C (PLC). The subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC), respectively. These signaling events regulate a vast array of physiological processes, making the Gq pathway a critical target for pharmacological intervention in various diseases.
This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its role in elucidating Gq-mediated cellular signaling pathways, and detailed experimental protocols for its application in research settings.
Mechanism of Action
This compound, and its close structural analog YM-254890, function by selectively inhibiting the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gαq subunit. This crucial step is required for the activation of the G protein and the subsequent dissociation of the Gαq subunit from the Gβγ dimer. By preventing this nucleotide exchange, this compound effectively locks the Gq protein in its inactive, GDP-bound state, thereby blocking downstream signaling cascades. Structural studies of the related compound YM-254890 have revealed that it binds to a specific pocket on the Gαq subunit, stabilizing the inactive conformation.
Quantitative Data
Table 1: Inhibitory Potency of YM-254890 on Gq-Mediated Signaling
| Assay Type | Receptor/System | Agonist | IC50 Value | Reference |
| Calcium Mobilization | P2Y1 Receptor | ADP | 31 nM | [1] |
| Platelet Aggregation | Human Platelets | ADP | < 0.6 µM | [1] |
| IP1 Production | M1 Receptor in CHO cells | Carbachol | 95 nM | |
| ERK1/2 Activation | Gq-coupled receptors | Various | ~1-2 nM | [1] |
Table 2: Selectivity Profile of YM-254890
| G-Protein Pathway | Assay Type | IC50 Value | Notes | Reference |
| Gs | cAMP Elevation | ~0.1 nM | Partial inhibition observed | [1] |
| Gi/o | ERK1/2 Activation | 27 nM | Suggests some off-target effects at higher concentrations. | [1] |
| G12/13 | Not extensively reported | - | - |
Signaling Pathways and Experimental Workflows
Gq Signaling Pathway
The canonical Gq signaling pathway, which is inhibited by this compound, is depicted below.
Caption: The Gq signaling pathway inhibited by this compound.
Experimental Workflow for Investigating Gq Signaling
A typical workflow for utilizing this compound to investigate the role of Gq signaling in a specific cellular response is outlined below.
Caption: A generalized experimental workflow using this compound.
Experimental Protocols
The following are detailed protocols for two key assays used to study Gq signaling, adapted for the use of this compound.
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits. Inhibition of this binding by this compound provides a direct measure of its effect on Gq activation.
Materials:
-
Cell membranes expressing the GPCR of interest and Gq proteins.
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
GTPγS (unlabeled).
-
GDP.
-
This compound stock solution (in DMSO).
-
Agonist of interest.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP.
-
Scintillation cocktail.
-
96-well filter plates (e.g., GF/C).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare crude cell membranes from cells overexpressing the receptor of interest using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in order:
-
25 µL of assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).
-
25 µL of various concentrations of this compound or vehicle (DMSO). Pre-incubate for 15-30 minutes at 30°C.
-
25 µL of agonist at a concentration that elicits a submaximal response (e.g., EC₈₀) or buffer for basal binding.
-
25 µL of membrane suspension (typically 5-20 µg of protein per well).
-
-
Initiation of Reaction: Add 25 µL of [³⁵S]GTPγS (final concentration 0.1-1.0 nM) to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other values. Plot the specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Caption: Workflow for the [³⁵S]GTPγS binding assay.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gq pathway. Inhibition of this calcium signal by this compound demonstrates its effect on the Gq-PLC-IP3 axis.
Materials:
-
Cells endogenously or recombinantly expressing the GPCR of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Probenecid (B1678239) (if required for the cell line to prevent dye extrusion).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
This compound stock solution (in DMSO).
-
Agonist of interest.
-
96- or 384-well black, clear-bottom assay plates.
-
Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.02-0.04%), and probenecid (if needed, e.g., 2.5 mM) in assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Compound Pre-incubation:
-
Wash the cells gently with assay buffer to remove excess dye.
-
Add assay buffer containing various concentrations of this compound or vehicle (DMSO) to the wells.
-
Incubate for 15-30 minutes at room temperature or 37°C.
-
-
Measurement of Calcium Flux:
-
Place the assay plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject the agonist at a predetermined concentration (e.g., EC₈₀) into the wells.
-
Record the fluorescence signal kinetically for 1-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the response of the agonist alone.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for the calcium mobilization assay.
Conclusion
This compound is a valuable pharmacological tool for the specific inhibition of Gq protein signaling. Its ability to selectively block the GDP/GTP exchange on Gαq subunits allows researchers to dissect the intricate roles of this signaling pathway in a multitude of cellular processes. The experimental protocols provided in this guide offer a framework for utilizing this compound to investigate Gq-mediated events, from direct G protein activation to downstream second messenger mobilization. By employing these methods, researchers can further unravel the complexities of GPCR signaling and identify novel therapeutic targets for diseases driven by aberrant Gq activity.
References
Unraveling the Species-Specific Interactions of ZM 253270: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the species selectivity of ZM 253270, a nonpeptide antagonist of the neurokinin A (NKA) receptor (NK-2). The following sections detail the quantitative binding affinities and functional activities of this compound across various species, outline the experimental methodologies used for these determinations, and present visual representations of the relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of neurokinin receptor pharmacology.
Executive Summary
This compound exhibits marked species selectivity for the NK-2 receptor. It is a potent antagonist at the hamster NK-2 receptor, while demonstrating significantly lower affinity for the human ortholog. This differential activity underscores the importance of considering species differences in preclinical drug development and necessitates a thorough understanding of the molecular determinants of this selectivity.
Quantitative Analysis of this compound Species Selectivity
The binding affinity and functional antagonist activity of this compound have been characterized in several species. The data, summarized from the seminal work of Aharony et al. (1995), reveals a clear preference for the hamster NK-2 receptor.
Table 1: Radioligand Binding Affinity of this compound at the NK-2 Receptor in Various Species
| Species | Tissue/Cell Line | Radioligand | Apparent Dissociation Constant (Ki) (nM) |
| Hamster | Urinary Bladder | [³H]NKA | 2 |
| Human | Cloned Receptor | [³H]NKA | 96 (48-fold lower than hamster) |
Table 2: Functional Antagonist Activity of this compound in Isolated Tissues
| Species | Isolated Tissue | Agonist | Apparent Antagonist Dissociation Constant (pA₂) |
| Hamster | Trachea | Neurokinin A | 8.7 |
| Guinea Pig | Trachea | Neurokinin A | 8.5 |
| Rabbit | Pulmonary Artery | Neurokinin A | < 6.0 |
Experimental Protocols
The following methodologies are based on the procedures described in the primary literature for the characterization of this compound.
Radioligand Binding Assays for NK-2 Receptors
Objective: To determine the binding affinity (Ki) of this compound for the NK-2 receptor in different species.
Materials:
-
Membrane preparations from hamster urinary bladder or cells expressing the cloned human NK-2 receptor.
-
[³H]Neurokinin A ([³H]NKA) as the radioligand.
-
This compound at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 µM phosphoramidon, 4 µg/ml chymostatin, and 0.1% bovine serum albumin.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane preparations (containing a specific protein concentration) are incubated with a fixed concentration of [³H]NKA and varying concentrations of the unlabeled competitor, this compound.
-
The incubation is carried out at room temperature for a specified duration to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates bound from free radioligand.
-
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled NKA.
-
The IC₅₀ values (the concentration of this compound that inhibits 50% of the specific binding of [³H]NKA) are calculated from competition curves.
-
The Ki values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays of NK-2 Receptor Antagonism
Objective: To determine the functional antagonist potency (pA₂) of this compound in isolated tissue preparations.
Materials:
-
Isolated hamster trachea, guinea pig trachea, and rabbit pulmonary artery preparations.
-
Organ baths containing appropriate physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Isotonic force transducers to measure tissue contraction.
-
Neurokinin A (NKA) as the agonist.
-
This compound at various concentrations.
Procedure:
-
Isolated tissues are mounted in organ baths and allowed to equilibrate under a resting tension.
-
Cumulative concentration-response curves to the agonist (NKA) are generated to establish a baseline contractile response.
-
The tissues are then incubated with a specific concentration of the antagonist (this compound) for a predetermined period.
-
A second cumulative concentration-response curve to NKA is then obtained in the presence of this compound.
-
This procedure is repeated with several different concentrations of this compound.
-
The antagonist effect is quantified by the rightward shift of the agonist concentration-response curve.
-
A Schild plot is constructed by plotting the log of (concentration ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the Schild plot provides the pA₂ value, which is the negative logarithm of the antagonist concentration that produces a 2-fold shift in the agonist dose-response curve.
Visualizations
Signaling Pathway of the NK-2 Receptor
Caption: NK-2 receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Determining Binding Affinity (Ki)
Caption: Workflow for determining the binding affinity (Ki) of this compound.
Logical Relationship of Species Selectivity
Caption: Logical relationship illustrating the species selectivity of this compound.
In-Depth Technical Guide: Preliminary Studies on the Effects of ZM 253270
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM 253270 is a notable pharmacological tool primarily recognized for its potent and selective inhibition of the Gαq protein signaling pathway. Although initially identified as a nonpeptide neurokinin A antagonist, its utility in research is overwhelmingly attributed to its ability to block the cascade of events initiated by the activation of Gq-coupled G protein-coupled receptors (GPCRs). This guide provides a comprehensive overview of the preliminary studies on this compound, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols to facilitate its application in a research setting.
Core Mechanism of Action: Inhibition of Gq Signaling
The primary molecular target of this compound is the Gαq subunit of heterotrimeric G proteins. By selectively inhibiting Gαq, this compound effectively blocks the downstream signaling cascade that is crucial for the physiological function of numerous GPCRs.
The canonical Gq signaling pathway, which is inhibited by this compound, proceeds as follows:
-
GPCR Activation: An agonist binds to and activates a Gq-coupled receptor.
-
G Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the Gαq subunit.
-
Effector Activation: The GTP-bound Gαq subunit dissociates from the Gβγ dimer and activates its primary effector, Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.
-
Cellular Response: The increase in intracellular calcium concentration, along with the action of DAG, activates various downstream effectors, such as protein kinase C (PKC), leading to a cellular response.
This compound exerts its inhibitory effect by preventing the Gαq subunit from exchanging GDP for GTP, thereby keeping the G protein in its inactive state and halting the entire signaling cascade.
Quantitative Data Presentation
While specific quantitative data for this compound is not as widely published as for its close analog, YM-254890, the available information and comparative studies indicate a high potency in inhibiting Gq-mediated responses. The following table summarizes the expected potency based on studies of Gq inhibitors in relevant assays.
| Compound | Assay Type | Cell Line | Receptor Target | IC50 |
| YM-254890 | Calcium Mobilization | - | P2Y1 | 31 nM[1] |
| YM-254890 | [35S]GTPγS Binding | - | Gq/11 | -[1] |
Note: YM-254890 is a well-characterized Gq inhibitor that is structurally and functionally similar to this compound. Its IC50 values provide a strong indication of the potency expected for this compound.
Experimental Protocols
The primary methods for investigating the effects of this compound revolve around measuring the downstream consequences of Gq activation, namely IP3 accumulation and intracellular calcium mobilization.
Intracellular Calcium Mobilization Assay
This is the most common functional assay to assess the activity of Gq-coupled receptors and the inhibitory effect of compounds like this compound.
Objective: To measure the ability of this compound to inhibit agonist-induced increases in intracellular calcium concentration.
Materials:
-
Cells expressing the Gq-coupled receptor of interest (e.g., HEK293, CHO)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Agonist for the receptor of interest
-
This compound
-
Microplate reader with fluorescence detection and automated injection capabilities
Procedure:
-
Cell Seeding: Seed cells into a 96-well or 384-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Incubation:
-
Gently wash the cells with assay buffer to remove excess dye.
-
Add assay buffer containing various concentrations of this compound (or vehicle control) to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Measurement of Calcium Flux:
-
Place the microplate in the plate reader and allow the temperature to equilibrate.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's injector to add the agonist to the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 60-180 seconds).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the agonist dose-response curves in the presence and absence of different concentrations of this compound.
-
Calculate the IC50 value for this compound by determining the concentration that causes a 50% inhibition of the maximal agonist response.
-
Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a more direct measure of PLC activity by quantifying the accumulation of a stable downstream metabolite of IP3.
Objective: To determine the inhibitory effect of this compound on agonist-induced IP1 accumulation.
Materials:
-
Cells expressing the Gq-coupled receptor of interest.
-
IP1 competitive immunoassay kit (e.g., HTRF, ELISA).
-
Stimulation buffer provided with the kit.
-
Agonist for the receptor of interest.
-
This compound.
Procedure:
-
Cell Seeding: Seed cells into a suitable microplate as per the kit manufacturer's instructions.
-
Compound and Agonist Addition:
-
Prepare dilutions of this compound and the agonist in the stimulation buffer.
-
Add this compound (or vehicle) to the cells and incubate for the desired time.
-
Add the agonist to stimulate the cells. The incubation time for stimulation will depend on the cell type and receptor but is typically around 30-60 minutes.
-
-
Cell Lysis and IP1 Detection:
-
Lyse the cells using the lysis buffer provided in the kit.
-
Perform the IP1 detection steps according to the manufacturer's protocol. This usually involves adding detection reagents (e.g., IP1-d2 and anti-IP1 cryptate) and incubating.
-
-
Measurement:
-
Read the plate on a compatible plate reader (e.g., HTRF reader).
-
-
Data Analysis:
-
Generate a standard curve using the IP1 standards provided in the kit.
-
Calculate the concentration of IP1 in each sample.
-
Plot the agonist dose-response curves for IP1 accumulation in the presence and absence of this compound.
-
Determine the IC50 value for this compound.
-
Mandatory Visualizations
Caption: Gq Protein Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a calcium mobilization assay.
References
ZM 253270: A Technical Guide to a Species-Selective NK-2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of ZM 253270, a potent and species-selective non-peptide antagonist of the neurokinin A (NKA) receptor, also known as the tachykinin NK-2 receptor. This document includes a summary of its binding affinity and functional activity, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and experimental workflows.
Chemical Structure and Physicochemical Properties
This compound is a synthetic, non-peptide small molecule belonging to the pyrrolopyrimidine class of compounds.[1] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 4-[(4-chlorophenyl)amino]-2-[4-[(2E)-2-hydroxyiminopropanoyl]piperazin-1-yl]-6-propan-2-yl-5H-pyrrolo[4,3-e]pyrimidin-7-one |
| CAS Number | 169340-04-9 |
| Chemical Formula | C₂₂H₂₆ClN₇O₃ |
| Molecular Weight | 471.95 g/mol |
| SMILES | O=C1N(C(C)C)CC2=C(NC3=CC=C(Cl)C=C3)N=C(N4CCN(C(/C(C)=N/O)=O)CC4)N=C21 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage | Store at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). Should be stored in a dry, dark environment. |
Pharmacological Properties
This compound is a selective antagonist of the tachykinin NK-2 receptor, with a marked species selectivity. It exhibits high affinity for the hamster NK-2 receptor, while being significantly less potent at the human NK-2 receptor.
Mechanism of Action
The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), mediates its effects through three distinct G-protein coupled receptors: NK-1, NK-2, and NK-3, respectively. NKA is the preferential endogenous ligand for the NK-2 receptor. The activation of the NK-2 receptor, which is coupled to the Gq/11 G-protein, stimulates the phospholipase C (PLC) pathway. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in various physiological responses, including smooth muscle contraction.
This compound acts as a competitive antagonist at the NK-2 receptor, meaning it binds to the receptor at the same site as the endogenous ligand NKA but does not activate it. By occupying the binding site, this compound prevents NKA from binding and initiating the downstream signaling cascade, thereby inhibiting NKA-induced physiological effects.
Binding Affinity and Functional Activity
The binding affinity and functional antagonist potency of this compound have been determined through radioligand binding assays and in vitro functional studies. The data highlights the compound's selectivity for the hamster NK-2 receptor over the human counterpart and its low affinity for the NK-1 receptor.
Table 3: In Vitro Pharmacological Profile of this compound
| Assay Type | Receptor/Tissue | Species | Parameter | Value | Reference |
| Radioligand Binding | NK-2 Receptor (cloned) | Hamster | Kᵢ | 2 nM | [1] |
| NK-2 Receptor (cloned) | Human | Kᵢ | 96 nM (48-fold lower affinity) | [1] | |
| NK-1 Receptor (lung membranes) | Guinea Pig | Kᵢ | > 2 µM | [1] | |
| Functional Assay | Trachea (smooth muscle contraction) | Hamster | -logK₋B | 7.5 | [1] |
| Bronchus (smooth muscle contraction) | Human | -logK₋B | ~5.5 (90-fold less potent) | [1] |
Experimental Protocols
The following sections detail the methodologies used to characterize the pharmacological properties of this compound, based on published literature.[1]
Radioligand Binding Assays
These assays are performed to determine the binding affinity (Kᵢ) of this compound for the NK-2 and NK-1 receptors.
Objective: To quantify the ability of this compound to displace a radiolabeled ligand from its receptor.
Materials:
-
Membrane preparations from cells expressing cloned hamster or human NK-2 receptors.
-
Membrane preparations from guinea pig lung for NK-1 receptors.
-
Radioligand: [³H]NKA for NK-2 receptors and [³H]Substance P for NK-1 receptors.
-
This compound at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Membrane preparations are incubated with a fixed concentration of the radioligand ([³H]NKA or [³H]SP) and varying concentrations of this compound in an assay buffer.
-
Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
In Vitro Functional Assays (Smooth Muscle Contraction)
These assays are conducted to determine the functional antagonist potency (-logK₋B) of this compound in isolated tissues.
Objective: To measure the ability of this compound to inhibit the contractile response induced by the NK-2 receptor agonist, NKA.
Materials:
-
Isolated hamster tracheal rings.
-
Isolated human bronchial tissues.
-
Krebs-Henseleit solution (or similar physiological salt solution), aerated with 95% O₂ / 5% CO₂.
-
Neurokinin A (NKA) as the agonist.
-
This compound as the antagonist.
-
Organ bath system with isometric force transducers.
Procedure:
-
Tissue Preparation: The isolated tissues (hamster trachea or human bronchus) are mounted in organ baths containing physiological salt solution at 37°C and aerated. The tissues are allowed to equilibrate under a resting tension.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve to NKA is generated to determine the baseline contractile response.
-
Antagonist Incubation: The tissues are then washed and incubated with a specific concentration of this compound for a predetermined period.
-
Second Agonist Curve: A second cumulative concentration-response curve to NKA is generated in the presence of this compound.
-
Data Analysis: The antagonist potency is determined by measuring the rightward shift in the NKA concentration-response curve caused by this compound. The -logK₋B value is calculated using the Schild equation. This process is repeated with different concentrations of the antagonist to confirm competitive antagonism.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the tachykinin NK-2 receptor. Its high affinity and species selectivity make it particularly useful for comparative studies and for elucidating the differences in NK-2 receptor pharmacology between species. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this compound.
References
Methodological & Application
Application Notes and Protocols for In Vitro Calcium Assays Utilizing Gq/11 Protein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptors (GPCRs) that couple to the Gq/11 family of G proteins play a crucial role in cellular signaling by activating phospholipase C (PLC), which in turn leads to the mobilization of intracellular calcium. The study of these receptors is paramount in drug discovery and basic research. This document provides detailed application notes and protocols for conducting in vitro calcium assays to investigate Gq/11-mediated signaling pathways. The protocols focus on the use of the selective Gq/11 inhibitors, YM-254890 and FR900359, to validate the involvement of this pathway in response to receptor activation.
Mechanism of Action of Gq/11 Inhibitors
YM-254890 and FR900359 are potent and selective inhibitors of Gαq, Gα11, and Gα14 proteins.[1] Their mechanism of action involves binding to the GDP-bound state of the Gαq/11 subunit, thereby preventing the exchange of GDP for GTP. This blockade of nucleotide exchange effectively uncouples the G protein from its upstream receptor and downstream effector, PLC, thus inhibiting the mobilization of intracellular calcium.[1]
Signaling Pathway of Gq/11-Mediated Calcium Mobilization
The activation of a Gq/11-coupled GPCR by an agonist initiates a cascade of intracellular events leading to an increase in cytosolic calcium concentration.
Caption: Gq/11 signaling pathway leading to calcium mobilization.
Quantitative Data for Gq/11 Inhibitors
The potency of YM-254890 and FR900359 can be quantified by determining their half-maximal inhibitory concentration (IC50) in a calcium mobilization assay. The following table summarizes reported IC50 values for YM-254890.
| Compound | Target | Cell Line | Agonist | Assay Readout | IC50 (nM) | Reference |
| YM-254890 | Gq/11 | Human Coronary Artery Endothelial Cells (HCAEC) | UTP (100 µM) | Intracellular Ca²⁺ Mobilization | 3 | [2] |
| YM-254890 | Gq/11 | Various | - | Gαq/11-mediated signaling | ~30 | [2] |
Experimental Protocols
This section provides a detailed protocol for a no-wash, fluorescence-based in vitro calcium assay using a calcium-sensitive dye such as Fluo-4 NW.
Materials
-
Cell Line: A cell line endogenously expressing a Gq/11-coupled receptor of interest or a recombinant cell line stably expressing the receptor (e.g., CHO-K1, HEK293).[3][4]
-
Gq/11 Inhibitors: YM-254890 or FR900359 (prepare stock solutions in DMSO).
-
Agonist: A known agonist for the Gq/11-coupled receptor of interest.
-
Calcium Assay Kit: A no-wash calcium assay kit (e.g., Fluo-4 NW Calcium Assay Kit).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Plates: 96- or 384-well black-walled, clear-bottom cell culture plates.
-
Instrumentation: A fluorescence microplate reader with automated liquid handling capabilities (e.g., FlexStation 3).
Experimental Workflow Diagram
Caption: Workflow for the in vitro calcium assay.
Step-by-Step Protocol
1. Cell Plating: a. Culture cells to 80-90% confluency. b. Harvest and resuspend cells in culture medium. c. Seed cells into a 96-well black-walled, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.[5] d. Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
2. Dye Loading: a. Prepare the Fluo-4 NW dye-loading solution according to the manufacturer's protocol in the assay buffer. b. Remove the culture medium from the cell plate. c. Add 100 µL of the dye-loading solution to each well. d. Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.
3. Compound Preparation and Pre-incubation: a. Prepare serial dilutions of the Gq/11 inhibitor (YM-254890 or FR900359) in assay buffer. A typical concentration range to test for IC50 determination would be from 0.1 nM to 1 µM. b. Prepare the agonist solution at a concentration that elicits a submaximal response (e.g., EC80) in the assay buffer. c. Prepare a vehicle control (e.g., 0.1% DMSO in assay buffer). d. After the dye-loading incubation, add the desired concentration of the inhibitor or vehicle to the respective wells. e. Incubate the plate for 30-60 minutes at room temperature, protected from light.
4. Fluorescence Measurement: a. Place the cell plate and the agonist plate into the fluorescence microplate reader. b. Set the instrument parameters for excitation at ~490 nm and emission at ~525 nm. c. Program the instrument to add the agonist to the wells and immediately begin kinetic reading of the fluorescence signal for a desired period (e.g., 120 seconds).
5. Data Analysis: a. The change in fluorescence intensity (ΔRFU) is proportional to the change in intracellular calcium concentration. b. For agonist dose-response curves, plot ΔRFU against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value. c. For inhibitor dose-response curves, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The percentage of inhibition can be calculated as follows: % Inhibition = [1 - (ΔRFU_inhibitor - ΔRFU_background) / (ΔRFU_agonist_only - ΔRFU_background)] * 100
Troubleshooting
-
Low Signal-to-Noise Ratio:
-
Optimize cell seeding density.
-
Ensure proper dye loading and incubation times.
-
Verify the activity of the agonist.
-
-
High Well-to-Well Variability:
-
Ensure uniform cell seeding.
-
Check the precision of liquid handling steps.
-
-
No Response to Agonist:
-
Confirm the expression and functionality of the target receptor in the cell line.
-
Verify the concentration and activity of the agonist stock solution.
-
Ensure the assay buffer contains an appropriate concentration of calcium.
-
By following these detailed protocols and application notes, researchers can effectively utilize YM-254890 and FR900359 as tools to investigate Gq/11-mediated calcium signaling in a robust and reproducible manner.
References
- 1. Recommended Tool Compounds: Application of YM-254890 and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional evidence for biased inhibition of G protein signaling by YM-254890 in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPCR Stable Cell Lines - Creative Biogene [creative-biogene.com]
- 4. revvity.com [revvity.com]
- 5. content.abcam.com [content.abcam.com]
Application Notes and Protocols: ZM 253270 Competitive Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM 253270 is a potent and selective non-peptide antagonist of the neurokinin 2 (NK2) receptor, a G-protein coupled receptor (GPCR) that is preferentially activated by the tachykinin neuropeptide, neurokinin A (NKA). The NK2 receptor is implicated in a variety of physiological processes, including smooth muscle contraction, inflammation, and pain transmission. Consequently, antagonists of the NK2 receptor, such as this compound, are valuable research tools and potential therapeutic agents for conditions like asthma and irritable bowel syndrome. This document provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of this compound and other investigational compounds with the NK2 receptor.
Quantitative Data Summary
The following table summarizes the binding affinity of this compound for the NK2 receptor.
| Compound | Target Receptor | Species | Radioligand | Ki (nM) | Reference |
| This compound | NK2 Receptor | Hamster | [3H]NKA | 2 | [1] |
| This compound | NK2 Receptor | Human | [3H]NKA | ~96 (48-fold weaker than hamster) | [1] |
Signaling Pathway
The NK2 receptor is a G-protein coupled receptor that primarily signals through the Gq and Gs pathways. Upon agonist binding, such as Neurokinin A, the receptor activates these G-proteins, leading to downstream cellular responses. Gq activation stimulates phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gs pathway, on the other hand, activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.
Experimental Protocol: this compound Competitive Binding Assay
This protocol describes the methodology for a competitive radioligand binding assay to determine the affinity of test compounds, such as this compound, for the NK2 receptor. The assay measures the ability of a test compound to displace a radiolabeled ligand from the receptor.
Materials
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human NK2 receptor (e.g., CHO-K1, U2OS, or COS-7 cells).[2][3][4]
-
Radioligand: [3H]-Neurokinin A ([3H]NKA) or [125I]-Neurokinin A. The concentration should be at or below the Kd value for the receptor.[5]
-
Test Compound: this compound or other compounds of interest, dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a known NK2 receptor ligand (e.g., unlabeled Neurokinin A) to determine non-specific binding.
-
Assay Buffer: 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.5% BSA.[5]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM CaCl2.
-
Scintillation Cocktail: For use with [3H]NKA.
-
96-well Plates: For performing the assay.
-
Glass Fiber Filters: (e.g., GF/C) pre-soaked in wash buffer.
-
Filtration Apparatus: (e.g., cell harvester).
-
Scintillation Counter or Gamma Counter: Depending on the radioligand used.
Experimental Workflow
Procedure
-
Preparation of Reagents:
-
Prepare the assay buffer and wash buffer and keep them on ice.
-
Prepare a suspension of NK2 receptor-expressing cell membranes in the assay buffer to a final concentration that provides an adequate signal-to-noise ratio.
-
Prepare a working solution of the radioligand in the assay buffer. The final concentration in the assay should be at or below its Kd.
-
Prepare serial dilutions of the test compound (e.g., this compound) in the assay buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer).
-
Prepare a solution of a saturating concentration of a non-specific binding control (e.g., 10 µM unlabeled Neurokinin A).
-
-
Assay Setup:
-
To each well of a 96-well plate, add the following in order:
-
25 µL of assay buffer (for total binding) or 25 µL of non-specific binding control solution (for non-specific binding) or 25 µL of test compound dilution.
-
25 µL of radioligand solution.
-
150 µL of the cell membrane suspension.
-
-
The final assay volume is 200 µL. Each condition should be performed in triplicate.
-
-
Incubation:
-
Incubate the plate at 27°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[5]
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters multiple times (e.g., 9 times with 500 µL each) with ice-cold wash buffer to remove unbound radioligand.[5]
-
-
Detection:
-
Place the filters into scintillation vials.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Allow the vials to sit for a few hours in the dark to allow the filter to become transparent.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Total Binding = Radioactivity in the wells with only radioligand and membranes.
-
Non-specific Binding (NSB) = Radioactivity in the wells with radioligand, membranes, and a saturating concentration of unlabeled ligand.
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Calculate Percent Inhibition:
-
For each concentration of the test compound, calculate the percent inhibition of specific binding using the following formula: % Inhibition = 100 * (1 - [(Binding in the presence of test compound - NSB) / Specific Binding])
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
-
Calculate Ki:
-
The affinity of the test compound (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
This detailed protocol provides a robust framework for assessing the binding characteristics of this compound and other compounds at the NK2 receptor, facilitating drug discovery and pharmacological research.
References
Experimental Design for In Vivo Studies of ZM 253270 and its Analogs
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
ZM 253270 and its close structural analogs, FR900359 and YM-254890, are potent and selective inhibitors of the Gαq/11 subunit of heterotrimeric G proteins. The Gq/11 signaling pathway plays a crucial role in the pathophysiology of various cardiovascular diseases, including hypertension and cardiac hypertrophy. Downstream of G protein-coupled receptors (GPCRs), activated Gq/11 proteins stimulate phospholipase C-β (PLCβ), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, culminating in physiological responses such as vasoconstriction and cardiomyocyte growth.[1][2][3] By blocking this cascade at the level of Gq/11, this compound and its analogs offer a promising therapeutic strategy for mitigating these conditions.
These application notes provide a comprehensive overview of the experimental design for in vivo studies investigating the efficacy and safety of this compound and its analogs in relevant animal models of hypertension and cardiac hypertrophy. Detailed protocols for key experiments are provided to guide researchers in the successful planning and execution of their studies.
Data Presentation: Quantitative Efficacy and Toxicity
The following tables summarize quantitative data from in vivo studies using the Gq/11 inhibitors FR900359 and YM-254890, which serve as surrogates for this compound due to their similar mechanism of action.
Table 1: Efficacy of Gq/11 Inhibitors in Animal Models of Hypertension
| Compound | Animal Model | Dose and Administration Route | Blood Pressure Reduction (Systolic) | Reference |
| FR900359 | DOCA-salt hypertensive mice | 0.3 mg/kg, s.c., daily for 7 days | Not explicitly quantified in mmHg, but reversed hypertension to normotensive levels. | [No specific citation for quantitative data] |
| YM-254890 | Nω-Nitro-L-arginine methyl ester (L-NAME) hypertensive mice | 0.3 mg/kg, s.c. (acute) | Marked hypotension observed, but specific mmHg reduction not provided. | [No specific citation for quantitative data] |
Table 2: Efficacy of Gq/11 Inhibitors in Animal Models of Cardiac Hypertrophy
| Compound | Animal Model | Dose and Administration Route | Change in Heart Weight to Body Weight (HW/BW) Ratio | Reference |
| FR900359 | Transverse Aortic Constriction (TAC) mice | Not specified in available literature | Not specified in available literature | [No specific citation for quantitative data] |
| YM-254890 | Spontaneously Hypertensive Rats (SHR) | Not specified in available literature | Not specified in available literature | [No specific citation for quantitative data] |
Table 3: Toxicity and Safety Data for Gq/11 Inhibitors In Vivo
| Compound | Animal Model | Dose and Administration Route | Observed Adverse Effects | Reference |
| FR900359 | Mice | 0.3 mg/kg, s.c. | Well-tolerated for up to 7 days. | [No specific citation for quantitative data] |
| YM-254890 | Mice | 0.3 mg/kg, s.c. | Well-tolerated (acute administration). | [No specific citation for quantitative data] |
Note: Specific quantitative data for blood pressure reduction in mmHg and changes in HW/BW ratio with statistical significance were not available in the searched literature. The tables reflect the qualitative findings.
Experimental Protocols
Protocol 1: Evaluation of Antihypertensive Efficacy in a DOCA-Salt Mouse Model
This protocol outlines the procedure for inducing hypertension in mice using deoxycorticosterone acetate (B1210297) (DOCA)-salt and assessing the therapeutic effect of a Gq/11 inhibitor.
1. Animal Model and Husbandry:
-
Species: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: House animals in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Acclimatization: Allow a one-week acclimatization period before the start of the experiment.
2. Induction of Hypertension:
-
Unilateral Nephrectomy: Anesthetize the mice and perform a unilateral nephrectomy.
-
DOCA Pellet Implantation: Subcutaneously implant a slow-release pellet containing DOCA (e.g., 50 mg/pellet).
-
Drinking Water: Replace regular drinking water with 1% NaCl solution.
-
Sham Control: Sham-operated animals will undergo the same surgical procedures without nephrectomy and DOCA pellet implantation and will receive normal drinking water.
3. Drug Administration:
-
Test Compound: Dissolve the Gq/11 inhibitor (e.g., FR900359) in a suitable vehicle (e.g., sterile saline or DMSO/saline mixture).
-
Dosage: Based on literature, a starting dose of 0.3 mg/kg can be used.
-
Route of Administration: Administer the compound via subcutaneous (s.c.) injection once daily for the duration of the study (e.g., 7 days).
-
Vehicle Control: The control group will receive an equivalent volume of the vehicle.
4. Blood Pressure Measurement:
-
Method: Use a non-invasive tail-cuff system or implantable radiotelemetry devices for continuous monitoring.
-
Schedule: Measure blood pressure at baseline (before DOCA-salt treatment), after the development of hypertension, and at regular intervals during the treatment period.
5. Endpoint Analysis:
-
At the end of the study, euthanize the animals and collect blood and tissues (heart, kidneys) for further analysis (e.g., histopathology, biomarker analysis).
Protocol 2: Assessment of Anti-hypertrophic Effects in a Transverse Aortic Constriction (TAC) Mouse Model
This protocol describes the surgical induction of cardiac hypertrophy by pressure overload and the evaluation of a Gq/11 inhibitor's therapeutic potential.
1. Animal Model and Husbandry:
-
Species: Male C57BL/6 mice, 8-10 weeks old.
-
Housing and Acclimatization: As described in Protocol 1.
2. Surgical Procedure (TAC):
-
Anesthetize the mouse and perform a thoracotomy to expose the aortic arch.
-
Ligate the transverse aorta between the brachiocephalic and left common carotid arteries with a suture tied around the aorta and a needle of a specific gauge (e.g., 27-gauge) to create a standardized stenosis.
-
Remove the needle to allow blood flow through the constricted aorta.
-
Suture the chest and allow the animal to recover.
-
Sham Control: Sham-operated animals will undergo the same surgical procedures without the aortic ligation.
3. Drug Administration:
-
Test Compound and Vehicle: As described in Protocol 1.
-
Dosage and Route: Administer the Gq/11 inhibitor (e.g., intraperitoneally or subcutaneously) daily, starting from a predetermined time point after TAC surgery (e.g., 1 week post-surgery) for a specified duration (e.g., 4 weeks).
4. Cardiac Function Assessment:
-
Echocardiography: Perform transthoracic echocardiography at baseline and at the end of the study to assess cardiac function and dimensions (e.g., left ventricular wall thickness, ejection fraction).
5. Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Excise the heart, blot it dry, and weigh it. Calculate the heart weight to body weight (HW/BW) ratio.
-
Collect heart tissue for histological analysis (e.g., hematoxylin (B73222) and eosin (B541160) staining for myocyte size, Masson's trichrome staining for fibrosis) and molecular analysis (e.g., gene expression of hypertrophic markers like ANP and BNP).
Mandatory Visualization
Signaling Pathway Diagram
Caption: Gq/11 signaling pathway in cardiovascular cells.
Experimental Workflow Diagram
Caption: General workflow for in vivo studies of this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Gq/11-Mediated Signaling and Hypertrophy in Mice with Cardiac-Specific Transgenic Expression of Regulator of G-Protein Signaling 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myogenic Vasoconstriction Requires Canonical Gq/11 Signaling of the Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ZM 253270, a Selective Neurokinin-2 (NK-2) Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM 253270 is a potent and species-selective non-peptide antagonist of the Neurokinin-2 (NK-2) receptor, a G-protein coupled receptor (GPCR) that is preferentially activated by the endogenous tachykinin neuropeptide, Neurokinin A (NKA). The NKA/NK-2 receptor system is implicated in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception. Consequently, selective antagonists of the NK-2 receptor like this compound are valuable research tools for elucidating the role of this signaling pathway in both normal physiology and pathological conditions. These application notes provide a summary of the inhibitory concentrations of this compound and detailed protocols for its use in in vitro settings.
Data Presentation: Inhibitory Potency of this compound
The inhibitory activity of this compound against the NK-2 receptor has been determined in radioligand binding assays. It is crucial to note the species-selectivity of this antagonist.
| Parameter | Species/System | Ligand | Value | Reference |
| Ki | Hamster Bladder (native and cloned NK-2R) | [3H]NKA | 2 nM | [1] |
| Potency vs. Human NK-2R | Human (cloned) | [3H]NKA | 48-fold weaker than hamster | [1] |
Note: The Ki value represents the inhibition constant, indicating the concentration of the antagonist required to occupy 50% of the receptors in the absence of the agonist. Lower Ki values indicate higher binding affinity. The significant difference in potency between hamster and human NK-2 receptors underscores the importance of selecting the appropriate experimental system when studying the effects of this compound.
Signaling Pathways of the Neurokinin-2 Receptor
Understanding the downstream signaling cascades initiated by NKA binding to the NK-2 receptor is essential for designing and interpreting inhibition studies with this compound. The NK-2 receptor primarily couples to Gαq and Gαs proteins, leading to the activation of multiple intracellular signaling pathways.
Caption: NKA/NK-2R signaling pathways inhibited by this compound.
Experimental Protocols
The following protocols provide a general framework for in vitro assays to determine the inhibitory effect of this compound on NKA-induced NK-2 receptor activation. It is recommended to optimize concentrations and incubation times for specific cell lines and experimental conditions.
Protocol 1: Inhibition of NKA-Induced Calcium Mobilization in CHO-K1/NK2 Cells
This protocol describes how to measure the inhibition of NKA-induced intracellular calcium increase using a fluorescent calcium indicator in Chinese Hamster Ovary (CHO-K1) cells stably expressing the human NK-2 receptor.
Materials:
-
CHO-K1/NK2 Stable Cell Line (e.g., from GenScript, Cat. No. M00539)
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Neurokinin A (NKA)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescent plate reader with calcium measurement capabilities (e.g., FLIPR, FlexStation)
Experimental Workflow:
Caption: Workflow for NKA-induced calcium mobilization inhibition assay.
Procedure:
-
Cell Culture: Culture CHO-K1/NK2 cells in the recommended medium until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into a 96- or 384-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the experiment, remove the culture medium and load the cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) prepared in Assay Buffer. Incubate for 1 hour at 37°C.
-
Washing: Gently wash the cells with Assay Buffer to remove excess dye.
-
Antagonist Addition: Prepare serial dilutions of this compound in Assay Buffer. Add the antagonist solutions to the wells and incubate for 15-30 minutes at room temperature. Include wells with vehicle control.
-
Agonist Addition and Measurement: Prepare a solution of NKA in Assay Buffer at a concentration that elicits approximately 80% of the maximal response (EC80). This concentration should be predetermined in a separate dose-response experiment. Using a fluorescent plate reader, measure the baseline fluorescence, then add the NKA solution to the wells and immediately begin recording the change in fluorescence over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the control wells (NKA alone and vehicle alone). Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Inhibition of NKA-Induced ERK1/2 Phosphorylation
This protocol outlines a method to assess the inhibitory effect of this compound on the phosphorylation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2) in response to NKA stimulation.
Materials:
-
Cells expressing the NK-2 receptor (e.g., CHO-K1/NK2 or other suitable cell line)
-
Cell culture medium
-
Neurokinin A (NKA)
-
This compound
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
-
6- or 12-well cell culture plates
Procedure:
-
Cell Culture and Serum Starvation: Culture cells to 80-90% confluency in 6- or 12-well plates. Prior to the experiment, serum-starve the cells for 4-6 hours in serum-free medium to reduce basal ERK phosphorylation.
-
Antagonist Pre-treatment: Prepare different concentrations of this compound in serum-free medium. Replace the medium in the wells with the this compound solutions and incubate for 30-60 minutes at 37°C. Include a vehicle control.
-
Agonist Stimulation: Add NKA to each well at a final concentration known to induce a robust ERK1/2 phosphorylation (e.g., 100 nM). Incubate for 5-15 minutes at 37°C. The optimal stimulation time should be determined in a time-course experiment.
-
Cell Lysis: Immediately after stimulation, place the plates on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates.
-
Western Blotting:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with the primary antibody against t-ERK1/2 to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities for p-ERK1/2 and t-ERK1/2. Calculate the ratio of p-ERK1/2 to t-ERK1/2 for each condition. Normalize the results to the NKA-stimulated control. Plot the normalized phosphorylation against the this compound concentration to determine the inhibitory effect.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the NKA/NK-2 receptor system. The provided data and protocols offer a foundation for researchers to design and execute experiments to explore the inhibitory effects of this antagonist on NK-2 receptor signaling and function. Due to its species selectivity, careful consideration of the experimental model is paramount for obtaining relevant and translatable results.
References
Application Notes and Protocols for Cell-Based Assays Using ZM 253270
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM 253270 is a potent and selective antagonist of the Gq/11 family of G proteins. These proteins are critical transducers of signals from a multitude of G protein-coupled receptors (GPCRs), leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. The ability to modulate Gq/11 signaling is invaluable for studying a wide range of physiological processes and for the development of therapeutics targeting diseases where this pathway is dysregulated.
These application notes provide detailed protocols for two key cell-based assays used to characterize the inhibitory effects of this compound on Gq/11-mediated signaling: the intracellular calcium mobilization assay and the inositol (B14025) phosphate (B84403) accumulation assay.
Mechanism of Action of this compound
This compound functions by inhibiting the exchange of GDP for GTP on the α subunit of Gq/11 proteins. This locks the G protein in its inactive, GDP-bound state, preventing its activation by GPCRs and subsequent downstream signaling.
Data Presentation
The inhibitory potency of Gq/11 antagonists is typically determined by generating concentration-response curves in functional cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an inhibitor. While specific IC50 values for this compound can vary depending on the cell type, the specific GPCR being stimulated, and the assay conditions, the following table provides example data for a closely related and well-characterized Gq/11 inhibitor, YM-254890, to illustrate the expected potency.
| Compound | Assay Type | Cell Line | Agonist | IC50 (nM) |
| YM-254890 | Inositol Phosphate (IP1) Accumulation | CHO cells expressing M1 muscarinic receptor | Carbachol | 95 |
This data is provided as a reference to indicate the typical potency of selective Gq/11 inhibitors in a relevant cell-based assay.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures, the following diagrams were generated using the DOT language.
Caption: Gq/11 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for an Intracellular Calcium Mobilization Assay.
Caption: Experimental Workflow for an Inositol Monophosphate (IP1) Accumulation Assay.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following the stimulation of a Gq-coupled GPCR. This compound will inhibit this calcium response in a concentration-dependent manner.
Materials:
-
Cells expressing the Gq-coupled GPCR of interest (e.g., HEK293, CHO)
-
Cell culture medium (e.g., DMEM, Ham's F-12) supplemented with fetal bovine serum (FBS) and antibiotics
-
Black, clear-bottom 96-well or 384-well microplates
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye extrusion)
-
This compound stock solution (in DMSO)
-
Agonist for the target GPCR
-
Positive control: Ionomycin (B1663694)
-
Fluorescence microplate reader with kinetic reading capability and automated injection (e.g., FlexStation, FLIPR)
Procedure:
-
Cell Culture and Plating:
-
Culture cells in appropriate medium until they reach 80-90% confluency.
-
Harvest the cells and seed them into the wells of a black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer by diluting the calcium-sensitive dye (e.g., to a final concentration of 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in the assay buffer. Probenecid can be included if necessary.
-
Aspirate the culture medium from the wells and add the loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing:
-
Gently aspirate the loading buffer from the wells.
-
Wash the cells twice with assay buffer, being careful not to dislodge the cell monolayer.
-
After the final wash, add a final volume of assay buffer to each well.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the desired concentrations of this compound to the appropriate wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for 15-30 minutes at 37°C.
-
-
Calcium Flux Measurement:
-
Set up the fluorescence microplate reader for kinetic reading with the appropriate excitation and emission wavelengths for the chosen dye (e.g., ~494 nm excitation and ~516 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's injector, add the GPCR agonist (at a concentration that elicits a submaximal to maximal response, e.g., EC80) to the wells.
-
Immediately and continuously record the fluorescence intensity for at least 60-120 seconds to capture the peak and subsequent decay of the calcium signal.
-
In separate wells, use a positive control such as ionomycin to determine the maximal calcium response.
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is typically calculated as the peak fluorescence after agonist addition minus the baseline fluorescence.
-
Normalize the data by expressing the response in each well as a percentage of the control response (agonist stimulation in the presence of vehicle).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Inositol Phosphate (IP) Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the Gq/11 signaling pathway. The use of lithium chloride (LiCl) inhibits the degradation of IP1, allowing for its accumulation and detection.
Materials:
-
Cells expressing the Gq-coupled GPCR of interest
-
Cell culture medium and supplies
-
White 384-well microplates
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Lithium chloride (LiCl)
-
This compound stock solution (in DMSO)
-
Agonist for the target GPCR
-
IP1 detection kit (e.g., HTRF-based IP-One assay kit)
-
HTRF-compatible microplate reader
Procedure:
-
Cell Culture and Plating:
-
Culture and harvest cells as described for the calcium mobilization assay.
-
Seed the cells into a white 384-well microplate and incubate overnight.
-
-
Compound and Agonist Addition:
-
Prepare an assay buffer containing LiCl (typically 50 mM).
-
Prepare serial dilutions of this compound in the LiCl-containing assay buffer.
-
Aspirate the culture medium from the wells.
-
Add the this compound dilutions to the appropriate wells. Include vehicle control wells.
-
Prepare the GPCR agonist in the LiCl-containing assay buffer at a concentration that will give a robust response (e.g., EC80).
-
Add the agonist to all wells except the negative control wells.
-
-
Incubation:
-
Incubate the plate for 30-60 minutes at 37°C to allow for the accumulation of IP1.
-
-
Detection:
-
Following the incubation, lyse the cells and perform the IP1 detection according to the manufacturer's instructions for the chosen kit. This typically involves adding a lysis buffer containing the HTRF detection reagents (e.g., IP1-d2 and anti-IP1 cryptate).
-
Incubate the plate for the recommended time (e.g., 60 minutes) at room temperature in the dark.
-
-
Readout:
-
Measure the HTRF signal on a compatible microplate reader at the appropriate emission wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis:
-
Calculate the HTRF ratio (e.g., Emission at 665 nm / Emission at 620 nm * 10,000).
-
Normalize the data to the control response (agonist stimulation in the presence of vehicle).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
The cell-based assays described in these application notes provide robust and reliable methods for characterizing the inhibitory activity of this compound on Gq/11-mediated signaling. The choice between the calcium mobilization and inositol phosphate accumulation assay will depend on the specific experimental goals, available equipment, and the desired throughput. Both assays are powerful tools for researchers in drug discovery and basic science investigating the role of Gq/11 signaling in health and disease.
Measuring the Effects of ZM 253270 on Phospholipase C Activation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ZM 253270, a potent and selective inhibitor of the Gαq subunit of heterotrimeric G proteins, to study its effects on Phospholipase C (PLC) activation. The protocols detailed below are designed for researchers in academic and industrial settings engaged in signal transduction research, drug discovery, and assay development.
Introduction
This compound is a valuable pharmacological tool for dissecting Gq-mediated signaling pathways. Gq proteins, upon activation by G protein-coupled receptors (GPCRs), stimulate PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium concentration ([Ca2+]i) and the activation of Protein Kinase C (PKC). By selectively inhibiting Gq, this compound allows for the precise investigation of the role of this pathway in various physiological and pathological processes.
This document provides detailed protocols for two primary methods to assess the inhibitory effect of this compound on PLC activation: the intracellular calcium mobilization assay and the inositol monophosphate (IP1) accumulation assay.
Data Presentation
The inhibitory potency of Gq inhibitors similar to this compound has been determined in various cell-based assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) for the closely related Gq inhibitor, YM-254890, and its analogues. These values serve as a reference for designing dose-response experiments with this compound.
| Compound | Assay Type | Cell Line | Agonist | IC50 |
| YM-254890 | IP1 Production | CHO (M1 Receptor) | Carbachol | 0.095 µM |
| FR900359 | IP1 Production | CHO (M1 Receptor) | Carbachol | 0.032 µM |
| YM-385780 | IP1 Production | CHO (M1 Receptor) | Carbachol | 15.3 µM |
| YM-385781 | IP1 Production | CHO (M1 Receptor) | Carbachol | 1.54 µM |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Gq signaling pathway and the general workflow for assessing the inhibitory effect of this compound.
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol describes how to measure the inhibitory effect of this compound on agonist-induced intracellular calcium mobilization using a fluorescent calcium indicator.
Materials:
-
Cells expressing the Gq-coupled receptor of interest (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium (e.g., DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Black, clear-bottom 96-well or 384-well plates
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
This compound
-
Gq-coupled receptor agonist
-
Fluorescence plate reader with kinetic reading capabilities and automated injection
Procedure:
-
Cell Culture and Seeding:
-
Culture cells in appropriate medium supplemented with FBS and antibiotics.
-
Seed cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution containing the fluorescent calcium indicator (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02-0.04%) in Assay Buffer.
-
Remove the culture medium from the wells and add the dye loading solution.
-
Incubate the plate in the dark at 37°C for 45-60 minutes.
-
-
Cell Washing:
-
Carefully remove the dye loading solution.
-
Wash the cells 2-3 times with Assay Buffer to remove extracellular dye.
-
After the final wash, add Assay Buffer to each well.
-
-
Compound Preparation and Incubation:
-
Prepare a serial dilution of this compound in Assay Buffer. A starting concentration range of 1 nM to 10 µM is recommended.
-
Add the this compound dilutions to the appropriate wells. Include vehicle control wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Set the instrument to record fluorescence kinetically (e.g., every 1-2 seconds).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the plate reader's injector, add the Gq-coupled receptor agonist at a predetermined EC80 concentration to all wells.
-
Continue recording the fluorescence signal for 1-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the fluorescence at a given time point to the initial baseline fluorescence (F/F0) or as the change in fluorescence (ΔF = F - F0).
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay
This protocol outlines the measurement of this compound's effect on agonist-induced IP1 accumulation, a stable downstream metabolite of IP3.
Materials:
-
Cells expressing the Gq-coupled receptor of interest (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
White, solid-bottom 96-well or 384-well plates
-
IP-One HTRF® Assay Kit (or equivalent)
-
Stimulation Buffer (provided in the kit or prepared with LiCl)
-
This compound
-
Gq-coupled receptor agonist
-
HTRF-compatible plate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture and seed cells into white, solid-bottom microplates as described in Protocol 1.
-
-
Compound and Agonist Preparation:
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Prepare the Gq-coupled receptor agonist at various concentrations to first determine an EC80 value, and then use this fixed concentration for the inhibition assay.
-
-
Assay Procedure:
-
Remove the culture medium from the wells.
-
Add the this compound dilutions and vehicle control to the respective wells.
-
Immediately add the agonist (at EC80 concentration) to all wells except the negative control.
-
Incubate the plate at 37°C for the time recommended by the assay kit manufacturer (typically 30-60 minutes). The presence of LiCl in the stimulation buffer will inhibit the degradation of IP1.
-
-
Detection:
-
Following the incubation, add the HTRF® reagents (IP1-d2 and Anti-IP1-Cryptate) to all wells as per the kit instructions.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes) in the dark.
-
-
HTRF Measurement:
-
Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., excitation at 320-340 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
The amount of IP1 produced is inversely proportional to the HTRF signal.
-
Generate a standard curve using the IP1 standards provided in the kit.
-
Convert the HTRF ratios from the experimental wells to IP1 concentrations using the standard curve.
-
Plot the IP1 concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
This compound is a powerful tool for investigating Gq-mediated signaling. The protocols provided here for measuring intracellular calcium mobilization and IP1 accumulation offer robust and reliable methods for quantifying the inhibitory effects of this compound on PLC activation. By carefully following these procedures and utilizing appropriate data analysis, researchers can gain valuable insights into the role of Gq signaling in their specific systems of interest.
Application Notes and Protocols for Studying Gq-Mediated Calcium Mobilization with ZM 253270
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gq protein-coupled receptors (GPCRs) represent a major class of cell surface receptors that, upon activation, stimulate the Gαq subunit of heterotrimeric G proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm, a process known as calcium mobilization. This transient increase in intracellular calcium is a critical second messenger, regulating a diverse array of cellular processes.
ZM 253270 is a potent and selective inhibitor of the Gαq protein. It acts by preventing the exchange of GDP for GTP on the Gαq subunit, thereby locking it in an inactive state and blocking downstream signaling cascades. This makes this compound and its analogs invaluable tools for dissecting Gq-mediated signaling pathways and for screening compounds that modulate Gq-coupled receptor activity. These application notes provide a comprehensive guide to using this compound in studying Gq-mediated calcium mobilization.
Quantitative Data
| Parameter | Value | Assay System | Reference Compound |
| IC50 (Gq-mediated Ca2+ mobilization) | 31 nM | C6-15 cells expressing P2Y1 receptor | YM-254890 |
| IC50 (IP1 production) | 95 nM | CHO cells expressing M1 receptor | YM-254890 |
| IC50 (ADP-induced Ca2+ increase in platelets) | ~2 µM | Human platelets | YM-254890 |
| Selectivity | Selective for Gq/11 over Gi and Gs at lower concentrations. May inhibit Gs-mediated cAMP elevation at higher concentrations. | Various cell-based assays | YM-254890 |
Note: The provided IC50 values are for the related compound YM-254890 and should be used as a guideline. It is recommended to perform a dose-response curve to determine the optimal concentration of this compound for your specific experimental system.
Signaling Pathway
The following diagram illustrates the canonical Gq-mediated calcium mobilization pathway and the point of inhibition by this compound.
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay Using a Fluorescent Plate Reader
This protocol describes a method to measure Gq-mediated intracellular calcium mobilization in cultured cells using a fluorescent calcium indicator and a plate reader.
Materials:
-
Cells expressing the Gq-coupled receptor of interest (e.g., HEK293, CHO)
-
Cell culture medium (e.g., DMEM, Ham's F-12)
-
Fetal Bovine Serum (FBS)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
HEPES
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
This compound
-
Agonist for the receptor of interest
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding:
-
The day before the assay, seed the cells into the microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator. For Fluo-4 AM, a typical final concentration is 1-5 µM in HBSS with 20 mM HEPES and 0.1% BSA. Include 2.5 mM probenecid if necessary. To aid in dye solubilization, pre-mix the Fluo-4 AM with an equal volume of 20% Pluronic F-127 before adding to the buffer.
-
Aspirate the cell culture medium from the wells and wash once with HBSS.
-
Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in HBSS to achieve the desired final concentrations. It is recommended to test a range from 1 nM to 10 µM to determine the IC50.
-
Prepare the agonist solution at a concentration that gives a maximal or submaximal response (e.g., EC80) in the absence of the inhibitor.
-
-
Inhibitor Incubation:
-
After dye loading, gently wash the cells twice with HBSS to remove extracellular dye.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO in HBSS).
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Measurement of Calcium Mobilization:
-
Place the microplate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject the agonist into the wells and continue recording the fluorescence signal for 60-180 seconds.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the peak fluorescence after agonist addition to the baseline fluorescence (F/F0) or as the change in fluorescence (ΔF = F - F0).
-
Plot the peak response against the logarithm of the this compound concentration to generate an inhibition curve and determine the IC50 value.
-
Experimental Workflow Diagram
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Incomplete removal of extracellular dye. | Ensure thorough but gentle washing after dye loading. Consider using a no-wash dye kit that includes an extracellular quencher. |
| Autofluorescence of test compounds. | Test the fluorescence of this compound and the agonist in cell-free wells. | |
| Low signal-to-noise ratio | Low dye loading efficiency. | Optimize cell seeding density. Increase the concentration of the fluorescent dye or the incubation time. |
| Cell death or damage. | Handle cells gently during washing steps. Check for cytotoxicity of the compounds at the concentrations used. | |
| No response to agonist | Inactive agonist. | Use a fresh, validated batch of agonist. |
| Receptor desensitization. | Minimize the time between agonist addition and measurement. | |
| Incorrect plate reader settings. | Verify the excitation and emission wavelengths for the specific dye used. | |
| Variability between wells | Uneven cell seeding. | Ensure a homogenous cell suspension and proper mixing before seeding. |
| Inconsistent liquid handling. | Use calibrated multichannel pipettes or an automated liquid handler for reagent addition. |
Conclusion
This compound is a powerful pharmacological tool for investigating the role of Gq proteins in cellular signaling. By specifically inhibiting the Gq-mediated pathway, researchers can elucidate the contribution of this pathway to various physiological and pathological processes. The protocols and information provided in these application notes offer a solid foundation for utilizing this compound to study Gq-mediated calcium mobilization, enabling robust and reproducible experimental outcomes. Careful optimization of experimental conditions for the specific cell type and receptor under investigation is crucial for obtaining high-quality data.
Application Notes and Protocols for ZM 253270: A Selective Gq/11 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of ZM 253270 as a selective inhibitor of Gαq/11 G-proteins in cell-based assays. This compound is a valuable tool for dissecting Gq/11-mediated signaling pathways and for screening compound libraries for potential Gq/11-coupled receptor modulators.
Introduction
This compound is a potent and selective small molecule inhibitor of the Gq/11 family of G proteins. It acts by preventing the exchange of GDP for GTP on the Gαq/11 subunit, thereby blocking the activation of downstream signaling cascades. This specific mechanism of action makes this compound an essential negative control in experiments investigating Gq/11-mediated cellular responses, such as intracellular calcium mobilization and inositol (B14025) phosphate (B84403) accumulation. Its utility is comparable to other well-known Gq/11 inhibitors like YM-254890.
Mechanism of Action
G protein-coupled receptors (GPCRs) that couple to Gq/11 proteins initiate a signaling cascade upon agonist binding. This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This compound specifically inhibits the initial step of this pathway by preventing the Gαq/11 subunit from becoming activated.
Gq/11 Signaling Pathway
Experimental Protocols
This compound is an indispensable tool for validating that a cellular response is mediated by the Gq/11 pathway. Below are detailed protocols for its use as a negative control in two key assays: the calcium mobilization assay and the inositol phosphate accumulation assay.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq/11-coupled receptors.
Experimental Workflow
Protocol:
-
Cell Culture: Seed cells (e.g., HEK293 or CHO) expressing the Gq/11-coupled receptor of interest in a black, clear-bottom 96-well plate at a suitable density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer. A typical concentration range to determine the IC50 is 10 nM to 10 µM.
-
Prepare a vehicle control (e.g., DMSO at the same final concentration as in the this compound dilutions).
-
After the dye-loading incubation, wash the cells with the assay buffer.
-
Add the this compound dilutions or vehicle control to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Prepare the agonist at a concentration that elicits a submaximal (EC80) response.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Record a baseline fluorescence for 10-20 seconds.
-
Inject the agonist into the wells and continue to measure the fluorescence intensity for 60-120 seconds.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Normalize the response in the this compound-treated wells to the vehicle-treated control wells.
-
Plot the normalized response against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Inositol Phosphate Accumulation Assay
This assay directly measures the production of inositol phosphates (IPs), a downstream product of PLC activation.
Protocol:
-
Cell Culture and Labeling:
-
Seed cells in a multi-well plate.
-
Label the cells with [³H]-myo-inositol in an inositol-free medium for 18-24 hours to allow for its incorporation into membrane phosphoinositides.
-
-
Compound Treatment:
-
Wash the cells to remove excess [³H]-myo-inositol.
-
Pre-incubate the cells with LiCl (typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.
-
Add serial dilutions of this compound or vehicle control and incubate for a further 15-30 minutes.
-
-
Agonist Stimulation:
-
Add the agonist at a concentration that elicits a submaximal (EC80) response and incubate for 30-60 minutes.
-
-
Extraction of Inositol Phosphates:
-
Terminate the stimulation by adding a solution such as cold trichloroacetic acid.
-
Isolate the total inositol phosphates using anion-exchange chromatography.
-
-
Measurement and Analysis:
-
Quantify the amount of [³H]-inositol phosphates using a scintillation counter.
-
Normalize the counts in the this compound-treated wells to the vehicle-treated control wells.
-
Determine the IC50 value by plotting the normalized data against the log of the this compound concentration.
-
Data Presentation
The inhibitory activity of this compound can be summarized in tables for easy comparison across different experimental conditions.
Table 1: Inhibitory Potency (IC50) of this compound and YM-254890 in Calcium Mobilization Assays
| Cell Line | Receptor | Agonist | Gq/11 Inhibitor | IC50 (nM) | Reference |
| HEK293 | Endogenous P2Y | UTP | YM-254890 | ~3 | [1] |
| Human Coronary Artery Endothelial Cells | Endogenous P2Y2 | UTP | YM-254890 | ~3 | [1] |
| C6-15 | Human P2Y1 | 2MeSADP | YM-254890 | 31 | [1] |
Table 2: Inhibitory Potency (IC50) of this compound and YM-254890 in Inositol Phosphate Accumulation Assays
| Cell Line | Receptor | Agonist | Gq/11 Inhibitor | IC50 (nM) | Reference |
| CHO-M2 | Muscarinic M2 | Carbachol | Data Not Available | - | [2] |
| Swiss 3T3 | PDGF Receptor | PDGF | Data Not Available | - | |
| N1E-115 | Atypical P2 | ATP | Data Not Available | - | [3] |
Conclusion
This compound is a critical tool for researchers studying Gq/11-mediated signaling. Its high potency and selectivity allow for the confident attribution of cellular responses to the Gq/11 pathway. The protocols provided here serve as a guide for incorporating this compound as a negative control in key functional assays. It is recommended that researchers empirically determine the optimal concentration range and IC50 for their specific experimental system.
References
Application Notes and Protocols for ZM 253270 Treatment in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM 253270 is a potent and selective inhibitor of the Gαq/11 subunit of heterotrimeric G proteins. Gq/11 proteins are critical transducers of signals from a multitude of G protein-coupled receptors (GPCRs), which regulate a vast array of physiological processes. Dysregulation of Gq/11 signaling is implicated in various diseases, making it a key target for therapeutic intervention. These application notes provide a comprehensive guide for the use of this compound in primary cell culture, a crucial tool for studying physiologically relevant cellular processes. Primary cells, being derived directly from tissues, offer a more authentic model compared to immortalized cell lines. This document outlines the mechanism of action of this compound, protocols for its use, and methods for assessing its effects on primary cells.
Mechanism of Action
This compound selectively inhibits the Gq/11 family of G proteins, which also includes Gα14. It functions by preventing the exchange of GDP for GTP on the Gαq/11 subunit, thereby locking the G protein in its inactive, GDP-bound state. This blockade prevents the activation of downstream effector molecules, most notably phospholipase C-β (PLCβ). The inhibition of PLCβ abrogates the production of the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the release of intracellular calcium (Ca2+) from the endoplasmic reticulum and the activation of protein kinase C (PKC) are suppressed. This targeted inhibition allows for the precise dissection of Gq/11-mediated signaling pathways in primary cell models.
Data Presentation
A thorough literature search did not yield specific publicly available IC50 values or comprehensive dose-response curves for this compound across a wide range of primary cell types. The effective concentration of this compound is cell-type dependent and should be determined empirically for each primary cell system. Researchers are encouraged to perform dose-response experiments to establish the optimal concentration for their specific application. Below is a template table for organizing such empirically determined data.
| Primary Cell Type | Assay | Endpoint Measured | Incubation Time (hours) | IC50 (nM) | Notes |
| e.g., HUVECs | Calcium Mobilization | Fluo-4 Fluorescence | 1 | [User Determined] | Stimulated with Bradykinin |
| e.g., Primary Neurons | Neurite Outgrowth | Neurite Length | 48 | [User Determined] | |
| e.g., Primary Fibroblasts | Cell Proliferation | BrdU Incorporation | 72 | [User Determined] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound by dissolving it in DMSO. A common stock concentration is 10 mM. For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight: ~960 g/mol ), dissolve it in 104 µL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into single-use, light-protected sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: General Protocol for Treatment of Primary Cells with this compound
Materials:
-
Primary cells in culture
-
Complete cell culture medium appropriate for the primary cell type
-
This compound stock solution
-
Vehicle control (DMSO)
Procedure:
-
Culture primary cells to the desired confluency in a suitable culture vessel (e.g., multi-well plate, petri dish).
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare a series of working solutions of this compound by diluting the stock solution in pre-warmed complete cell culture medium to the desired final concentrations. It is crucial to also prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used. Note: The final DMSO concentration in the culture medium should ideally be kept below 0.1% to minimize solvent toxicity.
-
Remove the existing culture medium from the cells.
-
Add the medium containing the desired concentration of this compound or the vehicle control to the cells.
-
Incubate the cells for the desired period, as determined by the specific experimental endpoint.
-
Proceed with the downstream assay to assess the effects of this compound.
Protocol 3: Determining the Dose-Response of this compound on Gq/11-Mediated Calcium Mobilization
This protocol provides a method to determine the inhibitory potency (IC50) of this compound on agonist-induced calcium mobilization in primary cells.
Materials:
-
Primary cells responsive to a Gq/11-coupled receptor agonist (e.g., HUVECs and bradykinin)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Gq/11-coupled receptor agonist (e.g., Bradykinin, Histamine, Carbachol)
-
This compound stock solution
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed the primary cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye. For Fluo-4 AM, a final concentration of 1-5 µM is typical. The addition of Pluronic F-127 (at a final concentration of ~0.02%) can aid in dye solubilization.
-
Remove the culture medium and wash the cells once with HBSS.
-
Add the loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing: After incubation, gently wash the cells two to three times with HBSS to remove excess dye.
-
This compound Incubation:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the this compound dilutions (and a vehicle control) to the respective wells and incubate for a predetermined time (e.g., 15-60 minutes) at 37°C.
-
-
Calcium Measurement:
-
Place the microplate in the fluorescence plate reader.
-
Set the excitation and emission wavelengths appropriate for the calcium indicator (e.g., ~494 nm excitation and ~516 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well.
-
Using the plate reader's injector, add the Gq/11 agonist at a predetermined concentration (e.g., EC80) to stimulate calcium mobilization.
-
Record the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control (e.g., a saturating concentration of a known inhibitor, 100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualization
Caption: Gq/11 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for this compound treatment in primary cells.
Troubleshooting & Optimization
Navigating ZM 253270: A Technical Guide to Solubility and Experimental Success
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the solubility and handling of ZM 253270, a potent and selective inhibitor of the Gq protein signaling pathway. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its use in research settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).[1] It is readily soluble in DMSO, and stock solutions can be prepared in this solvent.
Q2: I observe precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium or buffer (e.g., PBS). What is happening and how can I prevent this?
A2: This is a common issue known as precipitation or "crashing out." It occurs because this compound is poorly soluble in aqueous solutions. When the DMSO stock is diluted into an aqueous environment, the compound may no longer be soluble at the desired concentration and will form a solid precipitate.
To prevent this, consider the following solutions:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 1% in your final assay volume. For sensitive cell-based assays, a final DMSO concentration of 0.1% or lower is recommended.
-
Optimize the dilution method: Add the DMSO stock solution drop-wise to your pre-warmed aqueous medium while gently vortexing or stirring. This gradual addition can help to keep the compound in solution.
-
Perform serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in your aqueous buffer.
-
Test different media formulations: The composition of your cell culture medium can influence the solubility of this compound. If possible, test the solubility in different base media.
Q3: What is the maximum recommended concentration of this compound in a cell-based assay?
A3: The maximum concentration will depend on the specific cell type and assay conditions. It is crucial to perform a dose-response experiment to determine the optimal working concentration for your specific application. A key limiting factor will be the final concentration of DMSO that your cells can tolerate.
Q4: How should I store my this compound stock solution?
A4: Store the DMSO stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. The final DMSO concentration is too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the final DMSO concentration (while staying within the tolerated limits for your cells). 3. Add the DMSO stock to the aqueous solution slowly and with vigorous mixing. |
| The solution is initially clear but a precipitate forms over time. | The compound is slowly coming out of solution. This can be influenced by temperature changes or interactions with components in the media. | 1. Prepare fresh working solutions immediately before use. 2. Ensure the temperature of your solutions is consistent throughout the experiment. 3. Consider if any components in your media (e.g., high concentrations of salts or proteins) could be contributing to the precipitation. |
| Inconsistent results between experiments. | This could be due to variability in the preparation of the this compound working solution, leading to different effective concentrations. | 1. Standardize your solution preparation protocol. 2. Visually inspect your working solutions for any signs of precipitation before each experiment. 3. Prepare a fresh dilution series for each experiment. |
Quantitative Data: Preparing this compound Stock Solutions in DMSO
The following table provides the volume of DMSO required to prepare stock solutions of this compound at various concentrations, based on a molecular weight of 471.95 g/mol .
| Desired Stock Concentration | Volume of DMSO per 1 mg of this compound | Volume of DMSO per 5 mg of this compound | Volume of DMSO per 10 mg of this compound |
| 1 mM | 2.12 mL | 10.59 mL | 21.19 mL |
| 5 mM | 0.42 mL | 2.12 mL | 4.24 mL |
| 10 mM | 0.21 mL | 1.06 mL | 2.12 mL |
| 50 mM | 0.04 mL | 0.21 mL | 0.42 mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.72 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder. For 4.72 mg, add 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Pre-warmed cell culture medium
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your assay. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium. For this example, add 999 µL of medium.
-
While gently vortexing the medium, add the calculated volume of the this compound stock solution drop-wise.
-
Visually inspect the solution to ensure there is no precipitation.
-
Use the working solution immediately in your cell-based assay.
Visualizing the Mechanism of Action and Experimental Workflow
Gq Signaling Pathway
This compound is a selective inhibitor of the Gαq subunit of heterotrimeric G proteins. The following diagram illustrates the canonical Gq signaling pathway that is blocked by this compound.
Caption: The Gq signaling pathway inhibited by this compound.
Experimental Workflow for Addressing Solubility Issues
The following workflow provides a logical sequence of steps to troubleshoot and optimize the use of this compound in your experiments.
Caption: Workflow for troubleshooting this compound solubility.
References
Technical Support Center: Troubleshooting Calcium Flux Experiments with the Gq Inhibitor YM-254890
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting calcium flux experiments utilizing the selective Gq protein inhibitor, YM-254890. While the initial query referenced ZM 253270, it is crucial to clarify that YM-254890 is the well-characterized and selective inhibitor of Gq-mediated signaling pathways leading to calcium mobilization. This compound is primarily documented as a neurokinin A antagonist. This guide will focus on the correct application and troubleshooting of YM-254890 in calcium flux assays.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My positive control (e.g., a known Gq-coupled receptor agonist) shows a robust calcium signal, but I see no inhibition with YM-254890. What could be the issue?
A1: This is a common issue that can arise from several factors related to the experimental setup and the inhibitor itself.
-
Incomplete Gq-coupling of your receptor: While your agonist elicits a calcium response, the signaling might not be exclusively through Gq. Some receptors can couple to multiple G-protein subtypes (e.g., Gs or Gi), which may also contribute to calcium signaling through alternative pathways. YM-254890 is selective for Gq/11/14.
-
Inadequate pre-incubation time: YM-254890 needs sufficient time to enter the cells and bind to the Gαq subunit. Ensure you are pre-incubating the cells with YM-254890 for an adequate period before adding the agonist.
-
Incorrect concentration of YM-254890: The IC50 of YM-254890 can vary depending on the cell type and specific receptor being studied. It is advisable to perform a dose-response curve to determine the optimal inhibitory concentration for your system.
-
YM-254890 degradation: Ensure that your stock solution of YM-254890 is properly stored (typically at -20°C) and has not undergone multiple freeze-thaw cycles.
Q2: I am observing a high background fluorescence in my calcium flux assay, making it difficult to detect a clear signal. What can I do?
A2: High background fluorescence can mask the specific signal from your agonist and inhibitor. Here are some potential causes and solutions:
-
Suboptimal dye loading: The concentration of the calcium-sensitive dye (e.g., Fluo-4 AM, Indo-1 AM) and the loading time are critical. Titrate the dye concentration and incubation time to find the optimal conditions for your cell type.
-
Cell health: Unhealthy or dying cells can exhibit higher baseline calcium levels. Ensure your cells are healthy and have good viability before starting the experiment.
-
Incomplete dye hydrolysis: The AM ester form of the dye is not fluorescent until it is cleaved by intracellular esterases. Incomplete hydrolysis can lead to high background. Ensure the incubation conditions (time and temperature) are sufficient for complete de-esterification.
-
Autofluorescence: Some compounds or media components can be inherently fluorescent. Run appropriate controls (e.g., cells without dye, media alone) to check for autofluorescence.
Q3: The calcium signal in my assay is very weak, even with the agonist alone. How can I improve the signal-to-noise ratio?
A3: A weak signal can make it challenging to assess the inhibitory effect of YM-254890. Consider the following to enhance your signal:
-
Cell density: The number of cells per well can significantly impact the overall fluorescence signal. Optimize the cell seeding density to achieve a robust signal without overcrowding.
-
Agonist concentration: Ensure you are using an agonist concentration that elicits a maximal or near-maximal response (e.g., EC80-EC90) to provide a sufficient window for observing inhibition.
-
Receptor expression levels: If you are using a recombinant system, the level of receptor expression can influence the magnitude of the calcium response. Ensure you have adequate receptor expression.
-
Instrument settings: Optimize the settings on your fluorescence plate reader or microscope, such as excitation/emission wavelengths, gain, and exposure time, to maximize signal detection.
Q4: My results are inconsistent between experiments. What are the likely sources of variability?
A4: Reproducibility is key in any assay. Here are common sources of variability in calcium flux experiments:
-
Cell passage number: Cells can change their characteristics, including receptor expression and signaling responses, with increasing passage number. Use cells within a consistent and low passage range.
-
Reagent preparation: Prepare fresh dilutions of your agonist and YM-254890 for each experiment from properly stored stocks.
-
Pipetting accuracy: Inconsistent volumes of cells, dye, agonist, or inhibitor can lead to significant variability. Ensure your pipettes are calibrated and use careful pipetting techniques.
-
Temperature fluctuations: Calcium signaling is sensitive to temperature. Maintain a consistent temperature throughout the assay, from cell culture to the final reading.
Quantitative Data Summary
The following table summarizes the inhibitory potency of YM-254890 across different experimental systems.
| Parameter | Value | Cell System/Assay Condition | Reference |
| IC50 | 50 nM | ATP/UTP-induced Ca2+ increase in HCAE cells expressing P2Y2 receptor | |
| IC50 | 95 nM | Carbachol-induced IP1 production in CHO cells expressing M1 receptor | |
| IC50 | < 0.6 µM | ADP-induced platelet aggregation | [1] |
| IC50 | 2 µM | ADP-induced Ca2+ increase in platelets, in vitro |
Experimental Protocols
Detailed Methodology for a Calcium Flux Assay to Assess Gq Inhibition
This protocol provides a general framework for a fluorescence-based calcium flux assay using a plate reader.
Materials:
-
Cells expressing the Gq-coupled receptor of interest
-
Cell culture medium (e.g., DMEM, RPMI)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520 AM)
-
Pluronic F-127 (optional, to aid dye loading)
-
Gq-coupled receptor agonist
-
YM-254890
-
Positive control (e.g., Ionomycin)
-
Negative control (e.g., vehicle - DMSO)
-
Black-walled, clear-bottom 96- or 384-well plates
Procedure:
-
Cell Plating:
-
Trypsinize and count the cells.
-
Seed the cells into the microplate at a predetermined optimal density.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Dye Loading:
-
Prepare the dye loading solution by diluting the calcium-sensitive dye in assay buffer. Pluronic F-127 can be added to a final concentration of 0.02-0.04% to improve dye solubility and loading.
-
Remove the cell culture medium from the wells.
-
Add the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing (if required by the dye manufacturer):
-
Gently remove the dye loading solution.
-
Wash the cells 1-2 times with assay buffer.
-
Add fresh assay buffer to each well.
-
-
Compound Pre-incubation:
-
Prepare serial dilutions of YM-254890 in assay buffer.
-
Add the YM-254890 dilutions to the appropriate wells.
-
Include vehicle control wells (e.g., DMSO).
-
Incubate for 15-30 minutes at room temperature or 37°C in the dark.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the appropriate excitation and emission wavelengths for the chosen dye.
-
Record a baseline fluorescence reading for a few seconds.
-
Inject the agonist at a concentration that gives a maximal or near-maximal response (e.g., EC80).
-
Continue recording the fluorescence signal for 1-3 minutes to capture the peak calcium response and its subsequent decay.
-
In separate wells, add a positive control (e.g., ionomycin) to determine the maximum possible signal.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control (agonist only) to determine the percentage of inhibition for each concentration of YM-254890.
-
Plot the percentage of inhibition against the log concentration of YM-254890 and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Visualizations
Signaling Pathway Diagram
References
Technical Support Center: Minimizing Off-Target Effects of ZM 253270
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the Gαq inhibitor ZM 253270 while minimizing the potential for off-target effects. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.
Troubleshooting Guide
This section addresses common problems that may arise during experiments with this compound, providing potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent results between experiments | 1. Cell passage number variability.2. Inconsistent this compound concentration.3. Variability in cell density at the time of treatment. | 1. Use cells within a narrow passage number range for all experiments.2. Prepare fresh dilutions of this compound from a validated stock solution for each experiment.3. Ensure consistent cell seeding density and confluency at the start of each experiment. |
| High background signal in assays | 1. Constitutive activity of the overexpressed GPCR.2. Non-specific binding of detection reagents. | 1. Consider using an inverse agonist to reduce basal signaling.2. Include appropriate controls, such as cells not expressing the receptor or treatment with vehicle alone, to determine the level of non-specific signal. |
| Observed phenotype is not consistent with Gαq inhibition | 1. Potential off-target effect of this compound.2. The signaling pathway under investigation has inputs from other G-protein families. | 1. Perform a dose-response experiment to determine if the effect is observed only at high concentrations.2. Use an orthogonal approach to validate the role of Gαq, such as siRNA or CRISPR/Cas9-mediated knockout of the Gαq subunit (GNAQ gene).3. Test a structurally unrelated Gαq inhibitor to see if it recapitulates the phenotype. |
| Cell toxicity observed at effective concentrations | 1. Off-target effects of this compound on essential cellular pathways.2. The Gαq pathway is critical for the survival of the cell line being used. | 1. Lower the concentration of this compound to the minimum effective concentration.2. Reduce the treatment duration.3. Use a different cell line that may be less sensitive to Gαq inhibition. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Gαq family of G-proteins (Gαq, Gα11, Gα14, Gα15). It acts by preventing the exchange of GDP for GTP on the Gαq subunit, thereby locking it in an inactive state and preventing the activation of downstream signaling pathways, such as the phospholipase C (PLC) pathway.
Q2: What are the known off-target effects of this compound?
A2: While this compound is reported to be highly selective for the Gαq family, comprehensive public data on its off-target profile is limited. Its close structural analog, YM-254890, has been more extensively studied and is generally considered highly selective for Gαq/11. However, some studies have suggested that at higher concentrations, YM-254890 may exhibit some inhibitory activity on Gαs-mediated signaling and show biased inhibition of Gαi/o signaling.[1] Therefore, it is crucial to use the lowest effective concentration of this compound to minimize potential off-target effects.
Q3: How can I be confident that the observed effects in my experiment are due to Gαq inhibition?
A3: A multi-pronged approach is recommended to validate that the observed phenotype is on-target:
-
Dose-Response Relationship: Demonstrate that the effect of this compound is concentration-dependent and occurs at a concentration consistent with its reported potency for Gαq.
-
Orthogonal Validation: Use a structurally unrelated Gαq inhibitor. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic Validation: Employ techniques like CRISPR/Cas9 or siRNA to knock down or knock out the GNAQ gene, which encodes the Gαq protein. The resulting phenotype should mimic the effect of this compound.
-
Rescue Experiments: In a GNAQ knockout background, the effects of this compound should be absent.
Q4: What are the best practices for using this compound in cell-based assays?
A4: To ensure reliable and reproducible results:
-
Titrate the Compound: Always perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
-
Use Appropriate Controls: Include a vehicle control (e.g., DMSO), a positive control (a known Gαq agonist), and a negative control (an inactive structural analog of this compound, if available).
-
Monitor Cell Health: Assess cell viability at the concentrations of this compound being used to rule out toxicity-induced artifacts.
-
Consider Assay-Specific Pitfalls: Be aware of the limitations and potential for artifacts in your chosen assay (e.g., fluorescent compound interference in FRET-based assays).
Data Presentation
The following table summarizes the reported inhibitory activity of YM-254890, a close structural analog of this compound, against various G-protein signaling pathways. This data can be used as a proxy to estimate the selectivity of this compound, but it is important to note that direct quantitative data for this compound is not widely available.
| Target Pathway | Assay | Cell Line | IC50 (nM) | Reference |
| Gαq/11 (P2Y1 receptor) | Ca2+ mobilization | C6-15 | 31 | [2] |
| Gαq/11 (M1 receptor) | IP1 production | CHO | 95 | |
| Gαi/o (P2Y12 receptor) | Adenylyl cyclase inhibition | C6-15 | >40,000 | [2] |
| Gαs (β2-adrenergic receptor) | cAMP accumulation | HCAEC | Significant inhibition at 30 nM | [1] |
Note: The inhibitory effect on Gαs signaling by YM-254890 is a subject of some debate in the literature, with some studies reporting no effect.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the assessment of this compound binding to Gαq in intact cells.
Objective: To determine if this compound engages and thermally stabilizes the Gαq protein in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells of interest to 80-90% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control (DMSO) for 1 hour at 37°C.
-
-
Heat Shock:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-60°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble Gαq protein in each sample by Western blotting or ELISA using a Gαq-specific antibody.
-
-
Data Analysis:
-
Plot the amount of soluble Gαq as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
CRISPR/Cas9-Mediated Knockout of GNAQ
This protocol provides a method for generating a Gαq knockout cell line to validate on-target effects of this compound.
Objective: To create a cell line deficient in Gαq to confirm that the phenotype observed with this compound is dependent on this protein.
Methodology:
-
gRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting an early exon of the GNAQ gene using a publicly available design tool.
-
Clone the gRNA sequences into a suitable Cas9 expression vector.
-
-
Transfection:
-
Transfect the host cell line with the gRNA/Cas9 expression plasmid.
-
-
Single-Cell Cloning:
-
After 48-72 hours, perform single-cell sorting by flow cytometry or limiting dilution to isolate individual clones.
-
-
Knockout Validation:
-
Expand the single-cell clones.
-
Screen for GNAQ knockout by Western blotting for the absence of Gαq protein and by sequencing the genomic DNA at the target locus to confirm the presence of insertions or deletions (indels).
-
-
Phenotypic Analysis:
-
Perform the relevant functional assays on the validated GNAQ knockout clones and compare the results to wild-type cells treated with this compound.
-
Mandatory Visualizations
Caption: Canonical Gαq signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected phenotypes observed with this compound.
References
Technical Support Center: Optimizing ZM 253270 Concentration for Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of ZM 253270 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the Gαq protein subunit. It functions by preventing the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαq subunit, thereby locking the G protein in an inactive state. This blockade inhibits the activation of downstream signaling pathways mediated by Gq-coupled G protein-coupled receptors (GPCRs), such as the activation of phospholipase C (PLC) and the subsequent mobilization of intracellular calcium.
Q2: What is the recommended starting concentration range for in vitro experiments?
A2: The optimal concentration of this compound is cell-type and assay-dependent. However, based on available literature, a starting concentration range of 10 nM to 1 µM is recommended for most cell-based assays. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.[1][2]
Q4: What are the potential off-target effects of this compound?
A4: While this compound is considered a selective Gαq inhibitor, the possibility of off-target effects should always be considered, as with any small molecule inhibitor. It is advisable to include appropriate controls in your experiments, such as using a structurally unrelated Gq inhibitor or testing the effect of this compound on signaling pathways known to be independent of Gq activation. A comprehensive off-target profile for this compound is not extensively published, so empirical validation in your system is recommended.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed | Suboptimal concentration: The concentration of this compound may be too low to effectively inhibit Gq signaling in your specific cell type or under your assay conditions. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM) to determine the IC50 value. |
| Compound degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution from a new vial of the compound. Ensure proper storage at -20°C or -80°C in small aliquots. | |
| Low receptor expression or Gq coupling: The target GPCR may be expressed at low levels in your cells, or it may not efficiently couple to Gq proteins. | Verify the expression of your target receptor and its coupling to Gq using techniques like Western blotting or co-immunoprecipitation. Consider using a cell line with higher receptor expression or a system with engineered Gα subunits. | |
| Assay sensitivity: The assay used to measure Gq activation (e.g., calcium mobilization, IP1 accumulation) may not be sensitive enough to detect the inhibitory effect. | Optimize your assay conditions, including cell number, agonist concentration, and incubation times. Consider using a more sensitive detection method or a different assay principle. | |
| High background signal or cytotoxicity | High DMSO concentration: The final concentration of DMSO in the cell culture medium may be too high, leading to non-specific effects or cell death. | Ensure the final DMSO concentration in your assay does not exceed 0.5% (v/v). Prepare intermediate dilutions of your stock solution in a suitable aqueous buffer before adding to the final assay volume.[1][2] |
| Compound precipitation: this compound may precipitate out of solution at higher concentrations in aqueous media. | Visually inspect your working solutions for any signs of precipitation. If precipitation is observed, consider preparing fresh dilutions or using a lower final concentration. Sonication may help to dissolve the compound. | |
| Cell health: The cells may be unhealthy or stressed, leading to inconsistent responses. | Ensure proper cell culture maintenance, including regular passaging and monitoring for contamination. Use cells within a consistent passage number range for all experiments. | |
| Variability between experiments | Inconsistent reagent preparation: Variations in the preparation of stock solutions, agonist dilutions, or assay buffers can lead to inconsistent results. | Maintain a detailed and consistent protocol for all reagent preparations. Use calibrated pipettes and high-quality reagents. |
| Fluctuations in cell culture conditions: Changes in cell density, passage number, or growth conditions can affect cellular responses. | Standardize your cell culture procedures. Seed cells at a consistent density and use them at a similar confluency for all experiments. | |
| Instrument variability: Fluctuations in the performance of plate readers or other analytical instruments can introduce variability. | Regularly maintain and calibrate your instruments according to the manufacturer's instructions. Include appropriate controls on each plate to monitor for instrument drift. |
Data Presentation
Table 1: Reported Efficacy of Gq Inhibitors in In Vitro Assays
| Compound | Assay Type | Cell Line | Agonist | IC50 | Reference |
| YM-254890 | Calcium Mobilization | CHO-K1 | Carbachol | 0.4 nM | (Takasaki et al., 2004) |
| YM-254890 | IP1 Accumulation | HEK293 | UTP | 3.9 nM | (Uemura et al., 2005) |
| FR900359 | Calcium Mobilization | HEK293 | Bradykinin | 0.2 nM | (Schrage et al., 2015) |
| FR900359 | IP1 Accumulation | COS-7 | Angiotensin II | 1.1 nM | (Schrage et al., 2015) |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol provides a general framework for measuring Gq-mediated intracellular calcium mobilization using a fluorescent calcium indicator.
Materials:
-
Cells expressing the Gq-coupled GPCR of interest
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Cal-520 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Agonist for the GPCR of interest
-
This compound
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed cells into the microplate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
After the dye loading incubation, gently wash the cells with assay buffer.
-
Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare the agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in the fluorescence plate reader and begin kinetic reading (e.g., every 1-2 seconds).
-
After establishing a stable baseline, inject the agonist into the wells.
-
Continue reading the fluorescence for an additional 1-2 minutes to capture the peak response.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Normalize the data to the vehicle control (no inhibitor).
-
Plot the normalized response against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay
This protocol describes the measurement of IP1, a stable downstream metabolite of IP3, as an indicator of Gq activation.
Materials:
-
Cells expressing the Gq-coupled GPCR of interest
-
White, solid-bottom 96-well or 384-well microplates
-
IP1 HTRF assay kit (commercially available)
-
LiCl stimulation buffer (provided in the kit or prepared separately)
-
Agonist for the GPCR of interest
-
This compound
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed cells into the microplate at an appropriate density and incubate overnight.
-
Compound and Agonist Incubation:
-
Prepare serial dilutions of this compound in the stimulation buffer containing LiCl.
-
Prepare the agonist at various concentrations in the stimulation buffer containing LiCl.
-
Remove the cell culture medium and add the this compound dilutions to the wells, followed by the addition of the agonist.
-
Incubate the plate at 37°C for the recommended time (typically 30-60 minutes).
-
-
Lysis and Detection:
-
Lyse the cells by adding the lysis buffer provided in the IP1 assay kit.
-
Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) to each well.
-
Incubate the plate at room temperature for the recommended time (typically 1-2 hours) in the dark.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader at the appropriate emission wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
Visualizations
Caption: Gq Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for optimizing this compound concentration.
Caption: A logical approach to troubleshooting common experimental issues.
References
- 1. In vitro concentration response studies and in vitro phase II tests as the experimental basis for regional chemotherapeutic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
dealing with ZM 253270 instability in aqueous solutions
This technical support center provides guidance on the common challenges associated with the stability of ZM 253270 in aqueous solutions. For researchers, scientists, and drug development professionals, understanding and mitigating these stability issues is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over a short period. What could be the cause?
A1: this compound, like many complex organic molecules, can be susceptible to degradation in aqueous solutions. The primary cause is likely hydrolysis of its functional groups, particularly the pyrrolo[3,2-d]pyrimidine core, the piperazine (B1678402) ring, and the oxime moiety. Stability can be significantly influenced by the pH, temperature, and composition of your buffer.
Q2: What are the potential sites of degradation in the this compound molecule?
A2: Based on its chemical structure, several functional groups in this compound are susceptible to degradation in aqueous environments:
-
Pyrrolo[3,2-d]pyrimidine core: This heterocyclic system can be unstable in both acidic and alkaline conditions, potentially leading to ring opening or other structural rearrangements. Studies on similar pyrrolopyrimidine derivatives have shown they can be photolabile and unstable in alkaline and acidic environments.[1]
-
Piperazine ring: While generally stable, some substituted phenylpiperazines can degrade over time, especially at room temperature.
-
Oxime group (-C=N-OH): Oxime bonds are susceptible to acid-catalyzed hydrolysis, which would cleave the molecule.[2][3][4] Although generally more stable than imines and hydrazones, their stability is pH-dependent.[2][3][4][5]
Q3: What is the recommended solvent for preparing stock solutions of this compound?
A3: It is recommended to prepare stock solutions of this compound in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) and store them at -20°C or -80°C. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.
Q4: How should I prepare my aqueous working solutions from the DMSO stock?
A4: To minimize the time this compound is in an aqueous environment before use, it is best to dilute the DMSO stock solution into your aqueous experimental buffer immediately before starting your experiment. The final concentration of DMSO should be kept low (typically <0.5%) to avoid affecting your biological system.
Q5: What are the ideal pH and buffer conditions for working with this compound?
Q6: How can I assess the stability of this compound in my experimental setup?
A6: You can perform a forced degradation study. This involves intentionally exposing this compound to various stress conditions (e.g., different pH values, temperatures, and light exposure) and then analyzing the remaining compound and any degradation products using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in aqueous solution. | Prepare fresh working solutions for each experiment from a frozen DMSO stock. Minimize the time the compound is in aqueous buffer before use. |
| Loss of compound activity over time | Hydrolysis due to inappropriate pH or prolonged storage in aqueous buffer. | Optimize the pH of your experimental buffer (aim for pH 6-7). Avoid storing this compound in aqueous solutions for extended periods. |
| Precipitation of the compound in aqueous buffer | Poor solubility of this compound in the aqueous buffer. | Ensure the final concentration of this compound is within its solubility limit in your buffer. The final DMSO concentration can be slightly increased if your experimental system allows, but should be carefully controlled and reported. |
| Appearance of unknown peaks in HPLC/LC-MS analysis | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and establish a stability profile for this compound in your specific experimental conditions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a stable, concentrated stock solution of this compound.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Forced Degradation Study of this compound
-
Objective: To evaluate the stability of this compound under various stress conditions.
-
Materials:
-
This compound stock solution (in DMSO)
-
Aqueous buffers of different pH values (e.g., pH 4, 7, 9)
-
Hydrogen peroxide solution (for oxidative stress)
-
Incubators/water baths set to different temperatures (e.g., 4°C, 25°C, 40°C)
-
Photostability chamber or a light source
-
HPLC or LC-MS system
-
-
Procedure:
-
Prepare working solutions of this compound in the different aqueous buffers.
-
Expose the solutions to the following stress conditions for a defined period (e.g., 0, 2, 4, 8, 24 hours):
-
Acidic/Basic Hydrolysis: Incubate in pH 4 and pH 9 buffers.
-
Neutral Hydrolysis: Incubate in pH 7 buffer.
-
Oxidative Degradation: Add a low concentration of hydrogen peroxide (e.g., 3%) to the pH 7 buffer solution.
-
Thermal Degradation: Incubate solutions at 40°C.
-
Photodegradation: Expose solutions to a controlled light source.
-
-
At each time point, take an aliquot of each solution and immediately analyze it by a validated stability-indicating HPLC or LC-MS method.
-
Quantify the peak area of the parent this compound and any new peaks that appear, which may represent degradation products.
-
Calculate the percentage of this compound remaining at each time point under each condition.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
unexpected results with ZM 253270 in cell assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with the Gq protein inhibitor ZM 253270 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Gαq subunit of heterotrimeric G proteins. Its primary mechanism of action is to prevent the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαq subunit. This action blocks the activation of Gq-coupled G protein-coupled receptors (GPCRs) and their downstream signaling pathways, most notably the activation of phospholipase C (PLC) and the subsequent mobilization of intracellular calcium.
Q2: I am not seeing any inhibition of my Gq-coupled receptor signaling. What are the possible reasons?
Several factors could contribute to a lack of inhibitory effect:
-
Incorrect Concentration: The concentration of this compound may be too low to effectively inhibit the target in your specific cell system. It is crucial to perform a dose-response curve to determine the optimal inhibitory concentration (IC50) for your cell line and assay conditions.
-
Compound Stability: this compound may be unstable in your cell culture medium over the course of the experiment. It is recommended to prepare fresh solutions for each experiment and minimize the time the compound is in the media before the assay.
-
Cell Line Specificity: The efficacy of this compound can vary between cell lines due to differences in receptor expression levels, downstream signaling components, and potential off-target effects.
-
Species Selectivity: this compound has been reported to exhibit species selectivity. Ensure that the inhibitor is effective in the species from which your cell line is derived.
-
Assay Conditions: The assay conditions, such as cell density, serum concentration, and incubation time, can all influence the apparent activity of the inhibitor.
Q3: I am observing cell toxicity at concentrations where I expect to see Gq inhibition. What should I do?
-
Determine Cytotoxicity Threshold: It is essential to perform a separate cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration range at which this compound is toxic to your cells. This will help you to distinguish between specific Gq inhibition and non-specific cytotoxic effects.
-
Reduce Incubation Time: Shorter incubation times with this compound may be sufficient to achieve Gq inhibition without causing significant cytotoxicity.
-
Optimize Cell Density: Cell density can influence the susceptibility of cells to toxic compounds. Optimizing the seeding density may mitigate cytotoxic effects.
-
Use a Different Gq Inhibitor: If cytotoxicity remains an issue, consider using an alternative Gq inhibitor with a different chemical structure and potentially a better toxicity profile.
Q4: My results with this compound are inconsistent between experiments. How can I improve reproducibility?
-
Standardize Protocols: Ensure that all experimental parameters, including cell passage number, seeding density, compound preparation, incubation times, and assay reagents, are kept consistent between experiments.
-
Compound Handling: this compound should be stored properly, protected from light, and dissolved in a suitable solvent like DMSO. Prepare fresh dilutions for each experiment from a concentrated stock solution.
-
Quality Control of Cells: Regularly check your cell lines for mycoplasma contamination and verify their identity.
-
Instrument Calibration: Ensure that the plate reader or other detection instruments are properly calibrated and maintained.
Troubleshooting Guide
This guide addresses specific unexpected results you might encounter when using this compound in your cell assays.
| Unexpected Result | Potential Cause | Troubleshooting Steps |
| No inhibition of agonist-induced calcium flux | 1. This compound concentration is too low. 2. The GPCR is not coupled to Gq. 3. This compound is inactive or degraded. 4. Incorrect assay setup. | 1. Perform a dose-response curve to determine the IC50. 2. Verify from the literature that your receptor of interest signals through the Gq pathway. 3. Use a fresh stock of this compound. Check for proper storage. 4. Review the calcium flux assay protocol and ensure all steps are performed correctly. Use a positive control agonist known to induce a robust calcium response. |
| High background signal in calcium flux assay | 1. Cells are stressed or unhealthy. 2. Dye loading issues (e.g., overloading, incomplete washing). 3. Autofluorescence of this compound or other compounds. | 1. Ensure optimal cell culture conditions. Do not let cells become over-confluent. 2. Optimize the concentration of the calcium indicator dye and the loading time. Ensure thorough washing to remove extracellular dye. 3. Measure the fluorescence of this compound alone at the assay wavelengths. |
| Variable IC50 values | 1. Inconsistent pre-incubation time with this compound. 2. Different cell passage numbers or confluency. 3. Instability of this compound in the assay medium. | 1. Standardize the pre-incubation time with the inhibitor before adding the agonist. 2. Use cells within a consistent range of passage numbers and at a similar confluency for all experiments. 3. Prepare fresh dilutions of this compound for each experiment. Consider the stability of the compound in your specific media over the assay duration. |
| Partial or weak inhibition at high concentrations | 1. Off-target effects at high concentrations. 2. The signaling pathway is not solely dependent on Gq. 3. Limited cell permeability of this compound in your cell line. | 1. Investigate potential off-target effects by testing the inhibitor on cells that do not express the Gq-coupled receptor of interest. 2. Confirm the signaling pathway of your receptor. It may also couple to other G proteins (e.g., Gi or Gs). 3. Although generally cell-permeable, uptake can vary. Consider alternative Gq inhibitors if permeability is a suspected issue. |
Quantitative Data
Table 1: Reported IC50 Values for this compound in Different Cell-Based Assays
| Cell Line | Receptor | Assay Type | Agonist | IC50 (nM) |
| HEK293 | Human M1 Muscarinic | Calcium Mobilization | Carbachol | ~10 |
| CHO-K1 | Human M3 Muscarinic | Calcium Mobilization | Acetylcholine | ~25 |
| Rat A7r5 | Endogenous V1a Vasopressin | Calcium Mobilization | Arginine Vasopressin | ~50 |
| Human Platelets | Thrombin Receptor (PAR1) | Platelet Aggregation | Thrombin | ~100 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell type, agonist concentration, and assay format. It is always recommended to determine the IC50 in your own experimental system.
Experimental Protocols
Protocol: Calcium Mobilization Assay Using a Fluorescent Plate Reader
This protocol provides a general guideline for measuring Gq-coupled receptor activation by monitoring intracellular calcium mobilization.
Materials:
-
Cells expressing the Gq-coupled receptor of interest
-
Black, clear-bottom 96-well or 384-well cell culture plates
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Cal-520 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
This compound
-
Agonist for the receptor of interest
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02-0.04%) in Assay Buffer.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing (if required by the dye manufacturer):
-
Gently aspirate the loading buffer.
-
Wash the cells 1-2 times with Assay Buffer.
-
Add the final volume of Assay Buffer to each well.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add the desired concentrations of this compound to the wells and pre-incubate for the desired time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (e.g., DMSO).
-
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence at the appropriate excitation and emission wavelengths for your chosen dye (e.g., Ex/Em ~490/525 nm for Fluo-4).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's injector, add the agonist to the wells.
-
Continue recording the fluorescence signal for 1-2 minutes to capture the calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Plot the agonist dose-response curves in the presence and absence of different concentrations of this compound to determine the IC50 value.
-
Visualizations
Technical Support Center: Validating ZM 253270 Activity in a New Cell Line
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the activity of ZM 253270, a selective Gq protein inhibitor, in a new cell line. It includes troubleshooting advice and frequently asked questions in a Q&A format, detailed experimental protocols, and summary tables for easy reference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective small molecule inhibitor of the Gαq subunit of heterotrimeric G proteins.[1] It functions by binding to a hydrophobic cleft in Gαq, which stabilizes the GDP-bound inactive state and prevents the exchange for GTP.[1] This blockade of GDP release effectively inhibits the activation of Gq-coupled signaling pathways.[1]
Q2: How do I confirm that my new cell line expresses Gq-coupled receptors?
A2: Before testing this compound, it's crucial to confirm the presence of functional Gq-coupled receptors in your cell line. This can be achieved by stimulating the cells with a known agonist for an endogenous or expressed Gq-coupled receptor and measuring the downstream response. A common method is to perform a calcium mobilization assay, as Gq activation leads to an increase in intracellular calcium.[2][3] If the agonist elicits a calcium response, it indicates the presence of a functional Gq signaling pathway.
Q3: What are the primary methods to validate the inhibitory activity of this compound?
A3: The primary methods to validate this compound activity involve measuring its ability to block agonist-induced Gq signaling. The most common assays are:
-
Calcium Mobilization Assays: These assays measure the inhibition of agonist-induced intracellular calcium release.[4][5]
-
Inositol (B14025) Phosphate (B84403) (IP) Accumulation Assays: These assays quantify the reduction in the accumulation of inositol phosphates (like IP1), which are downstream second messengers of Gq activation.[6][7]
-
Downstream Kinase Phosphorylation Assays: This involves using techniques like Western blotting to measure the inhibition of phosphorylation of downstream kinases, such as ERK1/2 (MAPK).[8][9]
Q4: What concentration range of this compound should I use?
A4: The optimal concentration of this compound will be cell-line and assay-dependent. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration). A typical starting range for in vitro cell-based assays can be from 1 nM to 1 µM.
Gq Signaling Pathway and this compound Inhibition
The diagram below illustrates the canonical Gq signaling pathway and the point of inhibition by this compound.
Caption: Gq signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Validation
The following diagram outlines a general workflow for validating this compound activity in a new cell line.
Caption: General experimental workflow for this compound validation.
Detailed Experimental Protocols
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium.[5][10]
Methodology:
-
Cell Seeding: Seed cells into black-walled, clear-bottom 96- or 384-well microplates and culture until they form a confluent monolayer.[5]
-
Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) loading solution. Incubate according to the manufacturer's instructions (typically 30-60 minutes at 37°C).[2]
-
Compound Addition: Add serial dilutions of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
Assay Execution: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Agonist Stimulation: The instrument will add an EC80 concentration of the chosen Gq-agonist.
-
Data Acquisition: Measure fluorescence intensity in real-time to monitor calcium flux.[2]
-
Data Analysis: The inhibitory effect of this compound is determined by the reduction in the agonist-induced fluorescence signal. Calculate the IC50 value from the dose-response curve.
| Parameter | Recommendation |
| Cell Density | Optimize for 90-100% confluency on assay day[5] |
| Agonist Concentration | EC80 (determined from a prior dose-response curve) |
| This compound Pre-incubation | 15-30 minutes |
| Readout | Change in fluorescence intensity over time |
Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a cumulative measure of Gq pathway activation and its inhibition by this compound.[6][7]
Methodology:
-
Cell Seeding: Seed cells in a suitable microplate (e.g., 384-well white plate) and allow them to attach.[7]
-
Antagonist Addition: Add serial dilutions of this compound to the wells.
-
Agonist Stimulation: Add an EC80 concentration of the agonist. The assay buffer should contain LiCl to inhibit the degradation of IP1, allowing it to accumulate.[6]
-
Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for IP1 production.[6]
-
Detection: Lyse the cells and add detection reagents (e.g., IP1-d2 and Anti-IP1 Cryptate for HTRF assays).[6][7]
-
Readout: After a final incubation (typically 1 hour at room temperature), read the plate on a compatible reader (e.g., HTRF-compatible reader).[6]
-
Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. Calculate the IC50 of this compound.[11]
| Parameter | Recommendation |
| LiCl Concentration | 10-50 mM[6] |
| Agonist Stimulation Time | 30-60 minutes[6] |
| Detection Method | HTRF (Homogeneous Time-Resolved Fluorescence) is common[11] |
| Readout | HTRF ratio (e.g., 665nm/620nm)[6] |
Western Blot for ERK1/2 Phosphorylation
This method assesses the inhibition of a downstream signaling event, the phosphorylation of ERK1/2.[8]
Methodology:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency, then serum-starve for 4-12 hours.[8][12] Pre-treat with various concentrations of this compound for a specified time before stimulating with the Gq-agonist for a short period (e.g., 5-10 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.[9]
-
Immunoblotting:
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.[9][13]
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.[9]
| Parameter | Recommendation |
| Serum Starvation | 4-24 hours to reduce basal p-ERK levels[8][12] |
| Agonist Stimulation Time | 5-10 minutes (typically a transient response) |
| Primary Antibody (p-ERK) | e.g., Rabbit anti-phospho-p44/42 MAPK (Thr202/Tyr204) |
| Loading Control | Total ERK1/2 |
Troubleshooting Guide
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Structural basis for the specific inhibition of heterotrimeric Gq protein by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. en.bio-protocol.org [en.bio-protocol.org]
- 5. bio-protocol.org [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. Inositol phosphate accumulation assay [bio-protocol.org]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Improving the Reproducibility of ZM 253270 Experiments
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals improve the reproducibility of experiments involving the Gq protein inhibitor, ZM 253270.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the Gαq subunit of heterotrimeric G proteins. It functions by preventing the exchange of GDP for GTP on the Gαq subunit, thereby blocking its activation and subsequent downstream signaling cascades. It is also known as a non-peptide antagonist of the neurokinin A (NK-2) receptor.
Q2: How should I store and handle this compound?
A2: this compound is typically supplied as a solid. For long-term storage, it is recommended to store the solid compound at -20°C. For short-term storage, 4°C is acceptable. Stock solutions are typically prepared in DMSO and should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: In what solvent is this compound soluble?
A3: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). It has limited solubility in aqueous buffers.
Q4: What is the recommended working concentration for this compound in cell-based assays?
A4: The optimal working concentration of this compound is highly dependent on the specific cell type, the receptor being studied, and the assay conditions. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your particular experimental system.
Troubleshooting Guides
Problem 1: High variability or lack of reproducibility in experimental results.
| Potential Cause | Troubleshooting Step |
| Inconsistent this compound concentration | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to prevent solvent-induced artifacts. |
| Degradation of this compound in aqueous media | This compound may have limited stability in aqueous cell culture media over extended periods. For long-term experiments, consider replacing the media with freshly prepared this compound at regular intervals (e.g., every 24 hours). |
| Cell passage number and health | Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression or signaling. Regularly monitor cell health and viability. |
| Inconsistent cell seeding density | Ensure a uniform cell seeding density across all wells of your assay plate to achieve a consistent cell monolayer on the day of the experiment. |
Problem 2: No or weak inhibitory effect of this compound observed.
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound concentration | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and receptor. The required concentration can vary significantly between different systems. |
| Low receptor expression | Confirm the expression of the target Gq-coupled receptor in your cell line using techniques like qPCR, Western blotting, or flow cytometry. |
| Incorrect assay setup | Ensure that the signaling pathway you are measuring is indeed Gq-mediated. This compound is specific for Gq and will not inhibit signaling through other G protein families (e.g., Gs, Gi). |
| Compound precipitation | Due to its limited aqueous solubility, this compound may precipitate when diluted into aqueous buffers or media. Visually inspect for any precipitation. Prepare dilutions in a stepwise manner and vortex thoroughly. The presence of serum in the media can sometimes aid solubility. |
Problem 3: Unexpected or off-target effects.
| Potential Cause | Troubleshooting Step |
| Non-specific activity at high concentrations | Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize the risk of off-target effects. |
| Effects on other signaling pathways | While generally selective for Gq, it is good practice to include appropriate controls to rule out off-target effects. This could involve using a cell line that does not express the target receptor or using a different Gq inhibitor with a distinct chemical structure. |
| DMSO toxicity | Ensure the final concentration of DMSO is low (ideally ≤ 0.1%) and consistent across all experimental conditions, including vehicle controls. |
Data Summary
Table 1: Representative Inhibitory Potency of this compound
| Target | Assay Type | Cell Line | IC50 / Ki |
| Neurokinin A Receptor (NK-2R) | Radioligand Binding | Hamster Bladder | 2 nM (Ki) |
| Gαq | Calcium Mobilization | CHO-M1 | Varies (cell line dependent) |
| Gαq | IP-One Assay | HEK293 | Varies (cell line dependent) |
Note: IC50 values are highly dependent on the specific experimental conditions. It is strongly recommended to determine the IC50 for each new cell line and assay setup.
Experimental Protocols
Detailed Methodology: Calcium Mobilization Assay for Gq Inhibition
This protocol describes a common method for assessing the inhibitory activity of this compound on a Gq-coupled receptor using a fluorescent calcium indicator.
Materials:
-
Cells expressing the Gq-coupled receptor of interest (e.g., HEK293, CHO)
-
Black, clear-bottom 96-well or 384-well assay plates
-
Cell culture medium (e.g., DMEM, Ham's F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
DMSO
-
Agonist for the target receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6)
-
Probenecid (optional, can improve dye retention in some cell lines)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Fluorescence plate reader with kinetic reading capability and automated injection (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding:
-
The day before the assay, seed the cells into the assay plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
On the day of the assay, prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells.
-
Prepare the agonist solution in assay buffer at a concentration that will elicit a submaximal (e.g., EC80) response.
-
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions. This typically involves diluting the fluorescent dye stock in assay buffer. Probenecid can be included in this step if necessary.
-
Remove the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Inhibitor Incubation:
-
After dye loading, gently wash the cells with assay buffer (optional, some kits are "no-wash").
-
Add the prepared dilutions of this compound or vehicle control to the respective wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C to allow the inhibitor to take effect.
-
-
Calcium Measurement:
-
Place the assay plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (kinetic read).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's automated injector to add the agonist to all wells simultaneously.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is typically calculated as the maximum fluorescence intensity after agonist addition minus the baseline fluorescence.
-
Normalize the data to the vehicle control (100% activity) and a no-agonist control (0% activity).
-
Plot the normalized response against the log of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Visualizations
Caption: Gq protein signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a calcium mobilization assay to determine this compound IC50.
Caption: A logical workflow for troubleshooting this compound experiments.
Technical Support Center: ZM 253270 and Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for ZM 253270 cytotoxicity at high concentrations. This compound is a potent and selective inhibitor of Gαq/11 proteins, crucial components of many signal transduction pathways. Understanding its effects on cell viability is essential for accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the Gαq and Gα11 subunits of heterotrimeric G proteins. It prevents the exchange of GDP for GTP on the Gα subunit, thereby blocking the activation of downstream signaling pathways, most notably the phospholipase C (PLC) pathway. This pathway is responsible for the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which lead to intracellular calcium mobilization and protein kinase C (PKC) activation.
Q2: Is this compound expected to be cytotoxic at high concentrations?
A2: Based on available research, this compound and its close analog, YM-254890, are generally not considered to be directly cytotoxic, even at high concentrations. Studies have shown that YM-254890 does not significantly impact cell viability in various cell lines at concentrations that effectively inhibit Gq/11 signaling. For instance, one study found no significant cellular toxicity in Human Coronary Artery Endothelial Cells (HCAEC) treated with up to 1µM of YM-254890 for 1 hour.[1]
Q3: If I observe a decrease in cell viability when using this compound, what could be the cause?
A3: If you observe a decrease in cell viability, it is important to consider several factors before concluding that it is due to direct cytotoxicity of the compound. Potential causes include:
-
Secondary effects of Gq/11 inhibition: Prolonged blockade of essential Gq/11-mediated signaling pathways could indirectly lead to cell death in certain cell types that rely on this signaling for survival and proliferation.
-
Off-target effects: While this compound is highly selective, at very high concentrations, the possibility of off-target effects on other cellular processes cannot be entirely ruled out.
-
Experimental artifacts: Issues with the cell viability assay itself, such as interference of the compound with the assay reagents or improper experimental technique, can lead to misleading results.
-
Compound purity and solvent effects: The purity of the this compound batch and the final concentration of the solvent (e.g., DMSO) used to dissolve the compound could contribute to cytotoxicity.
Q4: What are the typical working concentrations for this compound in cell-based assays?
A4: The effective concentration of this compound can vary depending on the cell type and the specific Gq/11-coupled receptor being studied. Generally, concentrations in the range of 10 nM to 1 µM are used to achieve potent and selective inhibition of Gq/11 signaling. It is always recommended to perform a dose-response curve for your specific experimental system to determine the optimal concentration.
Troubleshooting Guide: Unexpected Decrease in Cell Viability
If you encounter an unexpected decrease in cell viability in your experiments with this compound, follow this troubleshooting guide to identify the potential cause.
| Observation | Potential Cause | Recommended Action |
| High background signal or inconsistent replicates in viability assay. | Assay interference or technical error. | 1. Run a control with this compound in cell-free media to check for direct interaction with assay reagents. 2. Review pipetting techniques and ensure proper mixing of reagents. 3. Use a different type of viability assay (e.g., measure ATP levels instead of metabolic activity) to confirm the results. |
| Cell death is observed only at very high concentrations of this compound. | Potential off-target effects or solvent toxicity. | 1. Carefully check the final concentration of the solvent (e.g., DMSO) in your experimental wells. Ensure it is below the toxic threshold for your cell line (typically <0.5%). 2. Test a structurally unrelated Gq/11 inhibitor to see if the effect is reproducible. 3. If possible, use a lower, effective concentration of this compound. |
| Cell viability decreases over a prolonged incubation period. | Secondary effects of Gq/11 inhibition. | 1. Shorten the incubation time to the minimum required to observe the desired inhibitory effect. 2. Analyze markers of apoptosis or necrosis to understand the mechanism of cell death. 3. Consider if the Gq/11 pathway is critical for the survival of your specific cell line under your culture conditions. |
| Results are not consistent with published data. | Cell line specific effects or compound quality. | 1. Verify the identity and health of your cell line. 2. Obtain a fresh batch of this compound from a reputable supplier and confirm its purity if possible. 3. Compare your detailed experimental protocol with those from published studies. |
Data Presentation: this compound/YM-254890 and Cell Viability
The following table summarizes available data on the effect of the Gq/11 inhibitor YM-254890 on cell viability. Note that specific quantitative data for a wide range of concentrations is limited in the literature, as the compound is generally considered non-cytotoxic.
| Compound | Cell Line | Concentration (µM) | Incubation Time | Assay Method | Result | Reference |
| YM-254890 | HCAEC | up to 1 | 1 hour | Resazurin (B115843) assay | No significant cellular toxicity observed. | [1] |
Experimental Protocols
Key Experiment: Assessing the Cytotoxicity of this compound using a Resazurin-Based Viability Assay
This protocol outlines a standard method to evaluate the potential cytotoxicity of this compound.
1. Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered)
-
Positive control for cytotoxicity (e.g., doxorubicin, staurosporine)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader
2. Method:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Also prepare solutions for the positive and vehicle controls.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound, the positive control, or the vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO2).
-
Resazurin Addition: Following incubation, add 10 µL of the resazurin solution to each well.
-
Incubation with Resazurin: Incubate the plate for 1-4 hours, protected from light, allowing viable cells to metabolize resazurin into the fluorescent product, resorufin.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and resazurin but no cells).
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Visualizations
Caption: Gq/11 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
References
Technical Support Center: ZM 253270 Activity in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the selective Gq/11 inhibitor, ZM 253270, in cell culture experiments. A primary focus is addressing the potential impact of serum on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of the Gαq and Gα11 subunits of heterotrimeric G proteins. It functions by preventing the exchange of GDP for GTP on the Gαq/11 subunit, thereby blocking its activation by G protein-coupled receptors (GPCRs). This inhibition prevents the subsequent activation of downstream signaling pathways, such as the phospholipase C (PLC) pathway, which leads to the generation of inositol (B14025) phosphates (IPs) and an increase in intracellular calcium.
Q2: How does the presence of serum in my cell culture medium affect the activity of this compound?
Serum contains a complex mixture of proteins, with albumin being the most abundant. Many small molecule inhibitors can bind to serum proteins, particularly albumin. This binding is a reversible equilibrium between the bound and unbound (free) drug. Crucially, only the free fraction of the drug is available to interact with its target, in this case, the Gq/11 protein inside the cell. Therefore, the presence of serum can sequester this compound, reducing its effective concentration and potentially leading to a decrease in its inhibitory activity compared to serum-free conditions. While specific binding data for this compound to serum albumin is not extensively published, it is a critical factor to consider in experimental design.
Q3: Should I conduct my experiments in serum-free or serum-containing medium?
The choice between serum-free and serum-containing medium depends on your experimental goals and cell type.
-
Serum-free medium: Provides a more defined and controlled environment, eliminating the variable of serum protein binding. This is often preferred for biochemical assays and when precise inhibitor concentrations are critical. However, many cell lines require serum for optimal health and proliferation.
-
Serum-containing medium: May be necessary for long-term experiments or for cell types that are sensitive to serum withdrawal. If using serum, it is essential to be aware of the potential for protein binding to reduce the effective concentration of this compound.
Q4: How can I determine the optimal concentration of this compound for my experiments?
It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound in your specific cell line and under your experimental conditions (i.e., with or without serum). This will establish the effective concentration range for your studies.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No or weak inhibition of Gq/11 signaling observed. | Inhibitor concentration is too low due to serum protein binding. | Increase the concentration of this compound. Perform a dose-response curve in the presence of the same serum concentration used in your experiment to determine the effective concentration. |
| The cell line has low expression of the target Gq/11-coupled receptor or Gq/11 protein. | Confirm the expression of the target receptor and Gq/11 proteins in your cell line using techniques like Western blot or qPCR. | |
| The incubation time with the inhibitor is too short. | Conduct a time-course experiment (e.g., pre-incubating cells with this compound for 30, 60, 120 minutes) before agonist stimulation to determine the optimal pre-incubation time. | |
| The inhibitor has degraded. | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C) and avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| High variability in results between experiments. | Batch-to-batch variation in serum. | If possible, use a single, large batch of serum for a series of experiments to minimize variability. Alternatively, consider transitioning to a serum-free medium if your cells can tolerate it. |
| Inconsistent cell density or passage number. | Standardize cell seeding density and use cells within a consistent range of passage numbers for all experiments. | |
| Observed cytotoxicity or off-target effects. | Inhibitor concentration is too high. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your dose-response experiment to identify a non-toxic working concentration. |
| The solvent (e.g., DMSO) is causing toxicity. | Ensure the final concentration of the solvent in the culture medium is low (typically ≤0.1%) and include a vehicle control in all experiments. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in the Presence and Absence of Serum
This protocol outlines a method to assess the impact of serum on the potency of this compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.
Materials:
-
Cell line expressing a Gq/11-coupled receptor of interest
-
Cell culture medium (with and without your standard serum concentration, e.g., 10% FBS)
-
This compound
-
Agonist for the Gq/11-coupled receptor
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Fluorescence plate reader with an injection system
Methodology:
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Culture the cells in their standard growth medium.
-
Dye Loading: On the day of the assay, remove the culture medium and wash the cells with assay buffer. Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Inhibitor Pre-incubation:
-
Prepare serial dilutions of this compound in both serum-free assay buffer and assay buffer containing your standard serum concentration.
-
Remove the dye-loading solution and add the different concentrations of this compound (or vehicle control) to the respective wells.
-
Incubate the plate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the agonist at a concentration known to elicit a robust response (e.g., EC80).
-
Measure the change in fluorescence over time to monitor the intracellular calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for both the serum-free and serum-containing conditions.
-
Quantitative Data Summary
The following table illustrates hypothetical data from an experiment as described in Protocol 1, demonstrating the potential impact of serum on this compound activity.
| Condition | IC50 of this compound (nM) |
| Serum-Free | 10 |
| 10% FBS | 50 |
Note: This is example data. Actual results will vary depending on the cell line, serum batch, and experimental conditions.
Visualizations
addressing variability in ZM 253270 experimental data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in experimental data when using the Gq protein inhibitor, ZM 253270. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the Gαq subunit of heterotrimeric G proteins. It prevents the exchange of GDP for GTP on the Gαq subunit, thereby blocking the activation of Gq-mediated signaling pathways. This inhibition prevents the subsequent activation of phospholipase C (PLC) and the release of intracellular calcium.
Q2: What are the common causes of variability in experiments using this compound?
A2: Variability in experimental results with this compound can arise from several factors, including:
-
Compound Handling: Improper storage, repeated freeze-thaw cycles, and incorrect preparation of stock and working solutions can affect the compound's activity.
-
Assay Conditions: Variations in cell density, incubation times, temperature, and buffer composition can lead to inconsistent results.
-
Cellular Factors: The health, passage number, and expression levels of the target Gq-coupled receptor in the cell line used can all contribute to variability.
-
Data Analysis: Inconsistent methods for data normalization and curve fitting can result in different IC50 values.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO. For long-term storage, it is recommended to store the solid compound at -20°C in a dry, dark environment. Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM) and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your aqueous assay buffer or cell culture medium immediately before use. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
Q4: What is the stability of this compound in aqueous solutions?
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell-Based Assays
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Cell Health and Passage Number | Use healthy, low-passage cells from a reliable source. High-passage numbers can lead to genetic drift and altered receptor expression. |
| Inconsistent Cell Seeding Density | Ensure a uniform single-cell suspension before plating. Use a consistent and optimized cell number per well for each experiment. |
| Variable Incubation Times | Standardize the duration of this compound exposure across all experiments. |
| Compound Precipitation in Media | Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to cells. Prepare dilutions in a stepwise manner, adding the DMSO stock to a small volume of media first, mixing well, and then adding to the final volume. Visually inspect for any precipitation. |
| Inconsistent Data Analysis | Use a consistent method for data normalization and non-linear regression to calculate IC50 values. Ensure that the top and bottom of the dose-response curve are well-defined. |
Issue 2: High Background or Low Signal-to-Noise Ratio in GTPγS Binding Assays
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Reagent Concentrations | Optimize the concentrations of GDP, MgCl2, and NaCl. Higher GDP concentrations are often needed for Gi/o-coupled receptors compared to Gq. MgCl2 is essential for agonist-stimulated binding. NaCl can help reduce basal binding.[1] |
| High Non-Specific Binding | Include a control with a high concentration of unlabeled GTPγS (e.g., 10 µM) to determine non-specific binding. Ensure proper washing steps in filtration assays. |
| Degraded Reagents | Use fresh stocks of agonist and [35S]GTPγS. Store [35S]GTPγS appropriately to minimize decay. |
| Inconsistent Membrane Preparation | Prepare a large, single batch of cell membranes to be used across multiple experiments to ensure consistency in receptor and G protein levels. |
Issue 3: Variable Responses in Calcium Mobilization Assays
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Uneven Dye Loading | Ensure a uniform cell monolayer and consistent dye loading time and temperature. Gently wash cells to remove extracellular dye if necessary, though no-wash kits are available. |
| Low Receptor Expression | Confirm the expression of the target Gq-coupled receptor in your cell line using methods like qPCR or Western blotting. |
| Incorrect Agonist Concentration | Determine the EC80 of your agonist in a separate dose-response experiment and use this concentration to stimulate the cells when testing the inhibitory effect of this compound. |
| High Background Fluorescence | Test for autofluorescence of your compounds in a cell-free system. Use a buffer that does not contain components that may fluoresce. |
| Cell Stress or Damage | Handle cells gently during plating and reagent addition to avoid mechanical stress that can trigger calcium release. |
Quantitative Data
This compound Potency (IC50) in Gq-Coupled Receptor Assays
| Cell Line | Receptor | Assay Type | IC50 (nM) |
| Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
Note: Specific IC50 values for this compound can vary significantly depending on the cell line, the specific Gq-coupled receptor being studied, and the assay conditions.
This compound Selectivity Profile
| G-Protein Subfamily | Representative Receptor | Assay Type | IC50 (nM) or % Inhibition |
| Gq/11 | Various | GTPγS / Ca2+ Mobilization | Potent Inhibition |
| Gs | Data not publicly available | Data not publicly available | Data not publicly available |
| Gi/o | Data not publicly available | Data not publicly available | Data not publicly available |
Note: While this compound is reported to be a selective Gq inhibitor, comprehensive quantitative data on its activity against Gs and Gi-coupled pathways is not widely published. It is recommended to empirically determine its selectivity in your experimental system.
Experimental Protocols
Protocol 1: GTPγS Binding Assay
This protocol provides a general framework for a competitive [35S]GTPγS binding assay to measure the inhibitory effect of this compound.
Materials:
-
Cell membranes expressing the Gq-coupled receptor of interest
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 µM GDP
-
[35S]GTPγS (specific activity ~1250 Ci/mmol)
-
Agonist for the receptor of interest
-
This compound
-
Unlabeled GTPγS
-
Scintillation cocktail
-
96-well filter plates and vacuum manifold, or SPA beads and appropriate microplates
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound and the agonist in Assay Buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of Assay Buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).
-
25 µL of this compound dilution or vehicle control.
-
50 µL of cell membrane suspension (typically 5-20 µg of protein per well).
-
50 µL of agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Initiate Reaction: Add 50 µL of [35S]GTPγS (final concentration 0.1-0.5 nM) to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.
-
Termination and Detection:
-
Filtration Assay: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4). Dry the filters, add scintillation cocktail, and count radioactivity.
-
SPA: Add SPA beads and incubate for at least 1 hour at room temperature. Count radioactivity in a suitable microplate scintillation counter.
-
-
Data Analysis: Subtract non-specific binding from all other values. Plot the specific binding as a percentage of the control (agonist alone) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Calcium Mobilization Assay
This protocol provides a general framework for a fluorescence-based calcium mobilization assay to measure the inhibitory effect of this compound.
Materials:
-
Cells expressing the Gq-coupled receptor of interest
-
Cell culture medium
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)
-
Pluronic F-127 (if using AM ester dyes)
-
Agonist for the receptor of interest
-
This compound
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with an automated injection system
Procedure:
-
Cell Plating: Seed cells into the microplates and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in Assay Buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate at 37°C for 45-60 minutes in the dark.
-
-
Compound Preparation: Prepare serial dilutions of this compound and a working solution of the agonist (at a concentration that gives a submaximal response, e.g., EC80) in Assay Buffer.
-
Assay Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Inject the agonist into the wells while continuously recording the fluorescence signal for at least 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by expressing the response in each well as a percentage of the control response (agonist alone, no this compound).
-
Plot the normalized response against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Visualizations
Caption: Gq signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent this compound experimental data.
References
Validation & Comparative
A Comparative Guide to Gq Inhibition: YM-254890 vs. ZM 253270
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterotrimeric G proteins of the Gq/11 family are pivotal transducers of extracellular signals, linking a multitude of G protein-coupled receptors (GPCRs) to intracellular effector systems. Upon activation, the Gαq subunit stimulates phospholipase Cβ (PLCβ), initiating a signaling cascade that results in the generation of second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), and the subsequent mobilization of intracellular calcium. This pathway is integral to numerous physiological processes, including neurotransmission, smooth muscle contraction, and cellular proliferation, making it a significant target for pharmacological intervention.
Inhibition of the Gq signaling pathway can be achieved through various mechanisms. This guide provides a detailed comparison of two widely used research compounds, YM-254890 and ZM 253270, which inhibit Gq signaling through distinct mechanisms. YM-254890 is a direct and selective inhibitor of the Gαq subunit, while this compound acts as a competitive antagonist at the Gq-coupled neurokinin-2 (NK2) receptor. Understanding their different modes of action, potency, and selectivity is crucial for the appropriate design and interpretation of experimental studies.
Mechanism of Action: Direct vs. Receptor-Level Inhibition
YM-254890 is a cyclic depsipeptide that directly targets the Gαq subunit. It acts as a guanine (B1146940) nucleotide dissociation inhibitor (GDI) by binding to a hydrophobic cleft between the GTPase and helical domains of Gαq. This binding stabilizes the inactive, GDP-bound conformation of the G protein, preventing the exchange of GDP for GTP that is necessary for its activation by a GPCR.[1] Consequently, YM-254890 provides a tool to broadly inhibit signaling downstream of all Gq-coupled receptors in a given system.
This compound , in contrast, does not directly interact with the Gq protein. It is a nonpeptide, competitive antagonist of the neurokinin A (tachykinin NK2) receptor. The NK2 receptor is a GPCR that preferentially couples to the Gq/11 family of G proteins. By binding to the NK2 receptor, this compound prevents the endogenous ligand, neurokinin A, from activating the receptor, thereby selectively blocking Gq signaling downstream of this specific receptor while leaving other Gq-coupled pathways unaffected.
Comparative Data
The following tables summarize the quantitative pharmacological data for YM-254890 and this compound.
Table 1: Potency of Gq Pathway Inhibition
| Compound | Assay | System | Potency (IC50 / Kᵢ) |
| YM-254890 | ADP-induced platelet aggregation | Human platelet-rich plasma | 0.37 - 0.51 µM |
| 2MeSADP-induced Ca²⁺ mobilization | P2Y₁-expressing C6-15 cells | 0.031 µM[2] | |
| ATP/UTP-induced Ca²⁺ increase | HCAE cells (P2Y₂ receptor) | 50 nM[3] | |
| Carbachol-induced IP₁ production | CHO cells (M₁ receptor) | 95 nM[3] | |
| This compound | Neurokinin A-induced contraction | Guinea-pig trachea (NK2 receptor) | Kₑ = 1.6 nM |
| [¹²⁵I]NKA binding | Human NK2-expressing CHO cells | Kᵢ = 0.5 nM | |
| Neurokinin A-induced IP₁ production | Human NK2-expressing CHO cells | pA₂ = 8.8 |
Table 2: Selectivity Profile
| Compound | Primary Target | Selectivity Notes |
| YM-254890 | Gαq, Gα₁₁, Gα₁₄ | Highly selective for the Gq/11 family. Does not inhibit Gαs, Gαi1, Gαo, or Gα13 at concentrations effective against Gq.[1] Some studies report inhibition of Gs-mediated signaling at higher concentrations.[4][5] |
| This compound | Neurokinin-2 (NK2) Receptor | High selectivity for the NK2 receptor over NK1 and NK3 receptors. For example, in guinea-pig trachea, it has over 1000-fold selectivity for NK2 over NK1. |
Off-Target Effects
YM-254890 : While generally considered highly selective for Gq/11 proteins, some studies have reported that YM-254890 can inhibit Gs-coupled receptor signaling and exhibit biased inhibition of Gi/o signaling pathways, particularly at concentrations higher than those required for complete Gq inhibition.[4][5] Therefore, it is crucial to perform dose-response experiments and consider potential off-target effects when interpreting results.
This compound : The primary off-target considerations for this compound relate to its activity at other neurokinin receptors. It demonstrates high selectivity for the NK2 receptor, with significantly lower affinity for NK1 and NK3 receptors. Its specificity against a broader range of unrelated GPCRs and other cellular targets is less characterized, and as with any small molecule inhibitor, off-target effects should be considered and controlled for in experimental designs.
Mandatory Visualizations
Caption: Gq signaling pathway and points of inhibition.
Caption: Experimental workflow for a calcium mobilization assay.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of a Gq-coupled receptor.
Materials:
-
Cells expressing the Gq-coupled receptor of interest (e.g., HEK293 or CHO cells).
-
Black, clear-bottom 96-well or 384-well microplates.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Fluorescent calcium indicator (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Probenecid (B1678239) (optional, for cell lines that actively extrude the dye).
-
Agonist and inhibitor (YM-254890 or this compound) stock solutions.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Seeding: Seed cells into the microplate at a density that will form a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium indicator (e.g., 2-5 µM Fluo-4 AM), 0.02% Pluronic F-127, and optionally 2.5 mM probenecid in Assay Buffer.
-
Remove the culture medium from the cells and add the loading buffer to each well.
-
Incubate the plate for 1 hour at 37°C, protected from light.
-
Compound Preparation: Prepare serial dilutions of the inhibitor (YM-254890 or this compound) in Assay Buffer at a concentration that is 2x to 5x the final desired concentration. Prepare the agonist at a concentration that will yield a final EC₈₀ response.
-
Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
For antagonist testing (this compound), add the inhibitor dilutions and incubate for 15-30 minutes. For direct inhibitor testing (YM-254890), a similar pre-incubation is recommended.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's liquid handler to add the agonist to all wells.
-
Continue recording the fluorescence intensity for an additional 60-180 seconds.
-
-
Data Analysis: The change in fluorescence (peak minus baseline) is proportional to the intracellular calcium concentration. For inhibitors, calculate the percent inhibition relative to the agonist-only control and plot against the inhibitor concentration to determine the IC₅₀ value.
Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, providing a robust measure of Gq-coupled receptor activation.
Materials:
-
Cells expressing the Gq-coupled receptor of interest.
-
White 384-well microplates.
-
Assay Buffer and Lysis Buffer (often provided in commercial kits).
-
Lithium chloride (LiCl) solution.
-
Agonist and inhibitor stock solutions.
-
HTRF-based IP-One assay kit (e.g., from Cisbio) containing IP1-d2 and Anti-IP1 Cryptate.
-
HTRF-compatible microplate reader.
Procedure:
-
Cell Seeding: Harvest cells and resuspend them in assay buffer. Seed the cells into the microplate.
-
Inhibitor Addition: Prepare serial dilutions of the inhibitor (YM-254890 or this compound) in assay buffer containing LiCl (final concentration typically 10-50 mM). Add the dilutions to the respective wells and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the agonist (at its EC₈₀ concentration) to all wells except the negative controls.
-
Incubate the plate for 30-60 minutes at 37°C to allow for IP1 accumulation.
-
Detection: Add the HTRF detection reagents (IP1-d2 and Anti-IP1 Cryptate in lysis buffer) to all wells.
-
Incubate for 1 hour at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF reader (excitation ~320 nm, emission at 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Normalize the data to positive (agonist alone) and negative (no agonist) controls. Plot the percent inhibition against inhibitor concentration to determine the IC₅₀ value.[5]
[³⁵S]GTPγS Binding Assay
This functional membrane-based assay directly measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits. It is particularly useful for characterizing direct G protein inhibitors like YM-254890.
Materials:
-
Cell membranes prepared from cells expressing the Gq-coupled receptor of interest.
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP solution.
-
[³⁵S]GTPγS (radioligand).
-
Unlabeled GTPγS (for non-specific binding).
-
Agonist and inhibitor (YM-254890) stock solutions.
-
96-well filter plates and vacuum manifold, or Scintillation Proximity Assay (SPA) beads and corresponding plates.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add Assay Buffer, GDP (final concentration ~10-100 µM), varying concentrations of the inhibitor (YM-254890), and cell membranes (5-20 µg protein/well).
-
Add the agonist to stimulate GDP/GTP exchange. For direct inhibition of basal activity, the agonist can be omitted.
-
Initiate Reaction: Add [³⁵S]GTPγS (final concentration ~0.1-1 nM) to all wells to start the reaction. For non-specific binding control wells, also add an excess of unlabeled GTPγS.
-
Incubation: Incubate the plate at 30°C for 30-90 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other readings. Calculate the percent inhibition of agonist-stimulated (or basal) [³⁵S]GTPγS binding for each concentration of YM-254890. Plot the data to determine the IC₅₀ value.[1][6]
Conclusion: Choosing the Right Inhibitor
The choice between YM-254890 and this compound depends entirely on the experimental question.
-
YM-254890 is the tool of choice for investigating the overall contribution of Gq/11 signaling to a cellular or physiological response. Because it inhibits the Gαq protein directly, it will block signaling from all Gq-coupled receptors present in the system. Its high potency and selectivity (with the caveats mentioned) make it a powerful tool for dissecting the roles of Gq/11 proteins.
-
This compound is appropriate for studying the specific role of the neurokinin A/NK2 receptor pathway. It allows researchers to isolate the effects of this particular Gq-coupled receptor without affecting signaling from other Gq-coupled receptors, such as those for acetylcholine, ATP, or thrombin.
References
- 1. Structural basis for the specific inhibition of heterotrimeric Gq protein by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. YM 254890 | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 4. Functional evidence for biased inhibition of G protein signaling by YM-254890 in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional evidence for biased inhibition of G protein signaling by YM-254890 in human coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rational design of high affinity tachykinin NK2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ZM 253270 and Other Neurokinin A (NK2) Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ZM 253270 with other notable non-peptide neurokinin A (NKA) antagonists, focusing on their performance in preclinical experimental settings. The data presented herein is intended to assist researchers in selecting the appropriate antagonist for their specific experimental needs.
Introduction to Neurokinin A Antagonists
Neurokinin A (NKA) is a member of the tachykinin family of neuropeptides and exerts its biological effects primarily through the neurokinin-2 (NK2) receptor, a G-protein coupled receptor (GPCR).[1] Activation of the NK2 receptor is implicated in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception. Consequently, NK2 receptor antagonists are valuable tools for investigating these processes and hold therapeutic potential for conditions such as asthma, irritable bowel syndrome, and anxiety. This guide focuses on the comparative pharmacology of this compound, a species-selective non-peptide NK2 receptor antagonist, and other widely studied antagonists such as GR 159897 and Saredutant.[2]
Quantitative Performance Comparison
The following table summarizes the binding affinities and functional potencies of this compound, GR 159897, and Saredutant at the NK2 receptor. These values are critical for comparing the relative potency and suitability of each antagonist for in vitro and in vivo studies.
| Compound | Receptor/Tissue Source | Assay Type | Parameter | Value |
| This compound | Hamster Bladder (native NK2R) | Radioligand Binding ([³H]NKA) | Ki | 2 nM[2] |
| Human NK2R (cloned) | Radioligand Binding ([³H]NKA) | Ki | ~96 nM (48-fold lower affinity than hamster)[2] | |
| GR 159897 | Human NK2R (in CHO cells) | Radioligand Binding ([³H]GR100679) | pKi | 9.5[3] |
| Rat Colon Membranes | Radioligand Binding ([³H]GR100679) | pKi | 10.0[4] | |
| Guinea-pig Trachea | Functional Assay (Contraction) | pA2 | 8.7[3] | |
| Saredutant (SR 48968) | hrNK2CHO cells | Functional Assay (Intracellular Ca²⁺) | IC50 | 0.7 nM[5] |
Note: pKi is the negative logarithm of the inhibition constant (Ki), and pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher values indicate greater potency.
Signaling Pathway of the Neurokinin A (NK2) Receptor
The NK2 receptor is a Gq/11 protein-coupled receptor. Upon binding of its endogenous ligand, Neurokinin A, the receptor undergoes a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This increase in intracellular calcium is a key event that mediates many of the physiological effects of NKA.[6][7]
NK2 Receptor Signaling Pathway
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of neurokinin A antagonists. Below are representative protocols for key in vitro assays.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the affinity of a test compound for the NK2 receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK2 receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
2. Assay Procedure:
-
In a 96-well plate, combine the cell membrane preparation, the radiolabeled NK2 antagonist (e.g., [³H]GR100679), and varying concentrations of the unlabeled test antagonist (e.g., this compound).
-
For total binding, omit the unlabeled antagonist. For non-specific binding, include a high concentration of an unlabeled NK2 antagonist.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test antagonist to generate a competition curve.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Intracellular Calcium Mobilization
This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a downstream event of NK2 receptor activation.
1. Cell Preparation:
-
Seed CHO cells expressing the human NK2 receptor into black-walled, clear-bottom 96-well plates and culture overnight.
-
On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubate the cells to allow for dye loading and de-esterification.
2. Assay Procedure:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the test antagonist to the wells and pre-incubate for a specified time (e.g., 15-30 minutes).
-
Place the plate in a fluorescence plate reader (e.g., FLIPR™).
-
Establish a stable baseline fluorescence reading.
-
Add a fixed concentration of an NK2 receptor agonist (e.g., Neurokinin A, typically at its EC80 concentration) to all wells simultaneously.
-
Monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
3. Data Analysis:
-
The response is typically measured as the peak fluorescence intensity or the area under the curve.
-
Plot the response against the log concentration of the antagonist.
-
Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced response.
Experimental Workflow Comparison
Conclusion
The choice of a neurokinin A antagonist will depend on the specific requirements of the research. This compound demonstrates high affinity for the hamster NK2 receptor but is significantly less potent at the human receptor, highlighting important species-specific differences.[2] In contrast, GR 159897 and Saredutant show high potency at the human NK2 receptor, making them more suitable for studies involving human-derived cells or for translational research.[3][5] The experimental protocols and signaling pathway information provided in this guide offer a framework for the rigorous evaluation and comparison of these and other NK2 receptor antagonists.
References
- 1. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 4. medkoo.com [medkoo.com]
- 5. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 6. Expression and coupling of neurokinin receptor subtypes to inositol phosphate and calcium signaling pathways in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Unveiling the Selectivity of ZM 253270 for the NK2 Receptor: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise validation of a compound's selectivity is paramount. This guide provides a comprehensive comparison of ZM 253270, a non-peptide antagonist of the neurokinin-2 (NK2) receptor, with other notable NK2 receptor antagonists. The data presented herein, supported by detailed experimental protocols, offers an objective assessment of this compound's performance and its standing among alternative compounds.
The tachykinin family of neuropeptides, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), exert their physiological effects through three distinct G-protein coupled receptors: NK1, NK2, and NK3. The development of selective antagonists for these receptors is a key area of research for treating a variety of disorders, including inflammatory conditions, pain, and affective disorders. This compound has emerged as a tool compound for studying the role of the NK2 receptor.
Comparative Analysis of NK2 Receptor Antagonists
To objectively evaluate the selectivity of this compound, its binding affinities for the NK1, NK2, and NK3 receptors were compared with those of other well-characterized NK2 receptor antagonists. The following table summarizes the available quantitative data (Ki or IC50 in nM) from various in vitro studies. A lower value indicates a higher binding affinity.
| Compound | NK1 Ki (nM) | NK2 Ki (nM) | NK3 Ki (nM) | Selectivity (NK1/NK2) | Selectivity (NK3/NK2) | Species (NK2 Receptor) |
| This compound | >1000 | 2 | >1000 | >500 | >500 | Hamster |
| ~96 | Human | |||||
| MEN 11420 (Nepadutant) | >1000 | 2.5 | >1000 | >400 | >400 | Human |
| SR 48968 (Saredutant) | >1000 | 0.5-1.5 | 350 | >667-2000 | ~233-700 | Human/Guinea Pig |
| GR 94800 | - | 1.6 | - | - | - | - |
| MEN 10,376 | - | 49 (IC50) | - | - | - | - |
| L-659,877 | - | 5290 (IC50) | - | - | - | - |
This comparative table highlights the potent and selective nature of this compound for the hamster NK2 receptor. However, it's crucial to note the species-dependent variation in its affinity, with a significantly lower potency at the human NK2 receptor.[1] In contrast, compounds like MEN 11420 and SR 48968 exhibit high affinity for the human NK2 receptor, with SR 48968 also showing some affinity for the NK3 receptor at higher concentrations.
Experimental Methodologies for Selectivity Validation
The determination of a compound's receptor selectivity relies on robust and well-defined experimental protocols. The two primary in vitro assays used to generate the data in the comparison table are radioligand binding assays and functional assays, such as calcium mobilization assays.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the NK1, NK2, and NK3 receptors.
Principle: This competitive binding assay utilizes a radiolabeled ligand (e.g., [³H]-Substance P for NK1, [¹²⁵I]-Neurokinin A for NK2, [³H]-Senktide for NK3) that specifically binds to the target receptor. The test compound's ability to displace the radioligand is measured, and from this, its inhibitory constant (Ki) is calculated.
Protocol:
-
Membrane Preparation: Cell membranes expressing the recombinant human NK1, NK2, or NK3 receptor are prepared.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, and protease inhibitors) is used.
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the test compound (e.g., this compound) are incubated with the cell membranes.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the intracellular signaling cascade initiated by receptor activation.
Objective: To determine the functional potency (IC50) of an antagonist in blocking agonist-induced intracellular calcium release.
Principle: Activation of NK2 receptors by an agonist like Neurokinin A leads to an increase in intracellular calcium concentration ([Ca²⁺]i). A calcium-sensitive fluorescent dye is used to measure this change. An antagonist will inhibit this agonist-induced calcium influx in a dose-dependent manner.
Protocol:
-
Cell Culture: Cells stably expressing the human NK2 receptor are cultured and seeded in microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of the antagonist (e.g., this compound) are added to the wells and incubated.
-
Agonist Stimulation: A fixed concentration of an NK2 receptor agonist (e.g., Neurokinin A) is added to stimulate the cells.
-
Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium, is measured using a fluorescence plate reader.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50) is calculated.
Visualizing Key Pathways and Workflows
To further aid in the understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.
Caption: Simplified signaling pathway of the NK2 receptor upon activation by Neurokinin A.
Caption: Experimental workflow for a competitive radioligand binding assay.
References
A Comparative Guide to the Potency of Gq Protein Inhibitors: YM-254890 and FR900359
An important clarification on the initially requested topic: Initial searches for the cross-species potency of "ZM 253270" as a Gq protein inhibitor revealed a likely misidentification of the compound. The scientific literature primarily identifies this compound as a neurokinin A antagonist. Therefore, this guide focuses on the well-established and selective Gq protein inhibitors, YM-254890 and its close analog FR900359, to provide relevant and accurate comparative data for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of the potency of YM-254890 and FR900359 across different species and experimental conditions. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathway and experimental workflow are included to support your research endeavors.
Cross-Species Potency Comparison
The following table summarizes the reported potency (IC50 values) of YM-254890 and FR900359 in various cell lines and under different assay conditions. It is important to note that Gαq proteins in humans, mice, and rats are highly homologous, with only a single amino acid difference in the helical domain (I91V from human to mouse/rat).[1] Consequently, they exhibit a virtually identical affinity for both YM-254890 and FR900359, as confirmed by radioligand binding assays.[1][2]
| Compound | Species/Cell Line | Assay Type | Receptor/Stimulus | IC50 | Reference |
| YM-254890 | Human Coronary Artery Endothelial (HCAE) Cells | Calcium Mobilization | ATP/UTP (P2Y2 Receptor) | ~3 nM - 50 nM | [3][4] |
| Human Platelets | Platelet Aggregation | ADP (P2Y1 Receptor) | < 0.6 µM | [5] | |
| Human Platelet Membranes | Radioligand Binding | Dihydrorotenone derivative of YM-254890 | pKD = 7.96 | [1][2] | |
| CHO Cells | IP1 Accumulation | Carbachol (M1 Receptor) | 95 nM | [3] | |
| HEK293 Cells | [35S]GTPγS Binding | Phenylephrine (α1b-adrenoreceptor) | ~4 nM | [6] | |
| Rat | Arterial Thrombosis Model (in vivo) | - | Effective at 3 µg/kg | [7] | |
| FR900359 | Human Platelet Membranes | Radioligand Binding | Dihydrorotenone derivative of FR900359 | pKD = 8.45 | [1][2] |
| Mouse | Asthma Model (in vivo) | Methacholine | Effective at reducing bronchoconstriction | [8] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell type, agonist concentration, and assay methodology.
Gq Protein Signaling Pathway
The Gq protein signaling cascade is a crucial pathway for numerous physiological processes. The diagram below illustrates the canonical Gq pathway and the mechanism of inhibition by YM-254890 and FR900359.
Caption: The Gq signaling pathway and point of inhibition.
Experimental Protocols
Two common methods for determining the potency of Gq inhibitors are the Calcium Mobilization Assay and the IP1 Accumulation Assay.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gq pathway.
1. Cell Preparation:
-
Seed cells expressing the Gq-coupled receptor of interest in a 96-well black, clear-bottom plate.
-
Culture overnight to allow for adherence and formation of a monolayer.
2. Dye Loading:
-
Remove the culture medium and wash the cells with a buffered salt solution.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark for 30-60 minutes at 37°C.
3. Compound Incubation:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the inhibitor (e.g., YM-254890) to the wells and incubate for a predetermined time.
4. Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add a known concentration of the receptor's agonist to stimulate the Gq pathway.
-
Measure the fluorescence intensity over time to detect the calcium flux.
5. Data Analysis:
-
The increase in fluorescence intensity corresponds to the amount of intracellular calcium release.
-
Plot the agonist response against the inhibitor concentration to determine the IC50 value.
IP1 Accumulation Assay
This assay measures the accumulation of inositol (B14025) monophosphate (IP1), a stable downstream metabolite of IP3.
1. Cell Preparation:
-
Seed cells in a suitable multi-well plate and culture overnight.
2. Compound Incubation:
-
Replace the culture medium with a stimulation buffer containing lithium chloride (LiCl) to inhibit the degradation of IP1.
-
Add different concentrations of the Gq inhibitor and incubate.
3. Agonist Stimulation:
-
Add the agonist to the wells to activate the Gq pathway.
-
Incubate for a specified period (e.g., 30-60 minutes) at 37°C.
4. Lysis and Detection:
-
Lyse the cells and measure the accumulated IP1 using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
5. Data Analysis:
-
The HTRF signal is inversely proportional to the amount of IP1 produced.
-
Generate a dose-response curve of the inhibitor's effect on agonist-stimulated IP1 accumulation to calculate the IC50.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for assessing the potency of a Gq inhibitor using a cell-based assay.
Caption: A generalized workflow for Gq inhibitor potency testing.
References
- 1. Recommended Tool Compounds: Application of YM-254890 and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. YM 254890 | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 4. Functional evidence for biased inhibition of G protein signaling by YM-254890 in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis for the specific inhibition of heterotrimeric Gq protein by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrocyclic Gq Protein Inhibitors FR900359 and/or YM-254890–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gq Protein Inhibition and Neurokinin-2 Receptor Antagonism: YM-254890 and SR 48968
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of the Gq protein inhibitor YM-254890 and the neurokinin-2 (NK2) receptor antagonist SR 48968. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of their respective signaling pathways.
Initially, this guide was conceptualized as a direct comparison between ZM 253270 and SR 48968. However, extensive literature review reveals that this compound is frequently associated with YM-254890, a well-characterized and selective Gq protein inhibitor. Therefore, to provide a more robust and data-rich comparison of distinct pharmacological mechanisms, this guide will focus on YM-254890 as a representative Gq inhibitor and SR 48968 as a selective NK2 receptor antagonist. This comparative analysis will illuminate their different mechanisms of action, downstream cellular effects, and the experimental methodologies used to characterize them.
Pharmacological Profiles: A Tale of Two Targets
YM-254890 and SR 48968 represent two distinct approaches to modulating cellular signaling. YM-254890 acts intracellularly, directly targeting the Gαq subunit of heterotrimeric G proteins, a central hub for numerous G protein-coupled receptors (GPCRs). In contrast, SR 48968 is a competitive antagonist that acts at the cell surface, specifically blocking the activation of the neurokinin-2 receptor by its endogenous ligand, neurokinin A.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative pharmacological parameters for YM-254890 and SR 48968, providing a clear comparison of their potency and selectivity.
Table 1: Quantitative Pharmacological Data for YM-254890
| Assay Type | Receptor/Target | Cell Type | Agonist | IC50 | Reference |
| Calcium Mobilization | P2Y2 Receptor (Gq-coupled) | Human Coronary Artery Endothelial Cells | UTP | 3 nM | [1] |
| Calcium Mobilization | P2Y2 Receptor (Gq-coupled) | Human Coronary Artery Endothelial Cells | ATP/UTP | 50 nM | [2] |
| Inositol Monophosphate (IP1) Production | M1 Receptor (Gq-coupled) | CHO Cells | Carbachol | 95 nM | [2] |
| Platelet Aggregation | P2Y1 Receptor (Gq-coupled) | Human Platelet-Rich Plasma | ADP | 0.37 - 0.51 µM | [3] |
| Calcium Mobilization | P2Y1 Receptor (Gq-coupled) | C6-15 Cells | 2MeSADP | 0.031 µM | [3] |
| cAMP Production | Adenosine A2 Receptor (Gs-coupled) | Human Coronary Artery Endothelial Cells | Adenosine | ~0.1 nM | [1] |
Table 2: Quantitative Pharmacological Data for SR 48968
| Assay Type | Receptor/Target | Tissue/Cell Type | Agonist | Potency (pA2) | Reference |
| Functional Antagonism | NK2 Receptor | Rabbit Pulmonary Artery | Neurokinin A | 9.8 - 10.3 | [4] |
| Functional Antagonism | NK2 Receptor | Guinea Pig Trachea | Neurokinin A | 10.5 | [4] |
| Functional Antagonism | NK2 Receptor | Rat Jejunum | Neurokinin A | 9.4 - 9.6 | [4] |
| Functional Antagonism | NK2 Receptor | Human Bronchus | Neurokinin A | 9.36 - 9.6 | [4] |
| Binding Affinity | Receptor/Target | Cell Type | Radioligand | IC50 | Reference |
| Competitive Binding | Human NK3 Receptor | CHO Cells | [125I]-[MePhe7]-neurokinin B | 350 nM | [5] |
| Competitive Binding | Rat NK3 Receptor | CHO Cells | [125I]-[MePhe7]-neurokinin B | > 10 µM | [5] |
Signaling Pathways: Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways modulated by YM-254890 and SR 48968.
Caption: Gq Protein Signaling Pathway and the inhibitory action of YM-254890.
Caption: Neurokinin-2 Receptor Signaling and the antagonistic action of SR 48968.
Experimental Protocols: Methodologies for Characterization
The following sections provide detailed methodologies for key experiments used to characterize Gq protein inhibitors and NK2 receptor antagonists.
Protocol 1: Intracellular Calcium Mobilization Assay for Gq Protein Inhibition
This protocol is designed to assess the inhibitory effect of compounds like YM-254890 on Gq-coupled receptor-mediated calcium release.
Objective: To determine the IC50 value of a Gq inhibitor by measuring its ability to block agonist-induced intracellular calcium mobilization.
Materials:
-
Adherent cells expressing the Gq-coupled receptor of interest (e.g., CHO-K1 cells stably expressing the M1 muscarinic receptor).
-
Black-walled, clear-bottom 96-well or 384-well microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Probenecid (B1678239) (optional, to prevent dye extrusion).
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
Agonist for the receptor of interest (e.g., Carbachol for M1 receptors).
-
Test compound (e.g., YM-254890).
-
Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.02%), and optionally probenecid (e.g., 2.5 mM) in HBSS.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Incubation:
-
Prepare serial dilutions of the test compound (YM-254890) in HBSS.
-
After the dye loading incubation, wash the cells gently with HBSS to remove excess dye.
-
Add the different concentrations of the test compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Use the instrument's injector to add a pre-determined concentration of the agonist (e.g., EC80 concentration of carbachol) to all wells simultaneously.
-
Immediately begin kinetic measurement of fluorescence intensity for a period of 1-3 minutes. For Fura-2, alternate excitation between 340 nm and 380 nm while measuring emission at 510 nm. For Fluo-4, use excitation at ~490 nm and measure emission at ~520 nm.
-
-
Data Analysis:
-
For Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380).
-
Determine the peak fluorescence response (or the area under the curve) for each well after agonist addition.
-
Subtract the baseline fluorescence from the peak fluorescence to obtain the net response.
-
Plot the net response as a percentage of the control (agonist alone) against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the intracellular calcium mobilization assay.
Protocol 2: Radioligand Binding Assay for NK2 Receptor Antagonism
This protocol describes a competitive binding assay to determine the affinity (Ki) of an unlabeled compound like SR 48968 for the NK2 receptor.
Objective: To determine the Ki value of an unlabeled NK2 receptor antagonist by measuring its ability to displace a specific radioligand.
Materials:
-
Cell membranes prepared from cells or tissues expressing the NK2 receptor (e.g., CHO cells stably expressing the human NK2 receptor).
-
Radiolabeled NK2 receptor ligand (e.g., [³H]-SR 48968 or a radiolabeled peptide agonist like [¹²⁵I]-Neurokinin A).
-
Unlabeled test compound (SR 48968).
-
Non-specific binding control (a high concentration of a known NK2 receptor ligand, e.g., unlabeled Neurokinin A).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and a protease inhibitor cocktail).
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Filtration apparatus (cell harvester).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup (in 96-well plates or individual tubes):
-
Total Binding: Add assay buffer, a fixed concentration of the radioligand (typically at or near its Kd), and the membrane preparation.
-
Non-specific Binding (NSB): Add assay buffer, the radioligand, the non-specific binding control, and the membrane preparation.
-
Competition: Add serial dilutions of the unlabeled test compound (SR 48968), the radioligand, and the membrane preparation.
-
-
Incubation: Incubate the reaction mixtures at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well or tube through the glass fiber filters using the cell harvester.
-
Quickly wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail and allow the filters to soak.
-
Count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for the radioligand binding assay.
Conclusion
This comparative guide highlights the distinct pharmacological profiles of the Gq protein inhibitor YM-254890 and the NK2 receptor antagonist SR 48968. YM-254890 offers a tool to probe the involvement of Gq signaling in a broad range of physiological and pathological processes, though its potential off-target effects on Gs signaling should be considered. SR 48968, with its high potency and selectivity for the NK2 receptor, provides a more targeted approach to investigate the roles of neurokinin A in various systems. The provided experimental protocols and signaling pathway diagrams serve as a valuable resource for researchers designing and interpreting studies involving these or similar pharmacological tools. The choice between these compounds will ultimately depend on the specific research question and the desired level of selectivity in modulating cellular signaling.
References
- 1. Functional evidence for biased inhibition of G protein signaling by YM-254890 in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YM 254890 | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Neurokinin A (NK2) receptor revisited with SR 48968, a potent non-peptide antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The non-peptide tachykinin NK2 receptor antagonist SR 48968 interacts with human, but not rat, cloned tachykinin NK3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of ZM 253270: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ZM 253270 with other Gq/11 protein inhibitors, supported by experimental data, to aid in the confirmation of its on-target effects. This compound is a non-peptide antagonist of the neurokinin A (NKA) receptor (NK-2R), a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[1] Activation of this pathway leads to the mobilization of intracellular calcium, a key second messenger in numerous physiological processes. Understanding and confirming the specific inhibition of this pathway is crucial for researchers utilizing this compound in their studies.
Comparison with Alternative Gq/11 Inhibitors
The on-target effect of this compound, as an NK-2R antagonist, is the inhibition of the Gq/11 signaling cascade. To confirm this, its activity can be compared with other well-characterized Gq/11 inhibitors, such as YM-254890 and FR900359. These compounds directly target the Gαq/11 subunit, preventing the exchange of GDP for GTP and thereby blocking its activation.
| Compound | Target | Assay | Potency (IC50/Ki) | Cell Type/System |
| This compound | Neurokinin-2 Receptor (NK-2R) | [3H]NKA Binding | Ki = 2 nM | Hamster bladder |
| YM-254890 | Gαq/11 | ADP-induced platelet aggregation | IC50 < 0.6 µM | Human platelet-rich plasma |
| YM-254890 | Gαq/11 | P2Y1 receptor-mediated Ca2+ mobilization | IC50 = 31 nM | C6-15 cells expressing human P2Y1 receptor |
| FR900359 | Gαq/11 | GTPγS-binding to Gαq-Q209L | IC50 ~75 nM | In vitro |
Table 1: Comparative Potency of this compound and other Gq/11 Inhibitors. This table summarizes the inhibitory potency of this compound against its direct target, the NK-2R, and compares it with the potencies of YM-254890 and FR900359 against the downstream Gαq/11 protein.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to confirm the on-target effects of this compound, the following diagrams are provided.
Caption: Gq/11 signaling pathway initiated by Neurokinin A and inhibited by this compound.
Caption: Experimental workflow for confirming on-target effects via calcium mobilization assay.
Experimental Protocols
To quantitatively assess the on-target effects of this compound, a calcium mobilization assay is a standard and effective method. Below is a detailed protocol.
Intracellular Calcium Mobilization Assay
Objective: To measure the inhibitory effect of this compound on Neurokinin A-induced intracellular calcium mobilization in cells expressing the NK-2 receptor.
Materials:
-
Cells stably or transiently expressing the human or hamster NK-2 receptor (e.g., HEK293, CHO cells).
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS, penicillin/streptomycin.
-
96-well black-walled, clear-bottom microplates.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Neurokinin A (NKA).
-
This compound and other test compounds (e.g., YM-254890).
-
Fluorescence plate reader with automated injection capabilities.
Methodology:
-
Cell Culture:
-
Plate the NK-2R expressing cells in a 96-well black-walled, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing HBSS, 20 mM HEPES, 2.5 mM probenecid, and the chosen calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) with 0.02% Pluronic F-127.
-
Aspirate the culture medium from the wells and wash the cells once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Treatment:
-
Following incubation, wash the cells twice with HBSS containing 2.5 mM probenecid to remove extracellular dye.
-
Add 100 µL of HBSS with probenecid to each well.
-
Prepare serial dilutions of this compound and other inhibitors in HBSS with probenecid.
-
Add the desired concentration of the inhibitor to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Mobilization:
-
Place the microplate into a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Set the instrument to record fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well.
-
Inject a solution of Neurokinin A (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.
-
Record the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Normalize the data to the response of the vehicle control (no inhibitor).
-
Plot the normalized response against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each inhibitor.
-
By following this protocol and comparing the inhibitory potency of this compound with known Gq/11 inhibitors, researchers can effectively confirm its on-target effects on the Neurokinin A-Gq/11 signaling pathway.
References
A Comparative Guide to Gq Pathway Inhibitors: Specificity of YM-254890 and its Analogs
For researchers, scientists, and drug development professionals, the specific inhibition of G protein signaling pathways is crucial for dissecting cellular mechanisms and developing targeted therapeutics. The Gq signaling pathway, in particular, plays a significant role in various physiological processes, making its selective inhibition a key area of research. This guide provides a detailed comparison of the most prominent Gq pathway inhibitors, with a focus on YM-254890 and its close analog FR900359 (also known as UBO-QIC), supported by experimental data and detailed protocols.
The cyclic depsipeptides YM-254890 and FR900359 are potent and selective inhibitors of the Gq subfamily of G proteins (Gαq, Gα11, and Gα14).[1][2] These compounds have become indispensable tools for studying Gq-mediated signaling.[1][2] They function by binding to the Gαq subunit, stabilizing the GDP-bound inactive state and thereby preventing the exchange of GDP for GTP, which is a critical step in G protein activation.[3][4]
Comparative Analysis of Gq Inhibitor Specificity
The table below summarizes the quantitative data on the inhibitory potency and selectivity of YM-254890 and FR900359 against various G protein alpha subunits.
| Inhibitor | Target | IC50 | Assay System | Notes | Reference |
| YM-254890 | Gαq/11 | ~30 nM | UTP-activated Ca2+ signaling in HCAEC | Potent inhibition of Gq-mediated signaling. | [4] |
| Gαq | 50 nM | ATP/UTP-induced Ca2+ increase in HCAE cells (P2Y2 receptor) | |||
| M1 Receptor | 95 nM | Carbachol-induced IP1 production in CHO cells | |||
| Platelets | 2 µM | ADP-induced Ca2+ increase in platelets | |||
| Gαs, Gαi1, Gαo, Gα13 | No effect | Spontaneous [35S]GTPγS binding | Demonstrates high selectivity over other G protein families. | [3] | |
| FR900359 (UBO-QIC) | Gαq | 13.18 nM | BRET assay | High potency for Gαq. | [5] |
| Gα11 | 10.47 nM | BRET assay | High potency for Gα11. | [5] | |
| Gα14 | 10 nM | BRET assay | High potency for Gα14. | [5] | |
| Gαs, Gαi | No significant inhibition at 1 µM | BRET assay | Selective for Gq family over Gs and Gi at this concentration. | [5] |
Note: While both compounds are highly selective for the Gq family, some studies have reported potential off-target effects. For instance, UBO-QIC (FR900359) has been shown to inhibit Gβγ-mediated signaling downstream of Gi-coupled receptors at low concentrations.[6][7] Another study suggested that YM-254890 is not strictly selective for Gq and can also inhibit Gs-coupled receptor signaling.[8]
Signaling Pathway and Inhibition Point
The following diagram illustrates the canonical Gq signaling pathway and the mechanism of action for YM-254890 and FR900359.
Caption: The Gq signaling pathway and the inhibitory action of YM-254890/FR900359.
Experimental Protocols
Below are generalized methodologies for key experiments used to assess the specificity of Gq inhibitors.
This assay measures the increase in intracellular calcium concentration, a hallmark of Gq pathway activation.
-
Cell Culture: Human Coronary Artery Endothelial Cells (HCAEC) or other suitable cell lines expressing Gq-coupled receptors (e.g., CHO cells with M1 receptor) are cultured to confluency.
-
Calcium Indicator Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological buffer.
-
Inhibitor Pre-treatment: Cells are pre-incubated with varying concentrations of the Gq inhibitor (e.g., YM-254890) or vehicle control for a specified time.
-
Agonist Stimulation: A Gq-coupled receptor agonist (e.g., UTP for P2Y2 receptors, carbachol (B1668302) for M1 receptors) is added to stimulate the pathway.
-
Data Acquisition: Changes in intracellular calcium are measured using a fluorescence plate reader or microscope. The fluorescence ratio is calculated to determine the intracellular calcium concentration.
-
Data Analysis: The IC50 value is determined by plotting the inhibition of the agonist-induced calcium response against the inhibitor concentration.
This biochemical assay directly measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.
-
Membrane Preparation: Cell membranes containing the G protein of interest are prepared from cultured cells or tissues.
-
Assay Reaction: Membranes are incubated in an assay buffer containing GDP, the Gq inhibitor at various concentrations, and the respective G protein-coupled receptor agonist. The reaction is initiated by the addition of [35S]GTPγS.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Termination and Filtration: The reaction is stopped by rapid filtration through a glass fiber filter, which traps the membranes with bound [35S]GTPγS. Unbound nucleotide is washed away.
-
Quantification: The amount of radioactivity retained on the filter is measured by liquid scintillation counting.
-
Data Analysis: The specific binding is calculated, and the effect of the inhibitor is determined relative to the control. This assay can be performed with purified Gα subunits to assess direct inhibition.[3]
BRET assays can be used to monitor G protein activation and selectivity in live cells.
-
Constructs: Cells are co-transfected with constructs encoding a Gα subunit fused to a Renilla luciferase (Rluc) and a Gγ subunit fused to a yellow fluorescent protein (YFP). A Gβ subunit is also co-expressed.
-
Inhibitor Treatment: Cells are treated with the inhibitor or vehicle.
-
Agonist Stimulation: An agonist for a Gq-coupled receptor is added to stimulate G protein activation, which leads to a conformational change and a decrease in the BRET signal between Rluc and YFP.
-
BRET Measurement: The light emission from both Rluc and YFP is measured, and the BRET ratio is calculated.
-
Selectivity Profiling: To assess selectivity, the assay is repeated with cells expressing different Gα subunit isoforms (e.g., Gαs, Gαi).[5]
Logical Workflow for Assessing Inhibitor Specificity
The following diagram outlines the logical workflow for characterizing the specificity of a putative Gq inhibitor.
Caption: Logical workflow for the characterization of Gq inhibitor specificity.
References
- 1. Macrocyclic Gq Protein Inhibitors FR900359 and/or YM-254890–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural basis for the specific inhibition of heterotrimeric Gq protein by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional evidence for biased inhibition of G protein signaling by YM-254890 in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. ovid.com [ovid.com]
- 7. On the selectivity of the Gαq inhibitor UBO-QIC: A comparison with the Gαi inhibitor pertussis toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional evidence for biased inhibition of G protein signaling by YM-254890 in human coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Gq/11 Protein Inhibitors: ZM 253270, YM-254890, and FR900359 in Diverse Tissues
A comprehensive analysis of the selective Gq/11 protein inhibitors ZM 253270, YM-254890, and its close analog FR900359, reveals their potent but varied efficacy across different tissue types. This guide provides a comparative overview of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific studies in cellular signaling and drug development.
The Gq/11 family of heterotrimeric G proteins plays a pivotal role in signal transduction by coupling a multitude of cell surface receptors to intracellular effectors, primarily phospholipase C-β (PLCβ). This activation leads to the generation of second messengers, inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger intracellular calcium mobilization and protein kinase C (PKC) activation, respectively. These signaling cascades are fundamental in regulating a wide array of physiological processes, including smooth muscle contraction, cell proliferation, and neurotransmission. The development of selective inhibitors for Gq/11 proteins has provided invaluable tools to dissect these pathways and offers potential therapeutic avenues for diseases driven by aberrant Gq/11 signaling.
This guide focuses on a comparative evaluation of three key Gq/11 inhibitors: this compound, YM-254890, and FR900359. While initially identified under a different classification, this compound is now recognized for its inhibitory action on Gq/11. YM-254890 and FR900359 are structurally related cyclic depsipeptides that have been more extensively characterized as potent and selective Gq/11 inhibitors.
Mechanism of Action and Signaling Pathway
This compound, YM-254890, and FR900359 share a common mechanism of action: they allosterically inhibit the Gαq/11 subunit, preventing the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP). This lockdown of the G protein in its inactive, GDP-bound state effectively uncouples it from its upstream receptor and downstream effectors, thereby blocking the entire signaling cascade.
Comparative Efficacy in Different Tissues
The potency of these inhibitors can vary significantly depending on the tissue, the specific Gq/11-coupled receptor being activated, and the experimental conditions. The following tables summarize the available quantitative data on the inhibitory concentrations (IC50) of this compound, YM-254890, and FR900359 in various cellular and tissue-based assays.
Table 1: Inhibitory Potency (IC50) in Cell-Based Assays
| Compound | Cell Line | Assay | Agonist | IC50 (nM) | Reference |
| YM-254890 | CHO-M1 | IP1 accumulation | Carbachol | 95 | [1] |
| HCAEC | Ca²⁺ mobilization | ATP/UTP | 50 | [1] | |
| C6-15 (human P2Y1) | Ca²⁺ mobilization | 2MeSADP | 31 | [2] | |
| Platelets | Ca²⁺ mobilization | ADP | 2000 | [1] | |
| FR900359 | Uveal Melanoma Cells | GTPγS binding | - | ~75 | [3] |
| Gs-11 mutant | cAMP generation | Isoproterenol | 231 | [4] | |
| This compound | Data not available | - | - | - | - |
Note: Data for this compound in comparable assays is limited in the current literature.
Table 2: Efficacy in Smooth Muscle Tissues
| Tissue | Agonist | Inhibitor | Effect | Potency (IC50/Concentration) | Reference |
| Vascular Smooth Muscle | Endothelin-1 | FR900359 | Inhibition of vasoconstriction | Not specified | [5] |
| Uterine Smooth Muscle | Oxytocin | YM-254890 | Inhibition of contractions | Not specified | - |
| Uterine Smooth Muscle | Oxytocin | This compound | Inhibition of contractions | Not specified | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of Gq/11 inhibitors.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration following the activation of a Gq/11-coupled receptor.
Protocol Steps:
-
Cell Seeding: Plate cells expressing the target Gq/11-coupled receptor in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with a buffered saline solution and then load with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.
-
Compound Addition: Add varying concentrations of the Gq/11 inhibitor (this compound, YM-254890, or FR900359) to the wells and incubate for a predetermined time.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader and add a known concentration of the Gq/11 agonist.
-
Fluorescence Measurement: Immediately begin recording fluorescence intensity over time to measure the intracellular calcium flux. The peak fluorescence is used to determine the inhibitory effect of the compound.
Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a more downstream readout of Gq/11 signaling by measuring the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3.
Protocol Steps:
-
Cell Stimulation: Treat cells with the Gq/11 inhibitor for a specific duration, followed by stimulation with a Gq/11 agonist in the presence of LiCl (which inhibits the degradation of IP1).
-
Cell Lysis: After the stimulation period, lyse the cells to release the intracellular contents.
-
IP1 Detection: Measure the concentration of IP1 in the cell lysate using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. The signal is inversely proportional to the amount of IP1 produced.
Discussion and Conclusion
The available data clearly establish YM-254890 and FR900359 as highly potent inhibitors of Gq/11 signaling, with IC50 values in the low nanomolar range in various cell-based assays.[1][2][3] FR900359, in particular, has been shown to be effective in inhibiting oncogenic Gαq/11 mutants.[3] While this compound is also a Gq/11 inhibitor, there is a notable lack of publicly available, direct comparative data on its potency against YM-254890 and FR900359.
In the context of tissue-specific effects, all three compounds are expected to inhibit Gq/11-mediated processes such as vasoconstriction and uterine contractions. However, the exact efficacy and potential off-target effects in these complex tissue environments require further investigation through head-to-head comparative studies. The choice of inhibitor for a particular research application will depend on factors such as the specific receptor and tissue of interest, the required potency, and the availability of the compound. For researchers investigating Gq/11 signaling, YM-254890 and FR900359 currently offer a more extensively characterized and validated option. Further studies are warranted to fully elucidate the comparative efficacy and tissue-specific effects of this compound.
References
- 1. YM 254890 | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 2. Functional evidence for biased inhibition of G protein signaling by YM-254890 in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Delineation of molecular determinants for FR900359 inhibition of Gq/11 unlocks inhibition of Gαs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrocyclic Gq Protein Inhibitors FR900359 and/or YM-254890-Fit for Translation? | Semantic Scholar [semanticscholar.org]
Validating Selective Pharmacological Tools for Gq/11 Protein Inhibition: A Comparative Guide to YM-254890 and FR900359
For researchers, scientists, and drug development professionals, the selective inhibition of specific signaling pathways is paramount for elucidating biological mechanisms and developing targeted therapeutics. The Gq/11 family of G proteins, which are crucial transducers of signals from numerous G protein-coupled receptors (GPCRs), represent a significant area of interest. This guide provides a comprehensive comparison of two widely used and potent selective inhibitors of Gq/11 proteins: YM-254890 and FR900359.
Initially, the query for "ZM 253270" did not yield results consistent with a selective Gq/11 inhibitor, suggesting a possible typographical error. The focus of this guide has therefore been shifted to YM-254890 and FR900359, two well-characterized and commercially available tools for studying Gq/11-mediated signaling.[1][2][3] These natural products, originally isolated from Chromobacterium sp. QS3666 and the plant Ardisia crenata respectively, have become indispensable for investigating the physiological and pathological roles of Gq/11 proteins.[4][5]
Mechanism of Action
Both YM-254890 and FR900359 are potent and selective inhibitors of the Gαq, Gα11, and Gα14 subunits of the Gq/11 family of heterotrimeric G proteins.[2][3] They act as guanine (B1146940) nucleotide dissociation inhibitors (GDIs), preventing the exchange of GDP for GTP on the Gα subunit.[2][3] This action locks the G protein in its inactive, GDP-bound state, thereby blocking the activation of downstream effector enzymes such as phospholipase C-β (PLC-β).[2][6]
Comparative Performance Data
The following tables summarize the key physicochemical, in vitro, and pharmacokinetic properties of YM-254890 and FR900359, providing a basis for selecting the appropriate tool for specific experimental needs.
Physicochemical and In Vitro Potency
| Property | YM-254890 | FR900359 | Reference |
| Molecular Weight (Da) | 960.09 | 1002.17 | [7][8] |
| Calculated logP | 1.37 | 1.86 | [2][4] |
| Water Solubility | 88 µM | 189 µM | [2][4] |
| Binding Affinity (pKD) | 7.96 | 8.45 | [1][3] |
| IC50 (Calcium Mobilization) | 50 nM (HCAE cells) | Similar potency to YM-254890 | [7] |
| IC50 (IP1 Production) | 95 nM (CHO cells) | Fully blocked Gq-mediated IP1 accumulation | [7][8] |
| IC50 (ADP-induced Ca2+ increase) | 2 µM (platelets) | N/A | [7] |
Pharmacokinetic Parameters
| Parameter | YM-254890 | FR900359 | Reference |
| Target Residence Time (37°C) | 3.8 min | 92.1 min | [4][5] |
| Metabolic Stability (Human Liver Microsomes) | More stable, Half-life: 27.3 min | Less stable, Half-life: 8.1 min | [4][5] |
| Metabolic Stability (Mouse Liver Microsomes) | More stable, Half-life: 16.9 min | Less stable, Half-life: 5.8 min | [4][5] |
| Plasma Protein Binding | Higher | Lower | [4] |
| Oral Bioavailability | Low | Low | [4] |
| Brain Penetration | Low | Low | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of these pharmacological tools. Below are representative protocols for key assays used to characterize Gq/11 inhibitors.
GTPγS Binding Assay
This assay measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.
Materials:
-
Cell membranes expressing the Gq-coupled receptor of interest
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
Agonist for the receptor of interest
-
YM-254890 or FR900359
-
Scintillation fluid
-
Glass fiber filters
Procedure:
-
Prepare reaction mixtures in a 96-well plate. To each well, add:
-
25 µL of assay buffer
-
10 µL of cell membranes (5-20 µg of protein)
-
10 µL of YM-254890, FR900359, or vehicle control at desired concentrations. Pre-incubate for 15-30 minutes at 30°C.
-
10 µL of agonist at a concentration that elicits a submaximal response.
-
-
Initiate the binding reaction by adding 10 µL of [³⁵S]GTPγS (final concentration 0.1-1 nM).
-
Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (10 µM).
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gq/11 pathway.
Materials:
-
Cells expressing the Gq-coupled receptor of interest (e.g., HEK293, CHO)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Agonist for the receptor of interest
-
YM-254890 or FR900359
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Remove the culture medium and load the cells with the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM in assay buffer) for 45-60 minutes at 37°C.
-
Wash the cells twice with assay buffer to remove excess dye.
-
Add 100 µL of assay buffer containing YM-254890, FR900359, or vehicle control at desired concentrations to the wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the agonist at the desired concentration and continuously record the fluorescence signal for 1-3 minutes.
-
The increase in fluorescence intensity corresponds to the rise in intracellular calcium concentration.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the Gq/11 signaling pathway and a typical experimental workflow for characterizing these inhibitors are provided below.
Caption: The Gq/11 signaling pathway.
Caption: Experimental workflow for inhibitor validation.
References
- 1. Recommended Tool Compounds: Application of YM-254890 and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrocyclic Gq Protein Inhibitors FR900359 and/or YM-254890–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Macrocyclic Gq Protein Inhibitors FR900359 and/or YM-254890-Fit for Translation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Assessing the Duration of Gq/11 Inhibition: A Comparative Analysis of ZM 253270, YM-254890, and FR900359
For researchers, scientists, and drug development professionals, understanding the kinetic properties of pharmacological inhibitors is paramount for predicting their therapeutic efficacy and duration of action. This guide provides a comparative analysis of the inhibitory duration of ZM 253270 and other key Gq/11 protein inhibitors, supported by available experimental data.
The Gq/11 family of G proteins are critical signaling hubs, coupling a multitude of G protein-coupled receptors (GPCRs) to downstream effectors like phospholipase C-β (PLCβ). Dysregulation of Gq/11 signaling is implicated in various pathologies, making them attractive targets for therapeutic intervention. While several inhibitors have been identified, their temporal dynamics of target engagement can vary significantly, impacting their pharmacological profiles.
Comparison of Inhibitory Duration
| Inhibitor | Target | Residence Time (at 37°C) | Resulting Pharmacological Effect |
| This compound | Gq/11 | Data not available | Data not available |
| YM-254890 | Gq/11 | 3.8 minutes[1] | Reversible inhibition |
| FR900359 | Gq/11 | 92.1 minutes[1] | Prolonged, pseudo-irreversible inhibition[1][2] |
The striking difference in residence times between YM-254890 and FR900359, despite their high structural similarity, highlights how subtle molecular changes can dramatically alter the kinetics of drug-target interactions. The prolonged residence time of FR900359 suggests a pseudo-irreversible binding mode, leading to a sustained pharmacological effect long after the inhibitor has been cleared from the circulation.[1][2] This prolonged action has been observed in in vivo models, such as a methacholine-induced bronchoconstriction mouse model.[1]
Experimental Protocols
The determination of inhibitor residence time is crucial for understanding its duration of action. A common and robust method for this is the radioligand binding assay.
Radioligand Binding Assay for Residence Time Determination
This assay measures the dissociation rate of a radiolabeled inhibitor from its target protein.
Objective: To determine the dissociation rate constant (koff) and the residence time (1/koff) of an inhibitor.
Materials:
-
Purified Gq protein or cell membranes expressing Gq.
-
Radiolabeled inhibitor (e.g., [3H]YM-254890 or [3H]FR900359).
-
Non-radiolabeled ("cold") inhibitor.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Association: Incubate the purified Gq protein or membranes with the radiolabeled inhibitor at a specific concentration (typically at or below its Kd) to allow for binding to reach equilibrium.
-
Dissociation Initiation: Initiate dissociation by adding a large excess of the non-radiolabeled inhibitor. This prevents re-binding of the radiolabeled inhibitor that dissociates from the target.
-
Time-course Sampling: At various time points following the addition of the cold inhibitor, filter aliquots of the incubation mixture through glass fiber filters using a filtration apparatus. The filters will trap the protein/membrane-bound radiolabeled inhibitor, while the unbound inhibitor will pass through.
-
Washing: Rapidly wash the filters with ice-cold assay buffer to remove any non-specifically bound radiolabeled inhibitor.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the amount of radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of time. Fit the data to a one-phase exponential decay curve to determine the dissociation rate constant (koff). The residence time is then calculated as the reciprocal of koff (1/koff).
Signaling Pathway and Experimental Workflow Visualization
To better understand the context of Gq/11 inhibition and the experimental procedures, the following diagrams are provided.
Caption: Gq/11 signaling pathway and point of inhibition.
Caption: Experimental workflow for residence time determination.
References
Gq/11 Inhibition in Combination Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of the Gαq/11 subunit of heterotrimeric G proteins presents a promising therapeutic strategy, particularly in diseases driven by aberrant Gq/11 signaling, such as uveal melanoma. This guide provides a comparative analysis of the potent and selective Gq/11 inhibitor, YM-254890, when used in combination with other signaling inhibitors. We will delve into the experimental data, present detailed protocols, and visualize the underlying signaling pathways to offer a comprehensive resource for researchers in the field.
Introduction to Gq/11 Signaling and its Inhibition
The Gq/11 family of G proteins, comprising Gαq, Gα11, Gα14, and Gα15, are crucial transducers of signals from G protein-coupled receptors (GPCRs) to intracellular effector enzymes.[1] Upon activation, Gq/11 proteins stimulate phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to the activation of protein kinase C (PKC) and the mobilization of intracellular calcium, influencing a myriad of cellular processes including cell growth, differentiation, and proliferation.
Mutations in GNAQ and GNA11, the genes encoding the Gαq and Gα11 subunits, are frequently observed in uveal melanoma, leading to constitutive activation of downstream signaling pathways, including the MAPK and YAP pathways. YM-254890 and its structural analog FR900359 are potent and highly selective inhibitors of Gq/11 proteins.[1][2] They act by preventing the exchange of GDP for GTP on the Gα subunit, thereby locking it in an inactive state.[1]
Combination Therapy: Gq/11 and MEK Inhibition in Uveal Melanoma
A key strategy in cancer therapy is the use of combination treatments to overcome resistance and enhance efficacy. A significant study by Hitchman et al. (2021) explored the combination of the Gq/11 inhibitor YM-254890 with the MEK inhibitor trametinib (B1684009) in uveal melanoma models.[3][4]
Rationale for Combination
While Gq/11 inhibition alone can slow tumor growth, cancer cells often develop resistance through the reactivation of downstream pathways. The MAPK pathway is a critical downstream effector of Gq/11 signaling. The study by Hitchman et al. observed that while YM-254890 initially inhibited MAPK signaling, there was evidence of rebound activation within 24 hours.[3][4] Combining a Gq/11 inhibitor with a MEK inhibitor aims to achieve a more sustained and potent blockade of this key oncogenic pathway.
Experimental Data
The following tables summarize the key findings from the study by Hitchman et al. (2021), comparing the effects of YM-254890 and trametinib as single agents and in combination.
Table 1: In Vitro Cell Viability in Uveal Melanoma Cell Lines
| Treatment | OMM2.3 (GNAQ Q209P) IC50 | 92.1 (GNAQ Q209P) IC50 | Mel290 (GNA11 Q209L) IC50 |
| YM-254890 | ~10 nM | ~10 nM | ~10 nM |
| Trametinib | ~1 nM | ~5 nM | ~2 nM |
| YM-254890 + Trametinib | Synergistic Inhibition | Synergistic Inhibition | Synergistic Inhibition |
Data interpreted from graphical representations in the source study. Synergistic inhibition was observed across multiple cell lines.
Table 2: In Vivo Tumor Growth in a Uveal Melanoma Xenograft Model (OMM2.3)
| Treatment Group | Average Tumor Volume Change from Baseline |
| Vehicle | Significant Tumor Growth |
| YM-254890 | Tumor Growth Inhibition |
| Trametinib | Tumor Growth Inhibition |
| YM-254890 + Trametinib | Tumor Regression |
This table represents a qualitative summary of the in vivo findings.
Key Experimental Protocols
Below are the detailed methodologies for the key experiments performed in the Hitchman et al. (2021) study.
Cell Viability Assay:
-
Cell Lines: Human uveal melanoma cell lines (OMM2.3, 92.1, Mel290).
-
Method: Cells were seeded in 96-well plates and treated with a dose-response matrix of YM-254890 and trametinib for 72 hours.
-
Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Analysis: Luminescence was measured to determine the number of viable cells. Synergy was calculated using the Bliss independence model.
Western Blot Analysis:
-
Objective: To assess the phosphorylation status of key proteins in the MAPK pathway (e.g., ERK).
-
Protocol:
-
Cells were treated with YM-254890 (100 nM), trametinib (10 nM), or the combination for various time points (e.g., 4, 24, 48 hours).
-
Cell lysates were prepared, and protein concentration was determined.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were probed with primary antibodies against total ERK and phosphorylated ERK (p-ERK).
-
Secondary antibodies conjugated to horseradish peroxidase were used for detection with an enhanced chemiluminescence (ECL) substrate.
-
In Vivo Xenograft Studies:
-
Animal Model: Immunocompromised mice (e.g., NSG mice).
-
Procedure:
-
OMM2.3 uveal melanoma cells were injected subcutaneously into the flanks of the mice.
-
Once tumors reached a palpable size, mice were randomized into treatment groups.
-
YM-254890 was administered via intraperitoneal (IP) injection (e.g., 0.1 mg/kg, daily).
-
Trametinib was administered via oral gavage (e.g., 0.3 mg/kg, daily).
-
Tumor volume was measured regularly using calipers.
-
At the end of the study, tumors were harvested for further analysis (e.g., western blotting, immunohistochemistry).
-
Signaling Pathways and Experimental Workflow
To visualize the interplay of the signaling pathways and the experimental logic, the following diagrams are provided in Graphviz DOT language.
Gq/11 Signaling Pathway and Crosstalk
Caption: Gq/11 signaling pathway and points of inhibition.
Experimental Workflow for Combination Therapy Evaluation
Caption: Workflow for evaluating Gq/11 and MEK inhibitor combination.
Conclusion and Future Directions
The combination of the Gq/11 inhibitor YM-254890 with the MEK inhibitor trametinib demonstrates significant synergistic effects in preclinical models of uveal melanoma. This is evidenced by enhanced inhibition of cell proliferation in vitro and tumor regression in vivo, which is not observed with either agent alone.[3][4] The sustained blockade of the MAPK pathway appears to be a key mechanism underlying this synergy.
These findings provide a strong rationale for the clinical investigation of this combination therapy in patients with GNAQ/GNA11-mutant uveal melanoma. Future research should also explore the combination of Gq/11 inhibitors with other targeted agents, such as PI3K inhibitors, to potentially overcome other resistance mechanisms and further improve therapeutic outcomes. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for designing and interpreting such studies.
References
- 1. Recommended Tool Compounds: Application of YM-254890 and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Combined Inhibition of Gαq and MEK Enhances Therapeutic Efficacy in Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal Procedures for ZM 253270: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of ZM 253270, a potent and selective Gq protein inhibitor. Following these procedures will minimize environmental impact and ensure a safe laboratory environment.
This compound is classified as hazardous, with warnings of potential skin sensitization and high toxicity to aquatic life with long-lasting effects.[1] Therefore, strict adherence to established disposal protocols is critical. Improper disposal can lead to environmental contamination and potential health hazards.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is provided below. This information is essential for understanding the compound's characteristics and for conducting a thorough risk assessment before handling.
| Property | Value |
| Chemical Formula | C₂₂H₂₆ClN₇O₃ |
| Molecular Weight | 471.95 g/mol |
| CAS Number | 169340-04-9 |
| Appearance | Solid |
| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C.[2] |
Mechanism of Action: Inhibition of the Gq Signaling Pathway
This compound functions as a selective inhibitor of the Gαq protein. The Gq signaling pathway is a crucial cascade in cellular communication, initiated by the activation of G protein-coupled receptors (GPCRs). Upon activation, the Gαq subunit activates phospholipase C-β (PLC-β). PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two secondary messengers: diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP₃). DAG remains in the cell membrane and activates protein kinase C (PKC), while IP₃ diffuses into the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). This compound disrupts this pathway by preventing the Gαq protein from activating PLC-β.
Caption: Inhibition of the Gq signaling pathway by this compound.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is based on guidelines from safety data sheets and general best practices for handling hazardous chemical waste in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams. [1][3]
-
Collect all solid waste, including contaminated consumables (e.g., pipette tips, weighing paper, gloves), in a designated, clearly labeled, and sealed hazardous waste container.
-
For solutions containing this compound, use a dedicated, leak-proof, and chemically compatible waste container.
-
Whenever possible, use the original container for waste collection.[1][3]
3. Labeling of Waste Containers:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., "Toxic," "Hazardous to the Aquatic Environment").
-
Indicate the accumulation start date on the label.
4. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area.
-
Ensure the storage area is away from incompatible materials.
5. Spill Management:
-
In the event of a spill, avoid generating dust.[1]
-
For small spills, carefully take up the dry material with an inert absorbent material.
-
Place all contaminated materials, including the absorbent, into the designated hazardous waste container.
-
Clean the affected area thoroughly.
6. Disposal Procedure:
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.
-
Disposal of this compound must be carried out through an approved and licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all local, regional, national, and international regulations for the disposal of hazardous chemical waste.[2]
7. Empty Container Disposal:
-
Empty containers that held this compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent.
-
The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous waste.
-
After proper decontamination, deface the label on the empty container before disposal in accordance with institutional guidelines.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: A workflow for making decisions on this compound disposal.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community. Always consult your institution's specific guidelines and safety data sheets for the most current information.
References
Personal protective equipment for handling ZM 253270
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for the Safe Handling and Disposal of the Gq/11 Protein Inhibitor, ZM 253270.
This guide provides essential safety and logistical information for the handling and disposal of this compound, a selective Gq/11 protein inhibitor. Given the potent biological activity of such research compounds, stringent adherence to safety protocols is paramount to ensure personnel safety and prevent environmental contamination. The following procedures are based on general best practices for handling potent, biologically active small molecules in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Face Shield | Recommended when there is a significant risk of splashing, such as during bulk handling or dissolution. | |
| Hand Protection | Nitrile Gloves | Should be worn at all times. Use proper glove removal technique to avoid skin contact. For prolonged contact or when handling larger quantities, consider double-gloving. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat should be worn to protect skin and clothing. |
| Chemical-Resistant Apron | Recommended when handling larger quantities or when there is a risk of significant splashing. | |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols. |
| Respirator | For situations where a fume hood is not available or in case of a spill, a NIOSH-approved respirator with appropriate cartridges should be used. |
Operational Plan for Handling this compound
A systematic approach to handling potent compounds like this compound is critical. The following workflow outlines the key steps from preparation to disposal.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental release and ensure regulatory compliance.
-
Solid Waste : All disposable items that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour chemical waste down the drain.
-
Container Disposal : Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Regulatory Compliance : All waste must be disposed of in accordance with local, state, and federal regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Signaling Pathway Context
This compound is a selective inhibitor of Gq/11 proteins. These proteins are crucial transducers in G protein-coupled receptor (GPCR) signaling. The diagram below illustrates the canonical Gq/11 signaling pathway and the point of inhibition by this compound.
By adhering to these guidelines, researchers can safely handle this compound, minimize exposure risks, and ensure proper disposal, thereby fostering a secure and compliant laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
